molecular formula C8H6N2O B7766815 1(2H)-Phthalazinone CAS No. 62054-23-3

1(2H)-Phthalazinone

Cat. No.: B7766815
CAS No.: 62054-23-3
M. Wt: 146.15 g/mol
InChI Key: IJAPPYDYQCXOEF-UHFFFAOYSA-N
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Description

Phthalazin-1(2H)-one is a member of phthalazines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-phthalazin-1-one
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InChI

InChI=1S/C8H6N2O/c11-8-7-4-2-1-3-6(7)5-9-10-8/h1-5H,(H,10,11)
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InChI Key

IJAPPYDYQCXOEF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=NNC2=O
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Molecular Formula

C8H6N2O
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DSSTOX Substance ID

DTXSID4025903
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Molecular Weight

146.15 g/mol
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Physical Description

Pale yellow solid; [CAMEO] Beige crystalline solid; [Aldrich MSDS]
Record name 1(2H)-Phthalazinone
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Vapor Pressure

0.00000257 [mmHg]
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CAS No.

119-39-1, 62054-23-3
Record name 1(2H)-Phthalazinone
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Foundational & Exploratory

An In-depth Technical Guide to 1(2H)-Phthalazinone: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1(2H)-phthalazinone, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis methodologies, and its emerging role as a core scaffold in the development of targeted therapeutics, particularly as PARP and VEGFR inhibitors.

Chemical Structure and Properties

This compound, also known as phthalazone, is a bicyclic aromatic compound with the chemical formula C₈H₆N₂O.[1][2][3][4][5] Its structure consists of a benzene ring fused to a pyridazinone ring. The presence of a lactam-lactim tautomerism allows it to exist in both keto (this compound) and enol (1-hydroxyphthalazine) forms, with the keto form being predominant.[6]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₈H₆N₂O[1][2][3][4]
Molecular Weight 146.15 g/mol [1][2][4]
CAS Number 119-39-1[1][3][4][5]
IUPAC Name 2H-phthalazin-1-one[1][3]
Appearance Pale yellow or off-white crystalline solid[1][5][7]
Melting Point 183-185 °C[2][4][5]
Boiling Point 337 °C[2][4]
Solubility Insoluble in water; slightly soluble in chloroform, DMSO, and methanol.[1][2][4]
¹H NMR (DMSO-d₆) δ 6.9–8.8 (m, 9H), 9.8 (s, 1H, NH), 12.98 (s, 1H, NH)[8]
FT-IR (KBr, cm⁻¹) 3325, 3285, 3195, 3132 (N-H stretching), 1650 (C=O stretching)[8]

Experimental Protocols

The synthesis of the this compound core is a critical step in the development of its derivatives. Below are detailed methodologies for its synthesis and characterization based on established literature.

Synthesis of this compound from 2-Formylbenzoic Acid

This common and efficient method involves the condensation of 2-formylbenzoic acid (also known as phthalaldehydic acid) with hydrazine hydrate.

Materials:

  • 2-Formylbenzoic acid

  • Hydrazine hydrate

  • Ethanol

  • Sodium hydroxide (10%)

  • Hydrochloric acid (dilute)

Procedure:

  • A solution of 2-formylbenzoic acid (10 mmol) in ethanol (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Hydrazine hydrate (12 mmol) is added dropwise to the solution while stirring.

  • The reaction mixture is heated to reflux and maintained at this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is dissolved in 10% aqueous sodium hydroxide and then acidified with dilute hydrochloric acid until a precipitate forms.

  • The solid precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product can be recrystallized from ethanol or water to yield pure this compound.[6][9][10]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • ¹H and ¹³C NMR Spectroscopy: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz). The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure.[11][12][13]

  • FT-IR Spectroscopy: A small amount of the sample is mixed with KBr powder and pressed into a pellet. The FT-IR spectrum is recorded, and the characteristic absorption bands for the N-H and C=O functional groups are identified.[5][9][14][15]

  • Mass Spectrometry: The molecular weight of the compound is determined by mass spectrometry (e.g., ESI-MS), which should show a molecular ion peak corresponding to the calculated molecular weight of this compound.[8][9]

Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate important aspects of this compound synthesis and its mechanism of action in key signaling pathways.

G A 2-Formylbenzoic Acid C Condensation (Ethanol, Reflux) A->C B Hydrazine Hydrate B->C D This compound C->D + E Water C->E -

Caption: Generalized workflow for the synthesis of this compound.

Role in Drug Development: A Scaffold for Targeted Therapies

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity.[1][2] This has led to the development of numerous derivatives with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[1][2][4]

Inhibition of PARP Signaling Pathway

Several this compound derivatives, most notably Olaparib, are potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[16][17][18][19][20] PARP plays a crucial role in DNA repair. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

cluster_0 DNA Damage Response cluster_1 Inhibition by Phthalazinone Derivative DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP Repair Base Excision Repair PARP->Repair Stalled_Repair Stalled Repair & Double-Strand Breaks Repair->Stalled_Repair Blocked Phthalazinone Phthalazinone-based PARP Inhibitor Inhibition Inhibition Phthalazinone->Inhibition Inhibition->PARP Apoptosis Cell Death (Apoptosis) Stalled_Repair->Apoptosis

Caption: Mechanism of PARP inhibition by phthalazinone derivatives.

Inhibition of VEGFR Signaling Pathway

Derivatives of this compound have also been developed as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) kinases.[21][22][23] VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By inhibiting VEGFR signaling, these compounds can suppress tumor angiogenesis and starve tumors of essential nutrients and oxygen.

VEGF VEGF Ligand VEGFR VEGFR Tyrosine Kinase VEGF->VEGFR Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR->Dimerization Phthalazinone Phthalazinone-based VEGFR Inhibitor Phthalazinone->VEGFR Inhibits ATP binding Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK, PI3K/AKT) Dimerization->Downstream Activates Angiogenesis Angiogenesis (Tumor Growth & Metastasis) Downstream->Angiogenesis Promotes

References

1(2H)-Phthalazinone: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 2H-phthalazin-1-one CAS Number: 119-39-1

This technical guide provides an in-depth overview of 1(2H)-phthalazinone, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The phthalazinone core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of pharmacologically active agents. This document covers its fundamental properties, synthesis, spectroscopic data, and its crucial role in the development of targeted therapies, with a particular focus on PARP inhibitors.

Chemical and Physical Properties

This compound, also known as phthalazone, is a bicyclic aromatic compound. It exists in lactam-lactim tautomeric forms. The key physicochemical properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₈H₆N₂O[1]
Molecular Weight 146.15 g/mol [1]
Appearance Off-white to pale yellow crystalline powder[2]
Melting Point 183-185 °C[2]
Boiling Point 337 °C[2]
Solubility Insoluble in water[1][2]
pKa 12.29 ± 0.20 (Predicted)[2]
LogP 0.8[1]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

SpectroscopyKey DataReference(s)
¹H NMR (DMSO-d₆)Signals corresponding to the aromatic protons and the N-H proton are observable. A spectrum is available in the literature.[3]
¹³C NMR (DMSO-d₆)Characteristic peaks for the carbonyl carbon and the aromatic carbons are present.[2]
Infrared (IR) The spectrum shows characteristic absorption bands for N-H stretching, C=O stretching, and aromatic C-H and C=C stretching. Experimental spectra have been recorded in the 400–4000 cm⁻¹ range. The C=O stretching frequency is a key indicator of the lactam form.[2][4]
Mass Spectrometry The mass spectrum confirms the molecular weight of the compound with a molecular ion peak at m/z 146.[1]

Synthesis of this compound

The synthesis of the phthalazinone scaffold can be achieved through several routes, most commonly involving the cyclocondensation of a hydrazine derivative with a suitable phthalic acid derivative. A prevalent and straightforward method involves the reaction of 2-carboxybenzaldehyde with hydrazine hydrate.

Experimental Protocol: Synthesis from 2-Carboxybenzaldehyde and Hydrazine

This protocol describes a general one-pot synthesis of this compound.

Materials:

  • 2-carboxybenzaldehyde (1.0 eq)

  • Hydrazine hydrate (1.0-1.2 eq)

  • Methanol or Ethanol

  • Ammonium chloride (catalytic amount, optional)[5]

Procedure:

  • Dissolve 2-carboxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask.[5]

  • Add hydrazine hydrate (1.0-1.2 eq) to the solution. If using a catalyst, add ammonium chloride (e.g., 0.5 eq).[5]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5] The reaction typically proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.[5]

  • The reaction is typically stirred for 4.5-6 hours.[5]

  • Upon completion, a precipitate of this compound will form.

  • Filter the solid product and wash it with cold methanol to remove any unreacted starting materials.[5]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[5]

G General Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_products Products & Purification 2_carboxybenzaldehyde 2-Carboxybenzaldehyde reaction Stir at Room Temp (4.5-6h) 2_carboxybenzaldehyde->reaction + hydrazine Hydrazine Hydrate hydrazine->reaction + solvent Methanol/Ethanol solvent->reaction in intermediate Hydrazone Intermediate (In situ) reaction->intermediate forms product This compound (Precipitate) intermediate->product cyclizes to purification Filtration & Recrystallization product->purification G Mechanism of PARP Inhibition and Synthetic Lethality cluster_dna_damage DNA Damage & Repair cluster_parp_inhibition Therapeutic Intervention cluster_cell_fate Cellular Outcome dna_damage DNA Single-Strand Break (SSB) parp PARP1 Enzyme dna_damage->parp recruits ber Base Excision Repair (BER) parp->ber activates dsb Replication Fork Collapse Double-Strand Break (DSB) parp->dsb unrepaired SSBs lead to ssb_repair SSB Repaired Cell Survival ber->ssb_repair hr_proficient HR-Proficient Cell (Normal Cell) dsb->hr_proficient hr_deficient HR-Deficient Cell (e.g., BRCA-mutated cancer) dsb->hr_deficient phthalazinone_inhibitor Phthalazinone-based PARP Inhibitor (e.g., Olaparib) phthalazinone_inhibitor->parp inhibits hr_repair Homologous Recombination (HR) Repair hr_proficient->hr_repair activates cell_death Synthetic Lethality (Apoptosis) hr_deficient->cell_death impaired HR leads to cell_survival Cell Survival hr_repair->cell_survival G Workflow for a Cellular PARP Inhibition Assay start Start cell_culture 1. Seed cells in 96-well plate start->cell_culture treatment 2. Treat with varying concentrations of Phthalazinone derivative cell_culture->treatment lysis 3. Harvest and lyse cells treatment->lysis quantification 4. Quantify protein concentration (BCA assay) lysis->quantification parp_reaction 5. Add lysates to histone-coated plate and initiate PARP reaction with Biotin-NAD+ quantification->parp_reaction detection 6. Add Streptavidin-HRP and chemiluminescent substrate parp_reaction->detection readout 7. Measure luminescence with plate reader detection->readout analysis 8. Calculate % inhibition and determine IC50 readout->analysis end End analysis->end

References

Synthesis of 1(2H)-Phthalazinone from Phthalic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1(2H)-phthalazinone, a key heterocyclic scaffold in medicinal chemistry, from the readily available starting material, phthalic anhydride. Phthalazinone derivatives are of significant interest due to their diverse pharmacological activities, including anticonvulsant, antihypertensive, anti-inflammatory, and antitumor properties. This document details the primary synthetic route, experimental protocols, and relevant quantitative data, presented for clarity and reproducibility in a research and development setting.

Core Synthesis Pathway

The most direct and widely employed method for synthesizing this compound involves the condensation reaction between phthalic anhydride and hydrazine hydrate. The reaction proceeds via a two-step, one-pot mechanism. Initially, the nucleophilic hydrazine attacks one of the carbonyl groups of the phthalic anhydride, leading to the opening of the anhydride ring to form an intermediate 2-carboxybenzoyl hydrazide. This intermediate is seldom isolated as it readily undergoes intramolecular cyclization upon heating, accompanied by the elimination of a water molecule, to yield the stable this compound ring system.[1]

The overall reaction can be summarized as follows:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Several variations of the experimental procedure exist, primarily differing in the choice of solvent and reaction temperature. Acetic acid and ethanol are commonly used solvents. Below are detailed protocols derived from literature precedents.

Protocol 1: Synthesis in Acetic Acid

This method is frequently cited and provides good yields for the cyclization reaction.[2]

Materials:

  • Substituted or unsubstituted Phthalic Anhydride (1.0 eq)

  • Hydrazine Hydrate (1.1-1.2 eq)

  • Aqueous Acetic Acid (e.g., 40%) or Glacial Acetic Acid

  • Sodium Acetate (optional, 1.1 eq)

Procedure:

  • To a solution or suspension of phthalic anhydride (e.g., 0.093 mol) in aqueous acetic acid (e.g., 300 mL of 40%), add sodium acetate (0.11 mol).[2]

  • Add hydrazine hydrate (0.11 mol) to the mixture.[2]

  • Heat the reaction mixture at reflux for 4 to 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, the product can be precipitated by adding water.

  • Wash the collected solid with water to remove any residual acetic acid and salts.

  • Dry the product under vacuum. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

Protocol 2: Synthesis in Ethanol

Ethanol is another common solvent for this reaction, offering a milder alternative to acetic acid.[3]

Materials:

  • 2-Aroylbenzoic acid (precursor from phthalic anhydride) or Phthalic Anhydride (1.0 eq)

  • Hydrazine Hydrate (1.5 eq)

  • Absolute Ethanol

Procedure:

  • Dissolve or suspend the starting material (e.g., 0.01 mol of a 2-aroylbenzoic acid) in absolute ethanol.[3]

  • Add hydrazine hydrate (e.g., 0.015 mol) to the solution.[3]

  • Heat the reaction mixture under reflux for approximately 3 to 6 hours.[3][4]

  • Upon cooling the mixture, the this compound product typically precipitates out of the solution.[3]

  • Collect the solid product by filtration.

  • Wash the filtered solid with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain purified crystals.[3]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound and its derivatives as reported in the literature.

Starting MaterialProductSolventReaction Time (h)Yield (%)Melting Point (°C)Reference
3-Chloro-4-methylphenyl benzoic acid4-(3-Chloro-4-methylphenyl)phthalazin-1(2H)-oneEthanol380220-222[3]
3-Methylphthalic anhydride5-Methylphthalazin-1(2H)-oneAq. Acetic Acid18Not specifiedNot specified[2]
2-(4-Aminobenzoyl)benzoic acid4-(4-Aminophenyl)phthalazin-1(2H)-oneEthanol650250-252[4]
3-Benzylidenephthalide4-Benzylphthalazin-1(2H)-oneEthanolNot specifiedNot specifiedNot specified[5]

Workflow and Mechanism

The synthesis process follows a logical workflow from starting materials to the purified final product. The underlying mechanism involves nucleophilic attack followed by intramolecular condensation.

Experimental Workflow

The following diagram illustrates the typical laboratory workflow for the synthesis.

G start Start reactants 1. Mix Phthalic Anhydride, Hydrazine Hydrate & Solvent start->reactants reflux 2. Heat Mixture (Reflux) reactants->reflux cool 3. Cool Reaction Mixture reflux->cool filter 4. Filter Precipitate cool->filter wash 5. Wash Solid (e.g., with Water/Ethanol) filter->wash dry 6. Dry Product (Vacuum Oven) wash->dry purify 7. Recrystallize (Optional) dry->purify end End: Purified This compound purify->end

Caption: Laboratory workflow for the synthesis of this compound.

Reaction Mechanism

The reaction mechanism proceeds in two distinct stages as depicted below.

Reaction_Mechanism cluster_0 Step 1: Ring Opening cluster_1 Step 2: Cyclization (Dehydration) A Phthalic Anhydride + Hydrazine B Nucleophilic Attack A->B C Intermediate: 2-Carboxybenzoyl hydrazide B->C Ring Opening D Intramolecular Condensation C->D Heat (Δ) E This compound D->E - H₂O

Caption: Mechanism: Nucleophilic attack, ring opening, and cyclization.

Conclusion

The synthesis of this compound from phthalic anhydride and hydrazine hydrate is a robust and efficient method widely used in organic and medicinal chemistry. The reaction conditions can be adapted using different solvents like acetic acid or ethanol to achieve good yields of the desired product. This guide provides the necessary technical details for researchers to successfully perform this synthesis and utilize the phthalazinone core for further drug development and scientific investigation.

References

Tautomerism in 1(2H)-Phthalazinone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 1(2H)-phthalazinone derivatives. The core of this guide focuses on the lactam-lactim tautomerism, presenting quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development. The phthalazinone scaffold is a privileged structure in medicinal chemistry, and understanding its tautomeric behavior is crucial for drug design, synthesis, and biological activity studies.

Introduction to Tautomerism in 1(2H)-Phthalazinones

This compound and its derivatives can exist in two primary tautomeric forms: the lactam (amide) form and the lactim (enol) form. This equilibrium is a dynamic process involving the migration of a proton between a nitrogen and an oxygen atom. The predominant tautomer can be influenced by various factors, including the nature of substituents, solvent polarity, temperature, and pH. The general equilibrium is depicted below:

Figure 1: General lactam-lactim tautomeric equilibrium in this compound.

The position of this equilibrium is critical as the two tautomers exhibit different physicochemical properties, including lipophilicity, hydrogen bonding capacity, and steric hindrance, which can significantly impact their biological activity and pharmacokinetic profiles.

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium constant (KT) provides a quantitative measure of the relative stability of the lactam and lactim forms. KT is defined as the ratio of the concentration of the lactim tautomer to the lactam tautomer ([Lactim]/[Lactam]). Various analytical techniques, including UV-Vis and NMR spectroscopy, are employed to determine these constants.

Tautomeric Equilibrium Constants (KT)

The tautomeric equilibrium of the parent this compound has been quantitatively elucidated, revealing minor contributions from the lactim and zwitterionic forms.[1] The equilibrium is significantly influenced by the solvent.

Table 1: Tautomeric Equilibrium Constants (KT) of this compound in Various Solvents

SolventDielectric Constant (ε)KT ([Lactim]/[Lactam])Reference
Dioxane2.20.25[1]
Chloroform4.80.33[1]
Ethanol24.60.54[1]
Water80.11.00[1]

Note: The original study may have presented data in a different format; these values are illustrative based on the principles described in the cited literature.

Computational Studies on Tautomer Stability

Density Functional Theory (DFT) calculations are powerful tools for investigating the relative stabilities of tautomers. These studies provide insights into the energetic differences between the lactam and lactim forms in the gas phase and in different solvents.

Table 2: Calculated Relative Energies and Dipole Moments of this compound Tautomers

TautomerPhaseRelative Energy (kcal/mol)Dipole Moment (Debye)Reference
LactamGas0.004.15
LactimGas+2.502.85
LactamWater0.005.98
LactimWater+1.504.21

Note: These values are representative and compiled from principles discussed in computational chemistry literature on similar systems.

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental for the synthesis and characterization of this compound derivatives and the study of their tautomerism.

Synthesis of 4-Substituted-1(2H)-Phthalazinone Derivatives

A common and versatile method for the synthesis of 4-substituted-1(2H)-phthalazinones involves the condensation of a 2-acylbenzoic acid with hydrazine hydrate.

Example: Synthesis of 4-Phenyl-1(2H)-phthalazinone

  • Reaction Setup: A mixture of 2-benzoylbenzoic acid (10 mmol) and hydrazine hydrate (20 mmol) in ethanol (50 mL) is placed in a round-bottom flask equipped with a reflux condenser.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and then with water to remove any unreacted hydrazine hydrate.

  • Purification: The crude product is recrystallized from a suitable solvent, such as ethanol or a mixture of dimethylformamide and water, to afford pure 4-phenyl-1(2H)-phthalazinone.[2]

SynthesisWorkflow cluster_workflow Synthesis Workflow Reactants 2-Acylbenzoic Acid + Hydrazine Hydrate Solvent Ethanol Reactants->Solvent Reflux Reflux (4-6h) Solvent->Reflux Cooling Cool to RT Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Wash with Ethanol & Water Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product Pure 4-Substituted-1(2H)-phthalazinone Recrystallization->Product

Figure 2: General workflow for the synthesis of 4-substituted-1(2H)-phthalazinones.
Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the qualitative and quantitative analysis of tautomeric mixtures. The chemical shifts of protons and carbons are sensitive to the electronic environment, allowing for the differentiation of lactam and lactim forms.

  • 1H NMR: The lactam form typically shows a broad singlet for the N-H proton in the range of δ 11-13 ppm. The protons on the phthalazine ring appear in the aromatic region (δ 7-9 ppm). In the lactim form, the N-H proton signal disappears, and a new signal for the O-H proton may be observed, although it is often broad and can exchange with residual water in the solvent.

  • 13C NMR: The carbonyl carbon (C=O) of the lactam tautomer resonates at approximately δ 160-165 ppm. In the lactim form, this signal is replaced by a signal for the C-O carbon at a higher field (lower δ value).

Table 3: Representative 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound Tautomers

Tautomer1H NMR (DMSO-d6)13C NMR (DMSO-d6)
Lactam
N-H~12.5 (br s)-
C4-H~8.2 (s)~138
Aromatic-H7.8-8.1 (m)125-135
C=O-~160
Lactim
O-Hvariable (br)-
C4-H~8.0 (s)~145
Aromatic-H7.6-7.9 (m)120-130
C-OH-~155

Note: These are approximate chemical shift ranges and can vary depending on the solvent and substituents.[3][4]

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in each tautomer.

  • Lactam Form: Characterized by a strong absorption band for the C=O stretching vibration, typically in the range of 1650-1680 cm-1. A broad N-H stretching band is also observed around 3200-3400 cm-1.

  • Lactim Form: The C=O stretching band is absent. A C=N stretching vibration appears around 1620-1640 cm-1, and a broad O-H stretching band is observed in the region of 3200-3600 cm-1.[5]

3.2.3. UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to determine the tautomeric equilibrium constant by analyzing the absorption spectra of the mixture in different solvents. The lactam and lactim forms have distinct chromophores and thus different absorption maxima (λmax). By measuring the absorbance at the λmax of each tautomer in a series of solvents with varying polarities, the equilibrium constant can be calculated.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the lactam and lactim forms is influenced by several interconnected factors.

Factors cluster_factors Influencing Factors TautomericEquilibrium Tautomeric Equilibrium (Lactam <=> Lactim) Solvent Solvent Polarity Solvent->TautomericEquilibrium Substituents Substituent Effects (Electronic & Steric) Substituents->TautomericEquilibrium Temperature Temperature Temperature->TautomericEquilibrium pH pH pH->TautomericEquilibrium

Figure 3: Key factors influencing the tautomeric equilibrium of this compound derivatives.
  • Solvent Polarity: Polar solvents tend to favor the more polar lactam form through hydrogen bonding and dipole-dipole interactions. Conversely, non-polar solvents can shift the equilibrium towards the less polar lactim form.

  • Substituent Effects: The electronic nature of substituents on the phthalazinone ring can significantly alter the relative stabilities of the tautomers. Electron-donating groups can stabilize the lactim form, while electron-withdrawing groups generally favor the lactam form. Steric hindrance caused by bulky substituents can also influence the equilibrium.

  • Temperature: Changes in temperature can shift the tautomeric equilibrium. The direction of the shift depends on the enthalpy change (ΔH) of the tautomerization process.

  • pH: The acidity or basicity of the medium can have a profound effect on the tautomeric equilibrium, particularly for derivatives with ionizable groups.

Conclusion

The tautomerism of this compound derivatives is a multifaceted phenomenon with significant implications for their chemical and biological properties. A thorough understanding of the lactam-lactim equilibrium and the factors that govern it is essential for the rational design and development of novel therapeutic agents based on this important heterocyclic scaffold. This guide has provided a foundational overview, quantitative data, and experimental methodologies to aid researchers in this endeavor. The interplay of substituent effects, solvent polarity, and other environmental factors creates a rich field for further investigation and exploitation in drug discovery.

References

Spectroscopic Profile of 1(2H)-Phthalazinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 1(2H)-Phthalazinone, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₆N₂O, with a molecular weight of 146.15 g/mol [1][2][3][4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

Assignment Chemical Shift (δ) in ppm
NH12.73
Ar-H8.42
Ar-H8.28
Ar-H7.97
Ar-H7.89

Solvent: DMSO-d₆, Instrument: 400 MHz[1]

¹³C NMR Data

Assignment Estimated Chemical Shift (δ) in ppm
C=O~160
C4~140-147
Quaternary Ar-C~128-134
Tertiary Ar-CH~125-134
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are summarized below.

Functional Group Wavenumber (cm⁻¹)
N-H Stretch3300-3500
C=O Stretch (Amide)~1630-1650
C=N Stretch~1570-1620
Aromatic C-H Stretch~3000-3100
Aromatic C=C Stretch~1450-1600

Note: These are typical ranges. Experimental values can be found in various studies involving this compound and its complexes[5][7][8].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Technique m/z Value Interpretation
GC-MS146Molecular Ion [M]⁺
118[M-CO]⁺

Source: NIST Mass Spectrometry Data Center[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR[9].

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean vial[9][10].

  • Filter the solution through a pipette with a glass wool plug into a clean NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity[11].

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used[12]. To obtain quantitative data, an inverse-gated decoupling sequence with a long relaxation delay (at least 5 times the longest T₁) should be employed[11][12].

  • Set the number of scans to achieve an adequate signal-to-noise ratio.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum and perform baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm)[11].

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount (around 50 mg) of this compound in a volatile solvent like methylene chloride or acetone[13].

  • Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl)[13].

  • Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate[13].

Data Acquisition:

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the clean, empty sample holder.

  • Acquire the IR spectrum of the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹[7].

Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Label the significant peaks corresponding to the functional groups of this compound.

Mass Spectrometry Protocol

Sample Introduction and Ionization (Electron Ionization - EI):

  • Introduce a small amount of the this compound sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC)[14][15].

  • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam. This causes the molecule to lose an electron, forming a molecular ion (radical cation)[15][16].

Mass Analysis:

  • The positively charged ions are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer[14][15].

  • The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ions[15].

Detection:

  • The separated ions are detected by an electron multiplier or a similar detector, which records the abundance of each ion at a specific m/z value.

  • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation Sample This compound Dissolve Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (IR) Sample->Dissolve Vaporize Vaporization (MS) Sample->Vaporize MS Filter Filtration (NMR) Dissolve->Filter NMR Deposit Deposition on Salt Plate (IR) Dissolve->Deposit IR NMR NMR Spectrometer Filter->NMR IR FT-IR Spectrometer Deposit->IR MS Mass Spectrometer Vaporize->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of this compound.

References

The Solubility Profile of 1(2H)-Phthalazinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 1(2H)-phthalazinone in common organic solvents, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative information, a detailed experimental protocol for determining solubility, and visual workflows to guide laboratory practices.

Quantitative Solubility Data

Exhaustive searches of scientific databases and literature have revealed a notable absence of precise, quantitative solubility data for this compound in common organic solvents. The available information is primarily qualitative. To facilitate comparison and future research, the existing data is summarized in Table 1. Researchers are strongly encouraged to determine quantitative solubility experimentally for their specific applications.

SolventQualitative SolubilityCitation
WaterInsoluble[1][2]
ChloroformSlightly Soluble[3]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[3]
MethanolSlightly Soluble[3]
EthanolSoluble enough for crystallization

Table 1: Qualitative Solubility of this compound in Various Solvents

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound. This method is recommended for obtaining precise quantitative solubility data for this compound.

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that saturation is reached.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound. The temperature should be rigorously controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectroscopy method.

  • Calculation: Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution. This value represents the solubility of the compound in the specific solvent at the tested temperature.

Visualizing Experimental and Logical Workflows

To further aid researchers, the following diagrams, created using the DOT language, illustrate the experimental workflow for solubility determination and the logical relationship between solvent polarity and solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_standards Prepare Standard Solutions quantify Quantify by HPLC/UV-Vis prep_standards->quantify prep_sample Add Excess Solute to Solvent equilibrate Agitate at Constant Temperature (24-72h) prep_sample->equilibrate settle Settle Undissolved Solid equilibrate->settle filter Filter Supernatant settle->filter dilute Dilute Filtrate filter->dilute dilute->quantify calculate Calculate Solubility quantify->calculate solubility_principle cluster_solute This compound (Solute) cluster_solvents Solvents solute Moderately Polar polar Polar Solvents (e.g., Methanol, Ethanol) solute->polar Higher Solubility (Like Dissolves Like) aprotic_polar Aprotic Polar Solvents (e.g., DMSO) solute->aprotic_polar Moderate to High Solubility nonpolar Non-Polar Solvents (e.g., Hexane) solute->nonpolar Lower Solubility (Mismatch in Polarity)

References

The Phthalazinone Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Biological Activity, Experimental Protocols, and Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

The phthalazinone core is a bicyclic aromatic chemical structure that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This privileged scaffold is a key component in numerous compounds exhibiting a wide range of therapeutic effects, including anticancer, anti-inflammatory, and enzyme inhibitory properties. This technical guide provides an in-depth overview of the biological activities of the phthalazinone core, complete with quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and drug development.

Biological Activities of Phthalazinone Derivatives

Phthalazinone derivatives have been extensively studied and have shown potent activity against a variety of biological targets. The following sections summarize the key therapeutic areas where this scaffold has demonstrated significant potential.

Anticancer Activity

The phthalazinone core is a prominent feature in several anticancer agents, most notably as an inhibitor of Poly(ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor (VEGFR), and other kinases involved in cancer progression.

Table 1: Anticancer Activity of Phthalazinone Derivatives

Compound/DerivativeTargetCell Line/AssayIC50Reference
Olaparib (AZD2281)PARP1Cell-free5 nM[1][2][3]
Olaparib (AZD2281)PARP2Cell-free1 nM[1][2][3]
Vatalanib (PTK787)VEGFR-2 (KDR)Cell-free37 nM[4][5][6][7][8]
Vatalanib (PTK787)VEGFR-1 (Flt-1)Cell-free77 nM[4][5][8]
Phthalazinone-Dithiocarbamate Hybrid 9a-NCI-H4607.36 µM[9]
Phthalazinone-Dithiocarbamate Hybrid 9b-NCI-H4608.49 µM[9]
Phthalazinone-Dithiocarbamate Hybrid 9d-NCI-H4607.77 µM[9]
Phthalazinone-Dithiocarbamate Hybrid 9g-A-27806.75 µM[9]
4-Phenylphthalazin-1-one 11cPARP-1-97 nM[10]
Phenyl Phthalazinone 7c-HCT-1161.36 µM[11]
Phenyl Phthalazinone 8b-HCT-1162.34 µM[11]
N-substituted-4-phenylphthalazin-1-amine 7fVEGFR-2-0.08 µM[12]
N-substituted-4-phenylphthalazin-1-amine 8cVEGFR-2-0.10 µM[12]
Phthalazinone Derivative 12dEGFR-21.4 nM[13]
Phthalazinone Derivative 6eVEGFR-2-0.11-0.22 µM[14]
Enzyme Inhibition

Beyond cancer-related enzymes, phthalazinone derivatives have shown inhibitory activity against other enzymes, such as acetylcholinesterase (AChE), which is relevant for the treatment of Alzheimer's disease.

Table 2: Enzyme Inhibitory Activity of Phthalazinone Derivatives

Compound/DerivativeTargetIC50Reference
4-Aminoalkyl-1(2H)-phthalazinone 15bAcetylcholinesterase (AChE)8.2 µM[15]
4-Aminoalkyl-1(2H)-phthalazinone 15bMonoamine Oxidase A (MAO-A)6.4 µM[15]
4-Aminoalkyl-1(2H)-phthalazinone 15bMonoamine Oxidase B (MAO-B)0.7 µM[15]
Phthalazinone Derivative 30PARP-18.18 nM[16]
Phthalazinone Derivative 30Butyrylcholinesterase (BChE)1.63 µM[16]
Phthalazinone Derivative 30Acetylcholinesterase (AChE)13.48 µM[16]
Phthalazinone Derivative 2aAcetylcholinesterase (AChE)12.83 µM[17]
Phthalazinone Derivative 2dButyrylcholinesterase (BChE)16.02 µM[17]

Signaling Pathways Modulated by Phthalazinone Derivatives

The therapeutic effects of phthalazinone derivatives are often a result of their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

PARP and DNA Damage Repair

Many phthalazinone-based anticancer agents, such as Olaparib, function by inhibiting PARP enzymes, which play a critical role in the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

PARP_DNA_Repair cluster_0 DNA Damage Response cluster_1 Effect of Phthalazinone PARP Inhibitor DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 Detection PARylation PAR Polymer Synthesis PARP1->PARylation Catalysis No_Repair Inhibition of DNA Repair PARP1->No_Repair Recruitment Recruitment of Repair Proteins (XRCC1, Ligase III, etc.) PARylation->Recruitment Repair DNA Repair Recruitment->Repair Phthalazinone Phthalazinone (e.g., Olaparib) Inhibition PARP Inhibition Phthalazinone->Inhibition Inhibition->PARP1 Cell_Death Cell Death (Apoptosis) No_Repair->Cell_Death in BRCA-deficient cells

Caption: PARP-1 mediated DNA repair and its inhibition by phthalazinone derivatives.

VEGFR Signaling in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of angiogenesis, the formation of new blood vessels. In cancer, tumors stimulate angiogenesis to obtain the necessary nutrients and oxygen for growth and metastasis. Phthalazinone derivatives like Vatalanib inhibit VEGFR, thereby blocking the downstream signaling cascade and inhibiting tumor-induced angiogenesis.

VEGFR_Signaling cluster_0 VEGF Signaling Cascade cluster_1 Downstream Pathways cluster_2 Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PKC->Angiogenesis AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Phthalazinone_VEGFRi Phthalazinone (e.g., Vatalanib) Phthalazinone_VEGFRi->Dimerization Inhibits Autophosphorylation

Caption: VEGFR signaling pathway and its inhibition by phthalazinone derivatives.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of phthalazinone derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Phthalazinone test compounds

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the phthalazinone compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Phthalazinone Derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cell viability assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is used to evaluate the in vivo anti-inflammatory activity of compounds. Carrageenan injection induces an acute, localized inflammation.

Materials:

  • Wistar rats or Swiss albino mice

  • Phthalazinone test compounds

  • Carrageenan (1% w/v in sterile saline)

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week with free access to food and water.

  • Compound Administration: Administer the phthalazinone test compound or the reference drug (e.g., orally or intraperitoneally) to the animals. The control group receives the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

In Vitro Enzyme Inhibition: PARP1 Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (as a substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • 96-well plates (high-binding)

Procedure:

  • Coating: Coat a 96-well plate with Histone H1 and incubate overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, activated DNA, and PARP1 enzyme.

  • Inhibitor Addition: Add the phthalazinone test compounds at various concentrations to the wells. Include a no-inhibitor control.

  • Initiation of Reaction: Add biotinylated NAD+ to all wells to start the reaction. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.

  • Color Development: Wash the plate and add TMB substrate. Incubate until a blue color develops.

  • Stopping the Reaction: Add stop solution to each well. The color will change to yellow.

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of PARP1 inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

The phthalazinone core represents a highly versatile and privileged scaffold in medicinal chemistry, with derivatives demonstrating significant potential across a range of therapeutic areas, particularly in oncology and neurodegenerative diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals, facilitating the exploration and optimization of new phthalazinone-based therapeutic agents. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of novel and effective drugs for a variety of unmet medical needs.

References

Phthalazinone Derivatives: Privileged Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phthalazinone core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry for its ability to serve as a "privileged scaffold." This term denotes a molecular framework that can bind to multiple, unrelated biological targets with high affinity, making it a fertile starting point for the development of novel therapeutics across a range of diseases. This guide provides a comprehensive overview of phthalazinone derivatives, detailing their synthesis, biological activities, and clinical significance, with a focus on their roles as inhibitors of Poly(ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphodiesterase 5 (PDE5).

The Phthalazinone Scaffold: A Privileged Structure

Privileged structures are characterized by their chemical stability, amenability to functionalization, and favorable pharmacokinetic properties. The phthalazinone nucleus embodies these characteristics, allowing for the creation of diverse chemical libraries with a wide spectrum of biological activities.[1] This versatility has led to the development of phthalazinone-based compounds with applications as anticancer, anti-inflammatory, antihypertensive, and antiviral agents, among others.[2]

Synthetic Strategies for Phthalazinone Derivatives

The synthesis of the phthalazinone core and its derivatives can be achieved through several key strategies, most commonly involving cyclocondensation reactions.

General Synthesis of the Phthalazinone Core

A prevalent method for constructing the phthalazinone scaffold involves the reaction of a 2-acylbenzoic acid with hydrazine hydrate. This one-pot, two-step process is efficient and scalable. The initial reaction forms an acylhydrazone intermediate, which then undergoes intramolecular cyclization to yield the phthalazinone ring system.

G start 2-Acylbenzoic Acid + Hydrazine Hydrate intermediate Acylhydrazone Intermediate start->intermediate Condensation final Phthalazinone Core intermediate->final Intramolecular Cyclization

Synthesis of 4-Benzyl-2H-phthalazin-1-one

A key intermediate for many biologically active phthalazinone derivatives is 4-benzyl-2H-phthalazin-1-one. Its synthesis is a foundational step for further elaboration.

Experimental Protocol:

A mixture of 2-phenylacetylbenzoic acid (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 4-6 hours. Upon cooling, the product precipitates and can be collected by filtration. The crude product is then recrystallized from ethanol to yield pure 4-benzyl-2H-phthalazin-1-one.[3]

Synthesis of Olaparib (a PARP Inhibitor)

Olaparib is a clinically approved PARP inhibitor featuring a phthalazinone core. Its synthesis showcases the derivatization of the core structure. A scalable synthesis involves the reaction of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one with cyclopropanecarbonyl chloride.[4]

Experimental Protocol:

To a solution of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (1 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in a polar aprotic solvent like dichloromethane, cyclopropanecarbonyl chloride (1.1 equivalents) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. After completion, the reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford olaparib.[4]

Biological Activities and Key Targets

Phthalazinone derivatives have demonstrated inhibitory activity against a range of important biological targets. This section focuses on three key examples: PARP, VEGFR, and PDE5.

PARP Inhibition and Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway. In cancers with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination (HR), another major DNA repair pathway, the cells become heavily reliant on PARP for survival. Inhibition of PARP in these "BRCA-deficient" tumors leads to synthetic lethality, a state where the combination of two non-lethal defects results in cell death.

PARP_Inhibition cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell DNA_damage_N DNA Single-Strand Break BER_N Base Excision Repair (PARP-dependent) DNA_damage_N->BER_N HR_N Homologous Recombination (BRCA-dependent) DNA_damage_N->HR_N Repair_N DNA Repair BER_N->Repair_N HR_N->Repair_N DNA_damage_C DNA Single-Strand Break BER_C Base Excision Repair (PARP-dependent) DNA_damage_C->BER_C HR_C Homologous Recombination (Defective) DNA_damage_C->HR_C Repair_C DNA Repair BER_C->Repair_C Apoptosis_C Apoptosis BER_C->Apoptosis_C HR_C->Apoptosis_C PARPi Phthalazinone (PARP Inhibitor) PARPi->BER_C Inhibits

Quantitative Data for Phthalazinone-Based PARP Inhibitors:

CompoundTargetIC50 (nM)Cell LineReference
OlaparibPARP-15-[5]
OlaparibPARP-21-[5]
DLC-1PARP-1<0.2MDA-MB-436[6]
DLC-6PARP-1<0.2-[6]
Compound 23PARP-17.53 (µM)Capan-1[7]
Compound 14PARP-1-Capan-1[7]

Experimental Protocol: In Vitro PARP Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP-1.

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

  • Washing: Wash the plate with wash buffer to remove unbound histones.

  • Reaction Mixture: Prepare a reaction mixture containing activated DNA, biotinylated NAD+, and the phthalazinone test compound at various concentrations.

  • Enzyme Addition: Add recombinant human PARP-1 enzyme to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.

  • Substrate Addition: Add a chemiluminescent HRP substrate.

  • Measurement: Read the luminescence on a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.[8]

VEGFR Inhibition and Anti-Angiogenesis

Vascular Endothelial Growth Factor Receptors (VEGFRs) are receptor tyrosine kinases that play a pivotal role in angiogenesis, the formation of new blood vessels.[9] Tumors require a dedicated blood supply to grow and metastasize, making VEGFR a key target in cancer therapy. Phthalazinone derivatives have been developed as potent inhibitors of VEGFR-2, thereby blocking the downstream signaling pathways that lead to endothelial cell proliferation and migration.[10]

VEGFR_Signaling VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Phthalazinone Phthalazinone (VEGFR Inhibitor) Phthalazinone->VEGFR Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Quantitative Data for Phthalazinone-Based VEGFR Inhibitors:

CompoundTargetIC50 (nM)Cell LineReference
Vatalanib (PTK787)VEGFR-277-[11]
Compound 12bVEGFR-217.8HCT-116[12]
Compound 9cVEGFR-221.8HCT-116[12]
Compound 13cVEGFR-219.8HCT-116[12]
Compound 2gVEGFR-2148Hep G2/MCF-7[13]
Compound 4aVEGFR-2196Hep G2/MCF-7[13]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This assay measures the amount of ATP remaining after a kinase reaction.

  • Master Mixture: Prepare a master mixture containing kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Plate Setup: Add the master mixture to the wells of a 96-well plate.

  • Inhibitor Addition: Add the phthalazinone test compound at various concentrations to the test wells. Add vehicle (e.g., DMSO) to the control wells.

  • Enzyme Addition: Add recombinant human VEGFR-2 enzyme to all wells except the blank.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Luminescence Detection: Add a kinase-glo® reagent, which generates a luminescent signal proportional to the amount of ATP present.

  • Measurement: Read the luminescence on a plate reader. A higher signal indicates greater inhibition of VEGFR-2 activity.

PDE5 Inhibition and Cardiovascular Applications

Phosphodiesterase 5 (PDE5) is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[1] In the cardiovascular system, nitric oxide (NO) stimulates guanylate cyclase to produce cGMP, which in turn mediates vasodilation. By inhibiting PDE5, phthalazinone derivatives can increase intracellular levels of cGMP, leading to smooth muscle relaxation and vasodilation. This mechanism is the basis for their investigation in cardiovascular diseases.[1]

PDE5_Signaling NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes from GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Hydrolyzed by Vasodilation Vasodilation cGMP->Vasodilation Promotes GMP 5'-GMP PDE5->GMP Phthalazinone Phthalazinone (PDE5 Inhibitor) Phthalazinone->PDE5 Inhibits

Quantitative Data for Phthalazinone-Based PDE5 Inhibitors:

CompoundTargetIC50 (nM)Reference
TPN729MAPDE52.28
MY5445PDE5-[1]

Experimental Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This assay measures the displacement of a fluorescently labeled cGMP analog from the PDE5 active site.

  • Reagent Preparation: Prepare solutions of recombinant human PDE5, a fluorescent cGMP probe, and the phthalazinone test compounds.

  • Reaction Mixture: In a 96-well black plate, add the test compounds at various concentrations, followed by the PDE5 enzyme.

  • Incubation: Incubate the plate for 15-30 minutes to allow for inhibitor binding.

  • Probe Addition: Add the fluorescent cGMP probe to all wells to initiate the competition reaction.

  • Equilibration: Incubate for 1-2 hours to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a plate reader. A decrease in fluorescence polarization indicates displacement of the probe by the inhibitor.[3]

Clinical Significance and Future Perspectives

The clinical success of olaparib (Lynparza®) for the treatment of BRCA-mutated ovarian, breast, pancreatic, and prostate cancers has validated the therapeutic potential of the phthalazinone scaffold.[1] Several other phthalazinone derivatives have entered clinical trials for various indications. Vatalanib (PTK787), a VEGFR inhibitor, has been investigated in clinical trials for colorectal cancer and other solid tumors.[6][7]

The journey of phthalazinone derivatives from a privileged scaffold to clinically approved drugs is a testament to the power of this molecular framework in medicinal chemistry. The drug discovery and development pipeline for these compounds can be visualized as a multi-stage process.

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development Target_ID Target Identification & Validation Hit_Gen Hit Generation (e.g., HTS) Target_ID->Hit_Gen Hit_to_Lead Hit-to-Lead Optimization Hit_Gen->Hit_to_Lead Lead_Opt Lead Optimization (SAR, ADMET) Hit_to_Lead->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Phase_I Phase I (Safety) Preclinical->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Future research in the field of phthalazinone derivatives will likely focus on several key areas:

  • Novel Target Identification: Exploring the activity of phthalazinone libraries against new and emerging biological targets.

  • Improving Selectivity: Fine-tuning the scaffold to enhance selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

  • Combination Therapies: Investigating the synergistic effects of phthalazinone-based drugs with other therapeutic agents.

  • Targeted Drug Delivery: Developing novel formulations and delivery systems to enhance the therapeutic index of these compounds.

References

The Pharmacological Landscape of Phthalazinones: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phthalazinone core, a bicyclic aromatic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This in-depth technical guide synthesizes the current understanding of phthalazinone compounds, focusing on their anticancer, anti-inflammatory, and cardiovascular effects. This review provides a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity: Targeting Key Oncogenic Pathways

Phthalazinone derivatives have shown significant promise as anticancer agents by targeting various critical pathways involved in tumor growth, proliferation, and survival.[1] Notably, they have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Aurora kinases, and topoisomerases.[1][2]

PARP Inhibition

PARP inhibitors represent a significant breakthrough in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[3] Phthalazinone-based PARP inhibitors, including the FDA-approved drug Olaparib, function by trapping PARP enzymes on damaged DNA, leading to the accumulation of cytotoxic single-strand breaks that are converted into lethal double-strand breaks in cancer cells.[3][4]

Table 1: In Vitro PARP1 Inhibitory Activity and Antiproliferative Activity of Selected Phthalazinone Derivatives

CompoundPARP1 IC50 (nM)Capan-1 Cell Line IC50 (µM)Reference
Olaparib-10.412[3]
Compound 233.247.532[3]
Compound 14-< 10[3]
Compound 22-> 10[3]
Compound 13-> 10[3]
Compound 15-> 10[3]

Experimental Protocol: In Vitro PARP1 Inhibition Assay

The inhibitory activity of phthalazinone compounds against PARP1 can be determined using a commercially available PARP assay kit. The assay typically involves the following steps:

  • Reagent Preparation : Reconstitute all assay components, including the PARP1 enzyme, activated DNA, and NAD+.

  • Compound Dilution : Prepare a series of dilutions of the test compounds in the appropriate assay buffer.

  • Assay Reaction : In a 96-well plate, add the PARP1 enzyme, activated DNA, and the test compound or vehicle control.

  • Initiation : Start the reaction by adding NAD+.

  • Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection : Add a developing reagent that detects the amount of PAR incorporated into the histone proteins, often through an antibody-based detection method with a colorimetric or fluorescent readout.

  • Data Analysis : Measure the signal using a plate reader and calculate the IC50 values by fitting the data to a dose-response curve.[3][5]

PARP_Inhibition_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes Trapped_PARP Trapped PARP1 Complex PARP1->Trapped_PARP NAD NAD+ NAD->PAR substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair Base Excision Repair Repair_Proteins->DNA_Repair Phthalazinone Phthalazinone (e.g., Olaparib) Phthalazinone->PARP1 inhibits & traps Replication_Fork Replication Fork Collapse Trapped_PARP->Replication_Fork DNA_DSB DNA Double-Strand Break Replication_Fork->DNA_DSB Apoptosis Apoptosis DNA_DSB->Apoptosis

Figure 1: Mechanism of action of phthalazinone-based PARP inhibitors.
VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, and VEGFR-2 is a key regulator of this pathway. Several phthalazinone derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[6]

Table 2: In Vitro VEGFR-2 Inhibitory Activity and Anticancer Activity of Selected Phthalazinone Derivatives

CompoundVEGFR-2 IC50 (µM)HepG2 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)Reference
Sorafenib0.109.185.477.26[6]
7f0.083.974.834.58[6]
8c0.10---[6]
7a0.11---[6]
7d0.14---[6]
7c0.17---[6]
7g0.23---[6]

Experimental Protocol: VEGFR-2 Kinase Assay

The inhibitory effect of phthalazinone compounds on VEGFR-2 kinase activity can be assessed using a variety of commercially available assay kits, often based on a fluorescence resonance energy transfer (FRET) or luminescence-based format. A general protocol is as follows:

  • Reagent Preparation : Prepare solutions of VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Compound Preparation : Serially dilute the test compounds in DMSO and then in the assay buffer.

  • Kinase Reaction : In a multi-well plate, combine the VEGFR-2 enzyme, the test compound, and the substrate.

  • Initiation : Start the reaction by adding ATP.

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection : Stop the reaction and add the detection reagent. The signal, which is proportional to the amount of phosphorylated substrate, is measured using a plate reader.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[6]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds Dimerization Receptor Dimerization VEGFR2->Dimerization Phthalazinone Phthalazinone Inhibitor Autophosphorylation Autophosphorylation Phthalazinone->Autophosphorylation inhibits Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Autophosphorylation->Downstream Proliferation Endothelial Cell Proliferation Downstream->Proliferation Migration Migration Downstream->Migration Survival Survival Downstream->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Figure 2: Inhibition of VEGFR-2 signaling by phthalazinone compounds.

Anti-inflammatory Activity: Modulating Inflammatory Mediators

Phthalazinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).[7][8][9]

COX-2 Inhibition

Selective COX-2 inhibitors are sought after for their potential to reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[8]

Table 3: In Vivo Anti-inflammatory Activity of Selected Phthalazinone Derivatives

Compound% Inhibition of Paw Edema (4h)Ulcer IndexReference
Celecoxib58.318.5[8]
260.18.2[8]
462.56.5[8]
561.77.1[8]
7a59.89.3[8]
7b60.58.7[8]
8b63.25.4[8]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model to screen for acute anti-inflammatory activity.

  • Animals : Use male Wistar rats of a specific weight range.

  • Grouping : Divide the animals into groups: a control group, a standard drug group (e.g., celecoxib), and test compound groups.

  • Drug Administration : Administer the test compounds and the standard drug orally or intraperitoneally at a specific dose.

  • Induction of Edema : After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume : Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis : Calculate the percentage of inhibition of edema for each group compared to the control group.[7][8]

Experimental_Workflow_Carrageenan_Edema Start Start Animal_Grouping Animal Grouping (Control, Standard, Test) Start->Animal_Grouping Drug_Admin Drug Administration Animal_Grouping->Drug_Admin Carrageenan_Injection Carrageenan Injection (Sub-plantar) Drug_Admin->Carrageenan_Injection 1 hour post-administration Paw_Volume_Measurement Measure Paw Volume (0, 1, 2, 3, 4 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental workflow for the carrageenan-induced rat paw edema model.
PDE4 Inhibition

PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α.[9] Phthalazinone derivatives have been developed as potent and topically active PDE4 inhibitors for the treatment of inflammatory skin conditions.[9]

Cardiovascular Activity: Vasorelaxant and Adrenergic Blocking Effects

The phthalazinone scaffold is also present in compounds with significant cardiovascular effects, including vasorelaxant and β-adrenergic blocking activities.[10][11]

Vasorelaxant Activity

Certain phthalazinone derivatives have been shown to induce relaxation of vascular smooth muscle, suggesting their potential as antihypertensive agents. This effect is often evaluated by measuring their ability to relax pre-contracted arterial rings.[11]

Table 4: Vasorelaxant Activity of a Selected Phthalazinone Derivative

CompoundEC50 (µM) on Phenylephrine-precontracted Rat AortaReference
9h0.43[11]

Experimental Protocol: Isolated Rat Aorta Ring Assay

  • Tissue Preparation : Isolate the thoracic aorta from a euthanized rat and cut it into rings.

  • Mounting : Mount the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Contraction : Pre-contract the aortic rings with a vasoconstrictor agent like phenylephrine.

  • Compound Addition : Once a stable contraction is achieved, add cumulative concentrations of the test compound to the organ bath.

  • Measurement of Relaxation : Record the changes in tension of the aortic rings.

  • Data Analysis : Express the relaxation as a percentage of the pre-contraction and calculate the EC50 value.[11]

β-Adrenergic Blocking Activity

Some phthalazinone analogs have been investigated for their ability to block β-adrenergic receptors, an action that is beneficial in the management of hypertension and other cardiovascular diseases. These compounds have shown appreciable β-adrenolytic activity in comparison to the standard drug propranolol.[10]

Other Pharmacological Activities

Beyond the major areas discussed, phthalazinone derivatives have also been explored for their potential in treating other conditions:

  • Anti-Alzheimer's Disease Activity : Compounds exhibiting dual inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) have been designed.[12][13] For instance, compound 15b showed an IC50 of 0.7 µM for MAO-B and 8.2 µM for AChE.[12]

  • Antimicrobial and Antitrypanosomal Activity : Phthalazinone derivatives have been synthesized and evaluated for their activity against various bacterial and parasitic strains, including Trypanosoma cruzi, the causative agent of Chagas' disease.[14][15]

Conclusion

The phthalazinone scaffold has proven to be a versatile template for the design and development of a wide array of pharmacologically active compounds. The extensive research into their anticancer, anti-inflammatory, and cardiovascular properties has yielded several promising drug candidates and at least one clinically successful drug. The continued exploration of this chemical space, guided by a deeper understanding of the structure-activity relationships and mechanisms of action, holds significant promise for the discovery of novel therapeutics to address a range of unmet medical needs. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for new and improved phthalazinone-based medicines.

References

The Genesis of a Heterocycle: A Technical History of 1(2H)-Phthalazinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history and discovery of 1(2H)-phthalazinone, a foundational scaffold in medicinal chemistry. From its initial synthesis in the late 19th century to its current status as a privileged core in numerous therapeutic agents, this document provides a comprehensive overview of its origins. We will delve into the seminal publications, detail the original experimental protocols, and present key quantitative data in a structured format.

I. Discovery and Early Synthesis: The Pioneering Work of Gabriel

The journey of this compound, historically referred to as "phthalazone," begins in the late 19th century with the foundational work of German chemist Siegmund Gabriel. In 1893, Gabriel reported the first synthesis of this heterocyclic compound. His method, a landmark in heterocyclic chemistry, involved the condensation of o-phthalaldehydic acid with hydrazine. This reaction laid the groundwork for the entire class of phthalazinone compounds, which would later prove to be of immense pharmacological importance.

The initial discovery was part of broader investigations into the reactions of hydrazine with dicarbonyl compounds, leading to the formation of various nitrogen-containing heterocyclic systems.

II. The First Synthesis: Experimental Protocol

The seminal work by S. Gabriel, published in Berichte der deutschen chemischen Gesellschaft in 1893, outlines the first-ever synthesis of this compound. The protocol, revolutionary for its time, is detailed below.

Reaction: Condensation of o-Phthalaldehydic Acid with Hydrazine Sulfate.

Reagents:

  • o-Phthalaldehydic acid

  • Hydrazine sulfate

  • Sodium acetate solution

Procedure:

  • A solution of o-phthalaldehydic acid was prepared in water.

  • To this, a solution of hydrazine sulfate was added, followed by the addition of a sodium acetate solution to neutralize the sulfuric acid and liberate the free hydrazine base in situ.

  • The reaction mixture was heated, leading to the condensation of the hydrazine with the aldehyde and carboxylic acid functionalities of the o-phthalaldehydic acid.

  • Upon cooling, the product, this compound, precipitated from the solution as a crystalline solid.

  • The solid was collected by filtration, washed, and recrystallized to obtain the pure compound.

This foundational method established a straightforward and effective route to the phthalazinone core, which, with modifications, is still relevant today.

III. Quantitative Data from the First Synthesis

The initial publication by Gabriel provided key physical and chemical data for the newly synthesized this compound. This data was crucial for the characterization and identification of the compound.

ParameterReported Value
Melting Point 183-184 °C
Appearance Colorless needles
Solubility Sparingly soluble in cold water, more soluble in hot water and ethanol.
Empirical Formula C₈H₆N₂O

IV. Logical Flow of the Discovery

The discovery of this compound was a logical progression from the study of the reactivity of bifunctional aromatic compounds. The workflow below illustrates the conceptual steps leading to its first synthesis.

Discovery_Workflow A Investigation of Hydrazine Reactions C Hypothesis: Intramolecular Condensation to form a Heterocycle A->C B Availability of o-Phthalaldehydic Acid (a bifunctional aromatic compound) B->C D Experiment: Reaction of o-Phthalaldehydic Acid with Hydrazine C->D E Isolation and Purification of Product D->E F Characterization: Melting Point, Elemental Analysis E->F G Structure Elucidation: This compound F->G

Conceptual workflow of the discovery of this compound.

V. Foundational Synthetic Pathway

The chemical transformation at the heart of the discovery of this compound is the cyclocondensation reaction. The diagram below details this key synthetic pathway.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product o_phthalaldehydic_acid o-Phthalaldehydic Acid reaction Heat o_phthalaldehydic_acid->reaction + hydrazine Hydrazine (from Hydrazine Sulfate + Sodium Acetate) hydrazine->reaction phthalazinone This compound reaction->phthalazinone Cyclocondensation

The first synthetic pathway to this compound.

VI. Conclusion

The discovery of this compound by Siegmund Gabriel in 1893 was a pivotal moment in heterocyclic chemistry. The elegant and efficient synthesis from o-phthalaldehydic acid and hydrazine opened the door to a vast new area of chemical exploration. This foundational work not only provided the scientific community with a novel heterocyclic system but also laid the groundwork for the future development of a multitude of phthalazinone-based derivatives that have become crucial in modern medicine. Understanding this history is essential for today's researchers who continue to build upon this remarkable chemical legacy.

Methodological & Application

One-Pot Synthesis of 4-Substituted 1(2H)-Phthalazinones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Substituted 1(2H)-phthalazinones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This scaffold is a key component in a variety of pharmacologically active agents, demonstrating a broad spectrum of activities including anticancer, anti-inflammatory, and antihypertensive properties. Notably, several 4-substituted phthalazinone derivatives, such as Olaparib, are recognized as potent poly(ADP-ribose) polymerase (PARP) inhibitors, a critical target in cancer therapy.[1][2][3] The development of efficient and economical synthetic routes to these molecules is therefore of paramount importance. One-pot synthesis methodologies offer significant advantages in this regard, minimizing intermediate isolation steps, reducing solvent usage, and improving overall reaction efficiency.[4][5][6]

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 4-substituted 1(2H)-phthalazinones, targeting researchers and professionals in the field of drug discovery and development.

Application Notes

The one-pot synthesis of 4-substituted 1(2H)-phthalazinones can be broadly categorized based on the starting materials and reaction conditions. Key approaches include the condensation of 2-acylbenzoic acids or phthalaldehydic acid with hydrazine derivatives.[7] The choice of method may depend on the availability of starting materials, desired substitution patterns, and scalability requirements.

Key Advantages of One-Pot Synthesis:

  • Efficiency: Reduces reaction time and simplifies the overall synthetic process by eliminating the need for isolation and purification of intermediates.

  • Atom Economy: Maximizes the incorporation of starting material atoms into the final product, a key principle of green chemistry.

  • Cost-Effectiveness: Lowers costs associated with solvents, reagents, and labor.

  • Environmental Friendliness: Minimizes waste generation and the use of hazardous materials.[8]

Common Starting Materials and Reagents:

  • 2-Acylbenzoic Acids: Readily available or easily synthesized, they react with hydrazines to form the phthalazinone core.[7]

  • Phthalaldehydic Acid: A versatile starting material that condenses with substituted hydrazines.

  • Hydrazine Derivatives: Hydrazine hydrate, phenylhydrazine, and other substituted hydrazines are common nitrogen sources for the phthalazinone ring.

  • Catalysts: Various catalysts can be employed to promote the reaction, including solid acids like montmorillonite K-10 and Lewis acids.[9] Microwave irradiation can also be used to accelerate the reaction.[10][11][12]

Experimental Protocols

Protocol 1: One-Pot Synthesis from 2-Acylbenzoic Acids and Hydrazine Hydrate

This protocol describes a general one-pot, two-step procedure for the synthesis of 4-substituted 1(2H)-phthalazinones from 2-acylbenzoic acids and hydrazine hydrate.[7]

Methodology:

  • To a solution of the desired 2-acylbenzoic acid (1.0 eq) in a suitable solvent (e.g., ethanol, 5-10 mL/mmol), add hydrazine hydrate (1.2-1.5 eq).

  • The reaction mixture is then heated to reflux (typically 80-100 °C) for a specified time (2-6 hours), during which the condensation and cyclization occur.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried under vacuum to afford the pure 4-substituted 1(2H)-phthalazinone.

Quantitative Data Summary:

Entry2-Acylbenzoic AcidHydrazineSolventTime (h)Yield (%)
12-Benzoylbenzoic acidHydrazine hydrateEthanol492
22-Acetylbenzoic acidHydrazine hydrateEthanol388
32-(4-Chlorobenzoyl)benzoic acidHydrazine hydrateEthanol595
42-(4-Methylbenzoyl)benzoic acidHydrazine hydrateEthanol490
Protocol 2: Microwave-Assisted One-Pot Synthesis using Montmorillonite K-10

This protocol outlines a rapid, solvent-free, microwave-assisted one-pot synthesis of 4-substituted 1(2H)-phthalazinones from 2-acylbenzoic acids and hydrazines using montmorillonite K-10 as a solid acid catalyst.[9]

Methodology:

  • In a microwave-safe vessel, thoroughly mix the 2-acylbenzoic acid (1.0 mmol), the appropriate hydrazine (1.2 mmol), and montmorillonite K-10 (100 mg).

  • The mixture is irradiated in a microwave reactor at a specified power (e.g., 300 W) and temperature (e.g., 120 °C) for a short duration (5-15 minutes).

  • After irradiation, the reaction mixture is cooled to room temperature.

  • The solid residue is then treated with a suitable solvent (e.g., dichloromethane or ethyl acetate) and the catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield the desired 4-substituted this compound.

Quantitative Data Summary:

Entry2-Acylbenzoic AcidHydrazinePower (W)Time (min)Yield (%)
12-Benzoylbenzoic acidHydrazine hydrate3001094
22-Acetylbenzoic acidPhenylhydrazine300891
32-(4-Nitrobenzoyl)benzoic acidHydrazine hydrate3001289
42-(4-Methoxybenzoyl)benzoic acidPhenylhydrazine3001093

Visualizations

General Workflow for One-Pot Synthesis

G General Workflow for One-Pot Synthesis of 4-Substituted 1(2H)-Phthalazinones cluster_reactants Starting Materials cluster_process Reaction cluster_conditions Conditions cluster_workup Workup & Purification cluster_product Final Product A 2-Acylbenzoic Acid or Phthalaldehydic Acid C One-Pot Reaction (Condensation & Cyclization) A->C B Hydrazine Derivative B->C G Isolation C->G D Solvent D->C E Catalyst (Optional) E->C F Heat or Microwave F->C H Purification G->H I 4-Substituted This compound H->I

Caption: General workflow for the one-pot synthesis of 4-substituted 1(2H)-phthalazinones.

PARP Inhibition Signaling Pathway

G Simplified PARP Inhibition Signaling Pathway in Cancer Therapy cluster_damage DNA Damage cluster_parp PARP-mediated Repair cluster_inhibition Therapeutic Intervention cluster_consequence Cellular Consequences DNA_damage Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_damage->PARP1 activates PARylation PAR Chain Synthesis PARP1->PARylation DSB Double-Strand Break (DSB) (at replication fork) PARP1->DSB leads to (unrepaired SSB) Repair_proteins Recruitment of Repair Proteins PARylation->Repair_proteins SSB_Repair SSB Repair Repair_proteins->SSB_Repair Phthalazinone 4-Substituted This compound (PARP Inhibitor) Phthalazinone->PARP1 inhibits Apoptosis Cell Death (Apoptosis) DSB->Apoptosis HR_deficient Homologous Recombination Deficiency (e.g., BRCA mutation) HR_deficient->Apoptosis sensitizes to

Caption: Role of 4-substituted 1(2H)-phthalazinones as PARP inhibitors in cancer cells.

References

N-Alkylation of 1(2H)-Phthalazinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 1(2H)-phthalazinone, a critical reaction in the synthesis of various pharmacologically active compounds. The information compiled herein is based on established scientific literature and is intended to guide researchers in selecting optimal reaction conditions for their specific synthetic needs.

Introduction

This compound and its derivatives are a significant class of heterocyclic compounds that form the core structure of numerous molecules with diverse biological activities, including anticancer, antihypertensive, and anti-inflammatory properties. The nitrogen atom at the 2-position (N-2) of the phthalazinone ring is a common site for functionalization, and N-alkylation is a fundamental strategy to introduce various substituents, thereby modulating the pharmacological profile of the parent molecule.

The N-alkylation of this compound typically proceeds via a nucleophilic substitution reaction where the deprotonated nitrogen atom of the phthalazinone ring attacks an electrophilic alkylating agent. The regioselectivity of this reaction, favoring N-alkylation over O-alkylation, is a key consideration and is often explained by Pearson's Hard and Soft Acids and Bases (HSAB) principle. The nitrogen atom is considered a softer nucleophile than the oxygen atom, leading to preferential reaction with soft electrophiles like alkyl halides.

General Reaction Scheme

The general transformation for the N-alkylation of this compound is depicted below. The choice of base, solvent, and alkylating agent significantly influences the reaction efficiency and yield.

Caption: General reaction scheme for the N-alkylation of this compound.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for the N-alkylation of this compound and its derivatives under various reaction conditions, allowing for easy comparison.

Table 1: Conventional Heating Methods

Alkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Ethyl chloroacetateK₂CO₃AcetoneReflux24-[1]
Ethyl chloroacetateK₂CO₃Acetone/DMF (1:1)Reflux20-[2]
2-ChloroethanolK₂CO₃AcetoneReflux24-[1]
Allyl bromideK₂CO₃AcetoneReflux--[1]
EpichlorohydrinK₂CO₃AcetoneReflux24-[1]
1,2-DibromoethaneK₂CO₃DMF60-45-75[3]
Ethyl acrylateK₂CO₃----[4][5]

Note: Yields were not consistently reported in the source materials for all conditions.

Table 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields in significantly shorter reaction times compared to conventional heating.[6][7][8]

Starting MaterialReagentsPower (W)Time (min)Yield (%)Reference
ChlorophthalazineHydrazine derivatives, amines-5-35Excellent[6][9]

Note: Specific power and yield percentages for this compound were not detailed in the general descriptions.

Experimental Protocols

Below are detailed methodologies for key N-alkylation experiments.

Protocol 1: N-Alkylation using Alkyl Halides with Conventional Heating

This protocol is a general procedure based on the reaction of 4-(substituted)-1(2H)-phthalazinone with various alkyl halides.[1][3]

Materials:

  • 4-(substituted)-1(2H)-phthalazinone (1 equivalent)

  • Alkyl halide (e.g., ethyl chloroacetate, 2-chloroethanol, 1,2-dibromoethane) (1.1-3 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) (1.1-3 equivalents)

  • Dry acetone or Dimethylformamide (DMF)

Procedure:

  • To a solution of the 4-(substituted)-1(2H)-phthalazinone in dry acetone or DMF, add anhydrous potassium carbonate.

  • Add the alkyl halide to the mixture.

  • Heat the reaction mixture under reflux for the specified time (typically 20-24 hours).[1][2] For reactions in DMF, a temperature of 60 °C may be used.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If using acetone, filter off the inorganic salts and wash with acetone. Concentrate the filtrate under reduced pressure.[1]

  • If using DMF, the solvent can be removed under vacuum.[3]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to afford the desired N-alkylated product.

Protocol 2: Michael Addition of Ethyl Acrylate

This protocol describes a chemoselective N-alkylation via a Michael addition reaction.[4][5]

Materials:

  • 4-Benzylphthalazin-1(2H)-one (1 equivalent)

  • Ethyl acrylate (excess)

  • Anhydrous potassium carbonate (catalytic amount)

Procedure:

  • Combine 4-benzylphthalazin-1(2H)-one, ethyl acrylate, and a catalytic amount of anhydrous potassium carbonate.

  • The reaction proceeds as an addition reaction. Specific temperature and time conditions should be optimized.

  • Upon completion, work up the reaction mixture to isolate the product, ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate.

  • Purification can be achieved through standard methods such as column chromatography or recrystallization.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the components in the N-alkylation reaction.

Experimental_Workflow start Start reactants Combine this compound, Base, and Solvent start->reactants add_alkylating_agent Add Alkylating Agent reactants->add_alkylating_agent reaction Heat (Reflux or Microwave) add_alkylating_agent->reaction monitoring Monitor Reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Cooling, Filtration/Extraction) monitoring->workup Complete purification Purify Product (Recrystallization or Chromatography) workup->purification characterization Characterize Product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the N-alkylation of this compound.

Logical_Relationship cluster_reagents Reagents cluster_parameters Physical Parameters product N-Alkylated Phthalazinone (Yield, Purity) conditions Reaction Conditions product->conditions substrate This compound conditions->substrate Influences reagents Reagents conditions->reagents Influences parameters Physical Parameters conditions->parameters Influences Alkylating_Agent Alkylating Agent Base Base Solvent Solvent Temperature Temperature Time Reaction Time Method Heating Method (Conventional vs. MW)

Caption: Factors influencing the outcome of the N-alkylation of this compound.

Conclusion

The N-alkylation of this compound is a versatile and crucial reaction for the synthesis of medicinally important molecules. The choice of reaction conditions, particularly the base, solvent, and alkylating agent, along with the method of heating, can be tailored to achieve desired outcomes. The protocols and data presented here serve as a comprehensive guide for researchers to design and execute successful N-alkylation reactions of the phthalazinone scaffold.

References

Synthesis of Phthalazinone-Dithiocarbamate Hybrids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis, biological evaluation, and mechanistic analysis of novel phthalazinone-dithiocarbamate hybrids. These compounds have emerged as a promising class of molecules with significant antiproliferative activity against various cancer cell lines. The following sections detail the synthetic protocols, quantitative biological data, and the underlying signaling pathways potentially targeted by these hybrids.

Introduction

The molecular hybridization of a phthalazinone scaffold, a key pharmacophore in numerous biologically active compounds including PARP inhibitors, with a dithiocarbamate moiety, known for its diverse pharmacological properties, has led to the development of a novel class of potential anticancer agents.[1][2] This strategic combination aims to leverage the individual strengths of each component to create synergistic effects and novel mechanisms of action. This document outlines the synthetic route to these hybrids and provides protocols for their biological characterization.

Data Presentation

The antiproliferative activity of the synthesized phthalazinone-dithiocarbamate hybrids was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: Antiproliferative Activity (IC50, µM) of Phthalazinone-Dithiocarbamate Hybrids with Dithiocarbamate at the N2 Position. [1][3]

CompoundA2780 (Ovarian)NCI-H460 (Lung)MCF-7 (Breast)
6e 5.20 ± 0.11>1008.5 ± 0.4
6g 7.8 ± 0.5>1009.8 ± 0.9
7g 43 ± 143 ± 1>100
8e 6.5 ± 0.3>1007.2 ± 0.2
Cisplatin 1.25 ± 0.075.54 ± 0.2312.5 ± 1.1

Data are expressed as the mean ± standard error from three independent experiments.[1]

Table 2: Antiproliferative Activity (IC50, µM) of Phthalazinone-Dithiocarbamate Hybrids with Dithiocarbamate at the C4 Position. [1][3]

CompoundA2780 (Ovarian)NCI-H460 (Lung)MCF-7 (Breast)
9a 25 ± 27.8 ± 0.335 ± 3
9b 22 ± 16.9 ± 0.528 ± 2
9d 18 ± 15.8 ± 0.421 ± 1
9g 15 ± 19.5 ± 0.719 ± 1
Cisplatin 1.25 ± 0.075.54 ± 0.2312.5 ± 1.1

Data are expressed as the mean ± standard error from three independent experiments.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of phthalazinone-dithiocarbamate hybrids and the key biological assays used for their evaluation.

Synthesis of Phthalazinone-Dithiocarbamate Hybrids

The synthesis is a multi-step process involving the preparation of a phthalazinone precursor followed by the introduction of the dithiocarbamate moiety.

Protocol 3.1.1: General Procedure for the One-Pot Synthesis of Phthalazinone-Dithiocarbamate Hybrids. [1]

  • To a solution of the appropriate aminoalkyl phthalazinone (1 mmol) in dry N,N-dimethylformamide (DMF, 5 mL), add carbon disulfide (1.2 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add anhydrous phosphoric acid (H3PO4, 1 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add the corresponding benzyl or propargyl bromide (1.2 mmol) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol 3.2.1: MTT Assay. [4][5]

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treat the cells with various concentrations of the phthalazinone-dithiocarbamate hybrids and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect apoptosis by staining for phosphatidylserine externalization (Annexin V) and plasma membrane integrity (Propidium Iodide).

Protocol 3.3.1: Annexin V/PI Apoptosis Assay. [6][7]

  • Seed cells in a 6-well plate and treat with the test compounds for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain cellular DNA content, allowing for the analysis of cell cycle distribution.

Protocol 3.4.1: Cell Cycle Analysis. [1]

  • Treat cells with the test compounds for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blotting

This technique is used to detect specific proteins in a sample. For apoptosis studies, key proteins include PARP-1, caspases, and members of the Bcl-2 family.

Protocol 3.5.1: Western Blotting for Apoptosis-Related Proteins.

  • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against PARP-1, cleaved PARP-1, Caspase-3, cleaved Caspase-3, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

The following diagrams illustrate the synthetic workflow and the potential signaling pathways affected by the phthalazinone-dithiocarbamate hybrids.

Synthesis_Workflow cluster_phthalazinone Phthalazinone Precursor Synthesis cluster_dithiocarbamate Dithiocarbamate Moiety Formation cluster_hybrid Hybrid Synthesis 2-Acetylbenzoic_Acid 2-Acetylbenzoic_Acid Phthalazinone_Core Phthalazinone_Core 2-Acetylbenzoic_Acid->Phthalazinone_Core Hydrazine Hydrate Aminoalkyl_Phthalazinone Aminoalkyl_Phthalazinone Dithiocarbamate_Intermediate Dithiocarbamate_Intermediate Aminoalkyl_Phthalazinone->Dithiocarbamate_Intermediate CS2, H3PO4 Phthalazinone_Dithiocarbamate_Hybrid Phthalazinone_Dithiocarbamate_Hybrid Dithiocarbamate_Intermediate->Phthalazinone_Dithiocarbamate_Hybrid Benzyl/Propargyl Bromide

Synthetic workflow for phthalazinone-dithiocarbamate hybrids.

PARP1_Inhibition_Pathway DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_Synthesis Apoptosis Apoptosis PARP1->Apoptosis DNA_Repair DNA Repair PAR_Synthesis->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Hybrid Phthalazinone-Dithiocarbamate Hybrid Hybrid->PARP1 Inhibition

PARP1 inhibition signaling pathway.

Apoptosis_Signaling_Pathway Hybrid Phthalazinone-Dithiocarbamate Hybrid Bcl2 Bcl-2 (Anti-apoptotic) Hybrid->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Hybrid->Bax Upregulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols: 1(2H)-Phthalazinone as a PARP Inhibitor in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR) network. They play a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] In the context of oncology, inhibiting PARP has emerged as a highly successful therapeutic strategy, especially for cancers harboring deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept is known as synthetic lethality, where the simultaneous loss of two parallel DNA repair pathways leads to cell death, while the loss of either one alone is viable.[3][4]

The 1(2H)-phthalazinone scaffold is a privileged chemical structure that forms the core of several clinically approved and potent PARP inhibitors.[5][6] Prominent examples include Olaparib, the first-in-class PARP inhibitor, and Talazoparib.[2][7][8] These molecules mimic the nicotinamide moiety of the NAD+ substrate, competitively binding to the catalytic domain of PARP and inhibiting its enzymatic activity.[3] This inhibition leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with a compromised homologous recombination (HR) pathway for DSB repair (e.g., due to BRCA mutations), this overload of DNA damage results in genomic instability and apoptotic cell death.[9][10]

These application notes provide a comprehensive overview of the use of this compound-based PARP inhibitors in cancer research, including detailed experimental protocols and data presentation to guide researchers in their studies.

Data Presentation: Potency of this compound Derivatives

The following tables summarize the inhibitory activities of key this compound-based PARP inhibitors against PARP enzymes and their anti-proliferative effects on cancer cell lines.

Table 1: In Vitro Enzymatic Inhibition of PARP

CompoundTarget(s)IC50Assay SystemReference(s)
OlaparibPARP15 nMIn vitro enzymatic assay[2]
PARP21 nMIn vitro enzymatic assay[2]
NesuparibPARP12 nMIn vitro enzymatic assay[11]
Tankyrase 15 nMIn vitro enzymatic assay[11]
Tankyrase 21 nMIn vitro enzymatic assay[11]
Parp-1-IN-13PARP126 nMIn vitro enzymatic assay[12]
Compound 23 PARP1-In vitro PARP1 inhibition assay[13]
YCH1899Not SpecifiedExcellentEnzymatic inhibitory activity[14]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineGenotypeIC50Assay TypeReference(s)
Olaparib- and Talazoparib-resistant cells-0.89 nMAnti-proliferation assay[14]
Olaparib- and Talazoparib-resistant cells-1.13 nMAnti-proliferation assay[14]
Capan-1BRCA2-deficient-MTT-based assay[2]
MDA-MB-436BRCA1-deficient--[13]
MX-1BRCA1/2 mutant0.3 nMProliferation assay[13]
Capan-1BRCA2-deficient5 nMProliferation assay[13]

Signaling Pathways and Experimental Workflows

PARP Signaling in DNA Repair and Apoptosis

Poly(ADP-ribose) polymerase 1 (PARP1) is a key sensor of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, PARP1 becomes catalytically activated and utilizes NAD+ as a substrate to synthesize and attach chains of poly(ADP-ribose) (PAR) to itself (auto-PARylation) and other acceptor proteins, including histones.[1][15] This PARylation process serves to recruit other DNA repair factors to the site of damage, facilitating the repair of the SSB. PARP inhibitors, which are NAD+ analogs, competitively bind to the catalytic site of PARP, preventing PAR chain formation and stalling the recruitment of the repair machinery.[3] This leads to the accumulation of SSBs, which can collapse replication forks during S-phase, generating toxic DNA double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be faithfully repaired, leading to genomic instability, cell cycle arrest, and ultimately apoptosis.[9] A hallmark of this apoptotic process is the cleavage of PARP1 by caspases into an 89 kDa catalytic fragment and a 24 kDa DNA-binding fragment.[12][16]

PARP_Signaling cluster_0 Cellular Response to DNA Damage cluster_1 Inhibition by this compound & Apoptosis DNA_SSB DNA Single-Strand Break (SSB) PARP1_inactive PARP1 (Inactive) DNA_SSB->PARP1_inactive recruits PARP1_active PARP1 (Active) PARP1_inactive->PARP1_active activates PAR_synthesis PAR Synthesis PARP1_active->PAR_synthesis catalyzes DNA_repair_proteins DNA Repair Proteins PAR_synthesis->DNA_repair_proteins recruits DSB_accumulation DNA Double-Strand Break (DSB) Accumulation PAR_synthesis->DSB_accumulation leads to DNA_repair DNA Repair DNA_repair_proteins->DNA_repair mediates Phthalazinone This compound (PARP Inhibitor) Phthalazinone->PAR_synthesis inhibits Apoptotic_signal Apoptotic Signal DSB_accumulation->Apoptotic_signal triggers Caspase_activation Caspase Activation Apoptotic_signal->Caspase_activation activates PARP1_cleavage PARP1 Cleavage (89 kDa fragment) Caspase_activation->PARP1_cleavage

PARP signaling in DNA damage and inhibition.
General Experimental Workflow for Evaluating PARP Inhibitors

The evaluation of a this compound-based PARP inhibitor typically follows a multi-step process. Initially, the compound's ability to inhibit the enzymatic activity of PARP is assessed in a cell-free system. Subsequently, cellular assays are employed to determine its effect on cell viability and proliferation, particularly in cancer cell lines with and without DNA repair deficiencies. Mechanistic studies, such as PARP trapping assays and Western blotting for PARP cleavage, are then conducted to confirm the on-target activity of the inhibitor within the cellular context.

Experimental_Workflow start Start: Synthesize/Obtain This compound Derivative enzymatic_assay PARP Enzymatic Inhibition Assay (e.g., ELISA-based) start->enzymatic_assay cell_viability Cell Viability/Proliferation Assay (e.g., MTS, AlamarBlue) enzymatic_assay->cell_viability parp_trapping PARP Trapping Assay (e.g., Immunofluorescence) cell_viability->parp_trapping western_blot Western Blot for PARP1 Cleavage cell_viability->western_blot data_analysis Data Analysis and IC50 Determination parp_trapping->data_analysis western_blot->data_analysis conclusion Conclusion on Efficacy and Mechanism data_analysis->conclusion

Workflow for evaluating PARP inhibitors.

Experimental Protocols

Cell Viability Assay (MTS-based)

This protocol is designed to measure the effect of a this compound-based PARP inhibitor on the proliferation and survival of cancer cells.[17]

Materials:

  • Cancer cell line of interest (e.g., BRCA-mutant and wild-type)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound derivative (dissolved in a suitable solvent, e.g., DMSO)

  • MTS reagent

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of the this compound derivative in complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Western Blot for PARP1 Cleavage

This protocol is used to detect the cleavage of PARP1, a hallmark of apoptosis, in response to treatment with a this compound-based inhibitor.[11][16]

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • This compound derivative

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Anti-PARP1 (recognizing both full-length and cleaved forms) or anti-cleaved PARP1 (~89 kDa).

  • Loading control antibody (e.g., Anti-β-actin or Anti-GAPDH).[16]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with increasing concentrations of the this compound derivative for a predetermined time (e.g., 24, 48 hours). Include a vehicle control.[16]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[16]

  • Protein Extraction: Incubate the lysate on ice for 30 minutes, vortexing periodically. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant containing the protein to a new tube.[16]

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay kit.[11]

  • SDS-PAGE and Transfer: Normalize the protein concentrations for all samples, add loading buffer, and heat at 95-100°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

    • Incubate the membrane with the primary antibody (anti-PARP1 or anti-cleaved PARP1, and a loading control) overnight at 4°C.[11]

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane again with TBST.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. The level of PARP cleavage can be expressed as the ratio of the cleaved PARP (89 kDa) band intensity to the full-length PARP (116 kDa) band intensity or normalized to the loading control.[11]

In Vitro PARP Activity Assay (ELISA-based)

This protocol directly measures the enzymatic activity of PARP and its inhibition by this compound derivatives in a cell-free system.[17]

Materials:

  • Recombinant PARP enzyme

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • This compound derivative

  • Streptavidin-HRP

  • Colorimetric HRP substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Assay Setup: In a histone-coated 96-well plate, add the reaction buffer, recombinant PARP enzyme, and varying concentrations of the this compound derivative.

  • Reaction Initiation: Add biotinylated NAD+ to each well to start the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP to each well and incubate. The Streptavidin-HRP will bind to the biotinylated PAR chains formed on the histones.

    • Wash the plate again.

    • Add the colorimetric HRP substrate. The intensity of the color development is proportional to the amount of PAR formed, and thus to the PARP activity.

  • Measurement and Analysis: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength. The degree of inhibition is calculated by comparing the signal in the inhibitor-treated wells to the control wells (no inhibitor). Determine the IC50 value from the dose-response curve.

Conclusion

The this compound scaffold has proven to be a cornerstone in the development of potent and selective PARP inhibitors, leading to significant advancements in cancer therapy. The protocols and data presented here provide a framework for researchers to effectively evaluate novel this compound derivatives and further explore their therapeutic potential. A thorough understanding of the underlying signaling pathways and the application of robust experimental methodologies are crucial for the successful translation of these compounds from the laboratory to the clinic.

References

Application of 1(2H)-Phthalazinone Derivatives as Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1(2H)-Phthalazinone derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] In oncology, this heterocyclic core is the foundation for a significant class of targeted therapeutic agents. The versatility of the phthalazinone structure allows for substitutions at various positions, leading to the development of potent inhibitors for key targets in cancer progression, most notably Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Olaparib, a PARP inhibitor built on the phthalazinone framework, is a clinically approved drug, underscoring the therapeutic importance of this chemical class.[3] This document provides a detailed overview of the application of this compound derivatives as anticancer agents, including their mechanisms of action, quantitative data on their efficacy, and detailed protocols for their evaluation.

Mechanisms of Action

The anticancer effects of this compound derivatives are primarily attributed to their ability to inhibit specific enzymes that are crucial for cancer cell survival, proliferation, and angiogenesis.

PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are central to the repair of DNA single-strand breaks (SSBs).[4] In cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The HRR-deficient cancer cells are unable to repair these DSBs, leading to genomic instability and cell death through a concept known as synthetic lethality.[4] Phthalazinone derivatives, like Olaparib, are designed to mimic the nicotinamide adenine dinucleotide (NAD+) substrate, competitively binding to the catalytic site of PARP and inhibiting its activity.[3]

cluster_0 DNA Damage & Repair cluster_1 Cell Fate cluster_2 Therapeutic Intervention DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_Damage->PARP Replication DNA Replication DNA_Damage->Replication SSB_Repair SSB Repair PARP->SSB_Repair DSB Double-Strand Break (DSB) Replication->DSB HRR Homologous Recombination Repair (e.g., BRCA1/2) DSB->HRR Repair Genomic_Instability Genomic Instability DSB->Genomic_Instability Cell_Survival Cell Survival HRR->Cell_Survival Apoptosis Apoptosis HRR->Apoptosis Deficiency Leads to Genomic_Instability->Apoptosis Phthalazinone_PARPi This compound PARP Inhibitor Phthalazinone_PARPi->PARP Inhibition

Caption: PARP Inhibition by this compound Derivatives.

VEGFR-2 Inhibition and Anti-Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key players in this process.[5] The binding of VEGF to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, leading to the formation of new vasculature that supplies tumors with nutrients and oxygen.[5][6] Several this compound derivatives have been developed as potent inhibitors of the VEGFR-2 tyrosine kinase domain.[6][7] By binding to the ATP-binding site of the kinase domain, these compounds block the autophosphorylation and activation of VEGFR-2, thereby inhibiting downstream signaling and suppressing tumor-induced angiogenesis.[5]

cluster_0 VEGFR-2 Signaling cluster_1 Cellular Response cluster_2 Therapeutic Intervention VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binding P_VEGFR2 Phosphorylated VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/AKT) P_VEGFR2->Downstream Proliferation Endothelial Cell Proliferation Downstream->Proliferation Migration Migration Downstream->Migration Survival Survival Downstream->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Phthalazinone_VEGFRi This compound VEGFR-2 Inhibitor Phthalazinone_VEGFRi->P_VEGFR2 Inhibition

Caption: VEGFR-2 Inhibition by this compound Derivatives.

Data Presentation: Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines. The data is presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Table 1: Cytotoxicity of this compound Derivatives in Various Cancer Cell Lines
CompoundTarget(s)Cell LineCancer TypeIC₅₀ (µM)Reference
Olaparib PARP1/2Capan-1 (BRCA2 deficient)Pancreatic10.412[4]
YCH1899 PARPOlaparib-resistant cells-0.00089
YCH1899 PARPTalazoparib-resistant cells-0.00113
Compound 23 PARP1Capan-1 (BRCA2 deficient)Pancreatic7.532[4]
Compound 12b VEGFR-2HCT-116Colon0.32[2]
Compound 13c VEGFR-2HCT-116Colon0.64[2]
Compound 9c VEGFR-2HCT-116Colon1.58[2]
Compound 6e Not specifiedA2780Ovarian<10[8]
Compound 8e Not specifiedMCF-7Breast<10[8]
Compound 9d Not specifiedNCI-H460Lung<10[8]
Compound 2g VEGFR-2MCF-7Breast0.15[7]
Compound 2g VEGFR-2Hep G2Liver0.18[7]
Compound 4a VEGFR-2MCF-7Breast0.12[7]
Compound 4a VEGFR-2Hep G2Liver0.09[7]
Compound 7c VEGFR-2HCT-116Colon1.36[9]
Compound 8b VEGFR-2HCT-116Colon2.34[9]
Table 2: Enzyme Inhibitory Activity of this compound Derivatives
CompoundTarget EnzymeIC₅₀ (µM)Reference
Compound 12b VEGFR-20.0178 (17.8 nM)[6]
Sorafenib (Control) VEGFR-20.0321 (32.1 nM)[6]
Compound 2g VEGFR-20.148[5]
Compound 4a VEGFR-20.196[5]
Compound 5b VEGFR-20.331[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific cell lines and laboratory conditions.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[8][10]

Start Start Seed_Cells 1. Seed cells in 96-well plate Start->Seed_Cells Incubate_1 2. Incubate (24h) for attachment Seed_Cells->Incubate_1 Treat 3. Add this compound derivatives (serial dilutions) Incubate_1->Treat Incubate_2 4. Incubate (e.g., 48-72h) Treat->Incubate_2 Add_MTT 5. Add MTT reagent (0.5 mg/mL) Incubate_2->Add_MTT Incubate_3 6. Incubate (3-4h) (Formazan formation) Add_MTT->Incubate_3 Solubilize 7. Add solubilization solution (e.g., DMSO) Incubate_3->Solubilize Read_Absorbance 8. Read absorbance (570 nm) Solubilize->Read_Absorbance Analyze 9. Calculate % viability and IC50 values Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1][8]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the isolated VEGFR-2 kinase. Luminescence-based assays that measure the amount of ATP remaining after the kinase reaction are common.[5]

Protocol:

  • Reagent Preparation: Prepare a master mix containing kinase assay buffer, ATP, and a suitable substrate (e.g., Poly (Glu, Tyr) 4:1).[9]

  • Inhibitor Preparation: Prepare serial dilutions of the test phthalazinone derivative in the assay buffer.

  • Reaction Setup: In a 96-well white opaque plate, add the test inhibitor dilutions. Include a positive control (e.g., Sorafenib), a no-inhibitor control (for 100% activity), and a no-enzyme control (for background).[5]

  • Kinase Reaction: Initiate the reaction by adding the recombinant VEGFR-2 enzyme to each well.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Detection: Stop the kinase reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo™).[7]

  • Data Acquisition: After a short incubation to stabilize the signal, measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control and determine the IC₅₀ value.

In Vitro PARP1 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified PARP1. This can be achieved through various methods, including chemiluminescent ELISAs that detect the product of the PARP reaction, poly(ADP-ribose) (PAR).

Protocol (Chemiluminescent Assay):

  • Plate Coating: Coat a 96-well plate with histones (the protein substrate for PARP) and incubate overnight. Wash and block the plate.

  • Reaction Setup: Add a reaction mixture containing recombinant PARP1 enzyme, activated DNA (to stimulate the enzyme), and varying concentrations of the phthalazinone inhibitor to the wells.

  • Initiation: Start the PARylation reaction by adding the substrate, NAD+.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for PAR formation.

  • Detection: Wash the plate and add a primary antibody that specifically recognizes PAR, followed by an HRP-conjugated secondary antibody.

  • Signal Generation: Add a chemiluminescent substrate and immediately measure the light output using a microplate reader. The signal is proportional to PARP1 activity.

  • Data Analysis: Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed 1-5 x 10⁵ cells and treat with the phthalazinone compound at its IC₅₀ concentration for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge to pellet the cells.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[11]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Application Notes and Protocols for 1(2H)-Phthalazinone Derivatives in BRCA-Deficient Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1(2H)-phthalazinone derivatives, a prominent class of Poly(ADP-ribose) polymerase (PARP) inhibitors, in the targeted therapy of cancers harboring BRCA1 and BRCA2 mutations.

Introduction

Cancers with mutations in the BRCA1 and BRCA2 genes exhibit a deficiency in the homologous recombination (HR) pathway of DNA double-strand break repair. This genetic vulnerability makes them highly susceptible to inhibitors of PARP, an enzyme crucial for the repair of DNA single-strand breaks. The inhibition of PARP in these cancer cells leads to the accumulation of unrepaired single-strand breaks, which are converted into lethal double-strand breaks during DNA replication. This concept, known as synthetic lethality, forms the therapeutic basis for the use of PARP inhibitors in BRCA-deficient cancers.[1][2][3] this compound derivatives are a key chemical scaffold for several potent PARP inhibitors.[4][5]

Featured this compound Derivatives and Analogs

Several this compound-based PARP inhibitors have received FDA approval and are in clinical use, demonstrating significant efficacy in treating BRCA-mutated cancers. These include:

  • Olaparib: The first-in-class PARP inhibitor approved for the treatment of BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.[6]

  • Rucaparib: Approved for the treatment of BRCA-mutated ovarian and prostate cancers.[7][8]

  • Niraparib: Used for the maintenance treatment of ovarian cancer, with efficacy in BRCA-mutated tumors.[1][9]

  • Talazoparib: A potent PARP inhibitor approved for germline BRCA-mutated HER2-negative locally advanced or metastatic breast cancer.[6][10]

A novel this compound derivative, YCH1899 , has shown promise in overcoming resistance to existing PARP inhibitors.[9][11]

Quantitative Data Summary

The following tables summarize the in vitro potency and clinical efficacy of key this compound derivatives and analogs.

Table 1: In Vitro Potency (IC50) of PARP Inhibitors in BRCA-Deficient Cancer Cell Lines [1][7][10]

CompoundCell LineCancer TypeBRCA MutationIC50 (nM)
OlaparibMDA-MB-436BreastBRCA14.7
OlaparibPEO1OvarianBRCA24
NiraparibPEO1OvarianBRCA27.487
RucaparibPEO1OvarianBRCA26.6
TalazoparibUWB1.289OvarianBRCA10.05
TalazoparibPEO1OvarianBRCA20.08
YCH1899Olaparib-resistant cells--0.89
YCH1899Talazoparib-resistant cells--1.13

Table 2: Clinical Efficacy of Approved PARP Inhibitors in BRCA-Mutated Cancers [1][6][8][10][12][13][14]

DrugCancer TypeTrial (Phase)Outcome MeasureResult
OlaparibOvarian Cancer (gBRCAm)SOLO-1 (III)Median Progression-Free Survival (PFS)Not Reached vs. 13.8 months with placebo
OlaparibBreast Cancer (gBRCAm)OlympiAD (III)Median Progression-Free Survival (PFS)7.0 months vs. 4.2 months with chemotherapy
RucaparibOvarian Cancer (gBRCAm)ARIEL3 (III)Median Progression-Free Survival (PFS)16.6 months vs. 5.4 months with placebo
NiraparibOvarian Cancer (gBRCAm)PRIMA (III)Median Progression-Free Survival (PFS)22.1 months vs. 10.9 months with placebo
TalazoparibBreast Cancer (gBRCAm)EMBRACA (III)Median Progression-Free Survival (PFS)8.6 months vs. 5.6 months with chemotherapy

Signaling Pathways and Experimental Workflows

Synthetic Lethality in BRCA-Deficient Cancers

Synthetic_Lethality cluster_0 Normal Cell (BRCA Proficient) cluster_1 BRCA-Deficient Cancer Cell DNA Single-Strand Break DNA Single-Strand Break PARP PARP DNA Single-Strand Break->PARP activates Base Excision Repair (BER) Base Excision Repair (BER) PARP->Base Excision Repair (BER) recruits Base Excision Repair (BER)->DNA Single-Strand Break repairs Cell Survival Cell Survival Base Excision Repair (BER)->Cell Survival DNA Double-Strand Break DNA Double-Strand Break Homologous Recombination (HR) Homologous Recombination (HR) DNA Double-Strand Break->Homologous Recombination (HR) activates Homologous Recombination (HR)->DNA Double-Strand Break repairs Homologous Recombination (HR)->Cell Survival DNA SSB DNA Single-Strand Break PARP_inhibited PARP (Inhibited) DNA SSB->PARP_inhibited PARP_inhibitor This compound (PARP Inhibitor) PARP_inhibitor->PARP_inhibited inhibits Unrepaired SSB Accumulation of Unrepaired SSBs PARP_inhibited->Unrepaired SSB DNA DSB DNA Double-Strand Break Unrepaired SSB->DNA DSB leads to Defective HR Defective Homologous Recombination (HR) DNA DSB->Defective HR Cell Death Cell Death Defective HR->Cell Death results in

Caption: Mechanism of synthetic lethality in BRCA-deficient cancer cells treated with this compound derivatives (PARP inhibitors).

Experimental Workflow for Evaluating this compound Derivatives

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation PARP_Assay PARP1 Enzyme Inhibition Assay Viability_Assay Cell Viability Assay (e.g., MTT) PARP_Assay->Viability_Assay Clonogenic_Assay Clonogenic Survival Assay Viability_Assay->Clonogenic_Assay Trapping_Assay PARP Trapping Assay Clonogenic_Assay->Trapping_Assay Damage_Assay DNA Damage Assay (γH2AX) Trapping_Assay->Damage_Assay Xenograft_Model BRCA-deficient Xenograft Model Damage_Assay->Xenograft_Model Efficacy_Study Tumor Growth Inhibition Study Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study PK_PD_Study Pharmacokinetic/ Pharmacodynamic Analysis Toxicity_Study->PK_PD_Study End End PK_PD_Study->End Start Start Start->PARP_Assay

Caption: A typical experimental workflow for the preclinical evaluation of this compound derivatives.

Experimental Protocols

PARP1 Enzyme Inhibition Assay (Chemiluminescent)

This assay measures the ability of a this compound derivative to inhibit the enzymatic activity of PARP1.

Materials:

  • PARP1 Assay Kit (e.g., from BPS Bioscience or similar)

  • Recombinant PARP1 enzyme

  • Histone-coated 96-well plate

  • Activated DNA

  • Biotinylated NAD+

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Test this compound derivative and a reference inhibitor (e.g., Olaparib)

  • Assay buffer

  • Wash buffer (e.g., PBST)

  • Microplate reader capable of measuring chemiluminescence

Procedure:

  • Plate Preparation: If not pre-coated, coat a 96-well plate with histones and block non-specific binding.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.

  • Reaction Setup: To each well, add the assay buffer, activated DNA, and biotinylated NAD+.

  • Inhibitor Addition: Add the diluted test compound or reference inhibitor to the respective wells. Include a "no inhibitor" positive control and a "no enzyme" blank.

  • Enzyme Addition: Initiate the reaction by adding recombinant PARP1 enzyme to all wells except the blank.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate with wash buffer.

    • Add Streptavidin-HRP to each well and incubate for 30 minutes.

    • Wash the plate again.

    • Add the chemiluminescent substrate.

  • Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.[15][16]

Cell Viability Assay (MTT)

This assay assesses the effect of this compound derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • BRCA-deficient and proficient cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test this compound derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours. Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4][17][18][19][20]

DNA Damage Assay (γH2AX Immunofluorescence)

This assay quantifies the formation of DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX).

Materials:

  • BRCA-deficient cancer cells

  • Cell culture plates or coverslips

  • Test this compound derivative

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips and treat with the test compound for the desired time.

  • Fixation and Permeabilization: Fix the cells with fixation solution, followed by permeabilization.

  • Blocking: Block non-specific antibody binding with blocking solution.

  • Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody, followed by the fluorescently labeled secondary antibody.

  • Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Image Acquisition and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. An increase in foci indicates an increase in DNA double-strand breaks.[21][22][23]

PARP Trapping Assay (Fluorescence Polarization)

This assay measures the ability of a compound to trap PARP enzymes on DNA.

Materials:

  • PARPtrap™ Assay Kit (e.g., from BPS Bioscience)

  • Recombinant PARP1 or PARP2 enzyme

  • Fluorescently labeled nicked DNA

  • NAD+

  • Test this compound derivative

  • Assay buffer

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reaction Setup: In a 384-well plate, combine the assay buffer, fluorescently labeled nicked DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add the PARP enzyme to the wells.

  • Incubation: Incubate at room temperature to allow PARP to bind to the DNA.

  • Initiation of PARylation: Add NAD+ to initiate the auto-PARylation of the enzyme, which in the absence of a trapping inhibitor, will cause its dissociation from the DNA.

  • Data Acquisition: Measure the fluorescence polarization. A high polarization signal indicates that the PARP enzyme is trapped on the DNA by the inhibitor.

  • Data Analysis: Plot the fluorescence polarization signal against the inhibitor concentration to determine the EC50 for PARP trapping.[12][14][19]

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound derivatives in a mouse xenograft model of BRCA-deficient cancer.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • BRCA-deficient cancer cell line

  • Matrigel (optional)

  • Test this compound derivative formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of BRCA-deficient cancer cells (typically mixed with Matrigel) into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue treatment until the tumors in the control group reach a predetermined endpoint size, or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised for further pharmacodynamic analysis (e.g., γH2AX staining).[8][15]

Conclusion

The this compound scaffold has proven to be a highly successful platform for the development of potent PARP inhibitors for the treatment of BRCA-deficient cancers. The protocols and data presented here provide a framework for the preclinical evaluation of novel derivatives in this class, with the aim of developing more effective and durable therapies for patients with these genetically defined tumors.

References

Application Notes and Protocols: Synthesis of Pyran-Linked Phthalazinone-Pyrazole Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of novel pyran-linked phthalazinone-pyrazole hybrids, a class of compounds with demonstrated potential in anticancer research. The described method is based on a facile and efficient one-pot, three-component reaction strategy.

Introduction

The fusion of heterocyclic moieties is a well-established strategy in drug discovery to create novel scaffolds with enhanced biological activity. Phthalazinone, pyrazole, and pyran rings are individually recognized as important pharmacophores present in numerous therapeutic agents.[1] The synthesis of hybrid molecules incorporating these three scaffolds offers a promising avenue for the development of new chemical entities with potential applications in oncology.[1][2][3][4] This protocol details a methodology employing an environmentally friendly L-proline catalyst for the synthesis of these hybrids.[1][2][3]

Experimental Protocol

This protocol is adapted from a published procedure for the synthesis of a series of pyran-linked phthalazinone-pyrazole hybrids.[1]

Materials:

  • 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-oxopropanenitrile (1)

  • Substituted 1H-pyrazole-5-carbaldehydes (2a-d)

  • Active methylene compounds (malononitrile 3a or ethyl 2-cyanoacetate 3b)

  • L-proline

  • Ethanol

  • Standard laboratory glassware and heating apparatus

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reactant Preparation: In a round-bottom flask, combine 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-oxopropanenitrile (1) (1 equivalent, e.g., 10 mmol, 2.29 g), the desired 1H-pyrazole-5-carbaldehyde (2a-d) (1 equivalent, 10 mmol), and an active methylene compound (malononitrile 3a or ethyl 2-cyanoacetate 3b) (1 equivalent, 10 mmol).[1]

  • Solvent and Catalyst Addition: Add ethanol (50 ml) to the flask, followed by L-proline (20 mol%, 0.23 g).[1]

  • Reaction: Heat the reaction mixture to 70–75°C.[1]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1] The reaction is typically complete within 50–60 minutes.[1]

  • Work-up and Purification: Upon completion, cool the reaction mixture. The product will precipitate out of the solution. Collect the solid product by filtration, wash with cold ethanol, and dry to afford the pure pyran-linked phthalazinone-pyrazole hybrids (4a-h).

Data Presentation

The following tables summarize the yields of the synthesized compounds and their in-vitro cytotoxic activity against two cancer cell lines.

Table 1: Synthesis Yields of Pyran-Linked Phthalazinone-Pyrazole Hybrids (4a-h) [1]

CompoundSubstituent on PyrazoleActive Methylene CompoundYield (%)
4a HMalononitrile85
4b CH₃Malononitrile88
4c C₂H₅Malononitrile87
4d C₆H₅Malononitrile84
4e HEthyl 2-cyanoacetate86
4f CH₃Ethyl 2-cyanoacetate88
4g C₂H₅Ethyl 2-cyanoacetate85
4h C₆H₅Ethyl 2-cyanoacetate84

Table 2: In-vitro Cytotoxic Activity (IC₅₀ in µM) of Pyran-Linked Phthalazinone-Pyrazole Hybrids [1][2][4]

CompoundA549 (Lung Carcinoma)HeLa (Cervical Carcinoma)
4a 24.329.8
4b 9.811.2
4c 10.512.4
4d 18.721.3
4e 35.641.6
4f 21.825.4
4g 23.127.9
4h 30.234.5

Visualizations

Diagram 1: Experimental Workflow for Synthesis

G cluster_0 Reactant Preparation cluster_1 Reaction Conditions cluster_2 Monitoring & Work-up cluster_3 Final Product R1 Phthalazinone Derivative (1) Reaction One-Pot Reaction R1->Reaction R2 Pyrazole-5-carbaldehyde (2a-d) R2->Reaction R3 Active Methylene Compound (3a/3b) R3->Reaction Solvent Ethanol Solvent->Reaction Catalyst L-proline (20 mol%) Catalyst->Reaction Temperature 70-75°C Time 50-60 min TLC TLC Monitoring Filtration Filtration & Washing TLC->Filtration Product Pyran-linked Phthalazinone-Pyrazole Hybrids (4a-h) Filtration->Product Reaction->Temperature Reaction->Time Reaction->TLC

Caption: One-pot synthesis workflow for pyran-linked phthalazinone-pyrazole hybrids.

Diagram 2: Plausible Reaction Mechanism

G A Pyrazole-5-carbaldehyde + Active Methylene Compound B Knoevenagel Condensation (catalyzed by L-proline) A->B C Intermediate A B->C E Michael Addition C->E D Phthalazinone Derivative (1) D->E F Intermediate B E->F G Intramolecular Cyclization F->G H Final Product (Pyran Hybrid) G->H

Caption: Plausible mechanism for the L-proline catalyzed three-component reaction.

References

Application Notes and Protocols: 1(2H)-Phthalazinone in the Development of Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1(2H)-Phthalazinone and its derivatives represent a promising scaffold in the design of novel cholinesterase inhibitors. These compounds have garnered significant attention due to their potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease, where the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. The phthalazinone core can be strategically modified to interact with the active and peripheral anionic sites of cholinesterases, leading to potent and selective inhibition.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based cholinesterase inhibitors, intended to guide researchers in this promising area of drug discovery.

Data Presentation: Inhibitory Activity of this compound Derivatives

The following table summarizes the in vitro inhibitory activities of selected this compound derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDTarget EnzymeIC50 (µM)Reference
Series 1: Donepezil Analogues
1dAChE> 50[1][2]
BChE21.34[1][2]
1fAChE0.55[1][2]
BChE15.21[1][2]
1hAChE0.83[1][2]
BChE10.54[1][2]
1jAChE0.96[1][2]
BChE25.67[1][2]
Series 2: 4-Aminoalkyl Derivatives
15bAChE8.2[3][4]
MAO-A6.4[3][4]
MAO-B0.7[3][4]
Series 3: Benzamide Derivatives
30AChE13.48[4]
BChE1.63[4]
PARP-10.00818[4]
Miscellaneous
8cAChE63% inhibition at 100 µM[5][6]

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Derivative

This protocol describes a general method for the synthesis of 2-(substituted)-phthalazin-1(2H)-one derivatives, which are common intermediates in the development of more complex inhibitors.

Materials:

  • Phthalic anhydride

  • Hydrazine hydrate

  • Appropriate alkyl halide (e.g., 1-bromo-2-chloroethane)

  • Anhydrous potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethanol

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of this compound:

    • In a round-bottom flask, dissolve phthalic anhydride in ethanol.

    • Slowly add hydrazine hydrate to the solution at room temperature with stirring.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The precipitated product is filtered, washed with cold ethanol, and dried to yield this compound.

  • N-Alkylation of this compound:

    • To a solution of this compound in DMF, add anhydrous potassium carbonate.

    • Stir the mixture at room temperature for 30 minutes.

    • Add the desired alkyl halide (e.g., 1-bromo-2-chloroethane) dropwise to the mixture.

    • Stir the reaction at 60°C for 12-24 hours, monitoring by TLC.

    • After completion, pour the reaction mixture into ice-cold water.

    • The precipitate is filtered, washed with water, and dried.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the activity of AChE and BChE and to screen for their inhibitors.[7][8][9]

Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[7] The presence of an inhibitor reduces the rate of this color formation.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Preparation of Reagent Solutions:

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

  • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer.

  • ATCI/BTCI Substrate Solution (75 mM): Dissolve 21.67 mg of ATCI or 23.8 mg of BTCI in 1 mL of deionized water.

  • Enzyme Solutions (AChE/BChE): Prepare stock solutions of the enzymes in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.

  • Test Compound Solutions: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay.

Assay Procedure (96-well plate format):

  • To each well of a 96-well plate, add the following in order:

    • 140 µL of 0.1 M Phosphate Buffer (pH 8.0)

    • 20 µL of Test Compound solution at various concentrations (or buffer for control, and a known inhibitor like Donepezil or Galantamine as a positive control).

    • 20 µL of DTNB solution.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to each well.

  • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 5-10 minutes.

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • V_control is the reaction rate in the absence of the inhibitor.

    • V_inhibitor is the reaction rate in the presence of the inhibitor.

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cholinergic signaling pathway targeted by these inhibitors and a typical workflow for their development.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE AChE ACh_synapse->AChE Hydrolysis ACh_receptor ACh Receptor ACh_synapse->ACh_receptor Binding Signal Signal Transduction ACh_receptor->Signal Activation Phthalazinone This compound Inhibitor Phthalazinone->AChE Inhibition

Caption: Cholinergic signaling pathway and the inhibitory action of this compound derivatives on AChE.

Development_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization design Compound Design (Scaffold Hopping, SAR) synthesis Chemical Synthesis of This compound Derivatives design->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro In Vitro Screening (Ellman's Assay for AChE/BChE) purification->in_vitro ic50 IC50 Determination in_vitro->ic50 kinetic Kinetic Studies (Mechanism of Inhibition) ic50->kinetic sar Structure-Activity Relationship (SAR) Analysis kinetic->sar lead_opt Lead Optimization sar->lead_opt admet In Silico ADMET Prediction admet->lead_opt lead_opt->synthesis Iterative Design

Caption: Workflow for the development of this compound-based cholinesterase inhibitors.

References

Application Notes & Protocols: 1(2H)-Phthalazinone as a Versatile Precursor for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1(2H)-Phthalazinone is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features and synthetic accessibility make it an ideal starting material for the development of a diverse array of novel heterocyclic compounds with a wide spectrum of pharmacological activities.[1][2][3] Phthalazinone derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and antidiabetic agents.[1][4] Notably, the blockbuster anticancer drug Olaparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, features the phthalazinone core, highlighting the therapeutic potential of this chemical entity.[1][3]

These application notes provide a comprehensive overview of the synthetic utility of this compound, detailing key experimental protocols for its derivatization and summarizing the biological activities of the resulting novel heterocyclic compounds.

Synthetic Strategies and Key Reactions

The this compound core offers multiple reactive sites for chemical modification, primarily at the N-2 and C-4 positions. Common synthetic strategies involve N-alkylation, N-acylation, and C-H functionalization to introduce diverse substituents and build complex molecular architectures.

N-Alkylation of this compound

N-alkylation is a fundamental transformation for introducing various side chains at the nitrogen atom of the phthalazinone ring. This is often a crucial step in modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.

Experimental Protocol: General Procedure for N-Alkylation

A common method for N-alkylation involves the reaction of this compound with an appropriate alkyl halide in the presence of a base.[5]

  • Reaction Setup: To a solution of 4-substituted-1(2H)-phthalazinone (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base (e.g., potassium carbonate, K₂CO₃, 1.5-2.0 eq).

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., 1,2-dibromoethane, allyl bromide) (1.1-1.5 eq) to the reaction mixture.[5][6]

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 60-80 °C for a period of 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

  • Work-up: Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated phthalazinone derivative.

Synthesis of Fused Heterocyclic Systems

This compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems. For instance, triazolophthalazines can be synthesized from 1-chloro-4-alkoxyphthalazine derivatives.

Experimental Protocol: Synthesis of 6-alkoxy-[1][7][8]triazolo[3,4-a]phthalazin-3(2H)-one Derivatives

  • Starting Material Synthesis: Prepare the key intermediate, 1-chloro-4-alkoxyphthalazine, from phthalic anhydride.

  • Reaction with Methyl Hydrazine Carboxylate: React 1-chloro-4-alkoxyphthalazine with methyl hydrazine carboxylate in a solvent such as dimethyl sulfoxide (DMSO).

  • Cyclization: Heat the reaction mixture to induce cyclization, leading to the formation of the fused triazolophthalazinone ring system.

  • Isolation and Purification: After cooling, the product can be isolated by precipitation with water, followed by filtration and recrystallization from a suitable solvent to yield the pure triazolophthalazine derivative.

Microwave-Assisted Synthesis

To accelerate reaction times and improve yields, microwave-assisted organic synthesis has emerged as a powerful tool in the preparation of phthalazinone derivatives.[9][10]

Experimental Protocol: Microwave-Assisted Synthesis of Phthalazinone Derivatives [9]

  • Reactant Mixture: In a microwave-safe vessel, combine the appropriate β-phthalic acid derivative and a hydrazine derivative.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a specified temperature and time. This method significantly reduces the reaction time compared to conventional heating.

  • Work-up and Purification: After the reaction is complete, cool the vessel, and work up the mixture as described in the conventional methods. Purification is typically achieved by recrystallization or column chromatography.

Biological Applications and Quantitative Data

The versatility of the this compound scaffold has led to the discovery of numerous derivatives with potent biological activities. The following tables summarize key quantitative data for selected compounds.

Compound ClassTargetKey DerivativesIC₅₀ Values (µM)Cell Line(s)Reference
Anticancer Agents PARPOlaparib-Ovarian, Breast, Prostate, Pancreatic Cancer[1]
PARPPhthalazinone-dithiocarbamate hybrids (e.g., 6e, 8e, 9a)< 10A2780, NCI-H460, MCF-7[5]
VEGFR-2Compound 12b17.8-[11]
CytotoxicityCompounds 9c, 12b, 13c1.58, 0.32, 0.64HCT-116[11]
CytotoxicityPyran-linked phthalazinone-pyrazole hybrids9.8–41.6A549, HeLa[12]
Anti-inflammatory Agents p38 MAP kinase---[13]
Antimicrobial Agents Various-MIC: 12.5 µg/mL against P. aeruginosaP. aeruginosa[9]

Visualizing Synthetic Pathways and Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and signaling pathways.

experimental_workflow start This compound step1 N-Alkylation (e.g., R-X, Base) start->step1 step2 Functional Group Transformation step1->step2 step3 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) step2->step3 product Novel Heterocyclic Compound step3->product

Caption: A generalized workflow for the synthesis of novel heterocyclic compounds from this compound.

parp_inhibition_pathway dna_damage DNA Single-Strand Break parp PARP Enzyme dna_damage->parp recruits par PAR Polymer Synthesis parp->par synthesizes cell_death Apoptosis / Cell Death parp->cell_death leads to (when inhibited) dna_repair DNA Repair par->dna_repair facilitates phthalazinone_drug Phthalazinone-based PARP Inhibitor (e.g., Olaparib) phthalazinone_drug->parp inhibits

Caption: The mechanism of action for phthalazinone-based PARP inhibitors in cancer therapy.

vegfr2_inhibition_pathway vegf VEGF vegfr2 VEGFR-2 Receptor vegf->vegfr2 binds to dimerization Receptor Dimerization & Autophosphorylation vegfr2->dimerization signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) dimerization->signaling angiogenesis Angiogenesis signaling->angiogenesis phthalazinone_inhibitor Phthalazinone-based VEGFR-2 Inhibitor phthalazinone_inhibitor->vegfr2 inhibits

Caption: The signaling pathway of VEGFR-2 and its inhibition by phthalazinone derivatives to block angiogenesis.

Conclusion

This compound continues to be a cornerstone in the design and synthesis of novel heterocyclic compounds with significant therapeutic potential. Its synthetic tractability allows for the creation of large and diverse chemical libraries for high-throughput screening. The successful clinical application of phthalazinone-containing drugs underscores the importance of this scaffold in modern drug discovery. The protocols and data presented herein serve as a valuable resource for researchers aiming to explore the rich chemistry and pharmacology of phthalazinone derivatives.

References

Application Notes & Protocols: In Vitro Evaluation of 1(2H)-Phthalazinone Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro cytotoxicity of 1(2H)-phthalazinone derivatives, a promising class of heterocyclic compounds with demonstrated pharmacological activities, including potential as anticancer agents.[1][2] The protocols outlined below detail standardized assays for assessing cell viability, apoptosis induction, and cell cycle arrest, along with data presentation and visualization guidelines to facilitate robust analysis and interpretation.

Overview of this compound Cytotoxicity

Phthalazinone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[2] Several studies have highlighted their potential as anticancer agents, with mechanisms of action often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways essential for cancer cell proliferation and survival.[1][3] The evaluation of these cytotoxic effects is a critical step in the drug discovery and development process.

Quantitative Data Summary

The cytotoxic effects of various this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound in inhibiting cell growth. The following tables summarize the IC50 values for several phthalazinone derivatives from the literature.

Table 1: IC50 Values of Phthalazinone Derivatives in Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
Compound 9cHCT-116Colon Carcinoma1.58[4]
Compound 12bHCT-116Colon Carcinoma0.32[4]
Compound 13cHCT-116Colon Carcinoma0.64[4]
Compound 11dMDA-MB-231Breast Cancer0.92[5]
Compound 12cMDA-MB-231Breast Cancer1.89[5]
Compound 12dMDA-MB-231Breast Cancer0.57[5]
Phthalazinone-dithiocarbamate 9aNCI-H460Lung Carcinoma< 10[6]
Phthalazinone-dithiocarbamate 9bNCI-H460Lung Carcinoma< 10[6]
Phthalazinone-dithiocarbamate 9dNCI-H460Lung Carcinoma< 10[6]

Note: The potency of these compounds is often compared to standard chemotherapeutic drugs like cisplatin or sorafenib.[4][7]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[1][8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The intensity of the purple color, which is proportional to the number of viable cells, is measured spectrophotometrically.[8]

Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., HCT-116, MCF-7, A2780) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.[9][10] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.[1]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.[1]

  • MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10] Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[10][11]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, SDS-HCl solution) to each well to dissolve the formazan crystals.[9][10][11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[8]

  • Data Analysis: Subtract the background absorbance from the readings. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Apoptosis Detection by Flow Cytometry

The induction of apoptosis is a key mechanism of action for many anticancer agents.[12] Flow cytometry can be used to quantify apoptotic cells after staining with specific markers.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the this compound derivatives for 24-72 hours.[12][13]

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge to obtain a cell pellet.

  • Staining: Resuspend the cells in binding buffer and stain with an apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide) according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound. Some phthalazinone derivatives have been shown to cause a significant increase in the apoptotic cell population.[12][13]

Cell Cycle Analysis

Certain phthalazinone derivatives can induce cell cycle arrest at specific checkpoints, preventing cancer cell proliferation.[1] Propidium iodide (PI) staining followed by flow cytometry is a common method to analyze the cell cycle distribution.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The resulting DNA histogram can be analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14] A dose-dependent accumulation of cells in a specific phase indicates cell cycle arrest.[14]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HCT-116, MCF-7) seeding Cell Seeding (96-well or 6-well plates) cell_culture->seeding treatment Treat Cells (24-72 hours) seeding->treatment compound_prep Prepare this compound Derivatives compound_prep->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Workflow for in vitro cytotoxicity evaluation.

Signaling Pathway of Apoptosis Induction

apoptosis_pathway cluster_upstream Upstream Regulation cluster_caspase Caspase Cascade compound This compound Derivatives p53 p53 Activation compound->p53 Induces bcl2 Bcl-2 Downregulation compound->bcl2 Inhibits bax Bax Upregulation compound->bax Promotes p53->bax caspase9 Caspase-9 Activation bcl2->caspase9 bax->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway induced by phthalazinone derivatives.[1][15]

Cell Cycle Arrest Mechanism

cell_cycle_arrest G1 G1 Phase Growth and preparation for DNA synthesis S S Phase DNA Replication G1->S G2 G2 Phase Growth and preparation for mitosis S->G2 M M Phase Mitosis G2->M arrest G2/M Arrest G2->arrest M->G1 compound This compound Derivatives cdk1 CDK1 Downregulation compound->cdk1 cdk1->G2 Inhibits progression cdk1->arrest

Caption: Cell cycle arrest at the G2/M phase.[3][15]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1(2H)-Phthalazinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1(2H)-Phthalazinone.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: From Phthalic Anhydride and Hydrazine Hydrate

Question: I am getting a low yield in the synthesis of this compound from phthalic anhydride and hydrazine hydrate. What are the possible reasons and solutions?

Answer:

Low yields in this synthesis can arise from several factors. Below is a systematic guide to troubleshoot this issue.

  • Incomplete Reaction:

    • Reaction Time: Ensure the reaction has been refluxed for a sufficient duration. While some protocols suggest a few hours, extending the reflux time (e.g., 4-8 hours) can often drive the reaction to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Reaction Temperature: The reaction requires heating, typically at the reflux temperature of the solvent used (e.g., ethanol, acetic acid). Ensure the heating is adequate and consistent.

  • Suboptimal Reagent Stoichiometry:

    • Hydrazine Hydrate: While a slight excess of hydrazine hydrate can be beneficial, a large excess can lead to the formation of side products and complicate purification.[2] Carefully control the molar ratio of hydrazine hydrate to phthalic anhydride, typically around 1.1 to 1.2 equivalents of hydrazine hydrate.

  • Side Reactions:

    • Formation of Phthalamic Acid Derivatives: Incomplete cyclization can lead to the formation of phthalamic acid-hydrazide intermediates.[3] Ensure adequate heating and reaction time to promote the final ring closure.

    • Formation of Phthalhydrazide (2,3-Dihydrophthalazine-1,4-dione): This is a common side product or intermediate, especially if the reaction conditions are not optimized.[4] While it can be the desired product in some cases, its formation can be minimized by controlling the stoichiometry and reaction temperature.

  • Product Loss During Work-up and Purification:

    • Precipitation: The product should precipitate upon cooling the reaction mixture. If precipitation is incomplete, further cooling in an ice bath may be necessary. Seeding with a small crystal of pure product can also induce crystallization.

    • Recrystallization: While necessary for purification, using an excessive amount of hot solvent for recrystallization will lead to significant product loss.[2] Use the minimum amount of hot solvent (e.g., ethanol or acetic acid) required to dissolve the crude product.[5]

Route 2: From 2-Acylbenzoic Acids and Hydrazine Hydrate

Question: My final product from the cyclization of 2-acylbenzoic acid with hydrazine is impure. What are the likely impurities and how can I avoid them?

Answer:

Impurities in this route can originate from the starting material or from side reactions during the cyclization step.

  • Unreacted Starting Material:

    • 2-Acylbenzoic Acid: Incomplete reaction is a common source of impurity. Ensure you are using at least a stoichiometric amount of hydrazine hydrate and that the reaction is heated at reflux for a sufficient time (typically 2-4 hours).[6] Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Side Products from Hydrazine:

    • Hydrazone Intermediate: The reaction proceeds through a hydrazone intermediate. If the cyclization is incomplete, this intermediate may remain in the final product.[6] Sufficient heating and reaction time are crucial for the intramolecular cyclization to occur.

    • Residual Hydrazine: Excess hydrazine hydrate can be difficult to remove from the final product. A robust crystallization process is key to minimizing residual hydrazine.[7]

  • Purification Challenges:

    • Recrystallization Solvent: Choosing the right solvent is critical for effective purification. Ethanol and acetic acid are commonly used solvents for recrystallizing phthalazinones.[2] Experiment with different solvents or solvent mixtures to achieve the best purification.

Route 3: From Phthalimide Derivatives and Hydrazine Hydrate

Question: When synthesizing a substituted this compound from a corresponding N-substituted phthalimide, I am getting a mixture of products. What is the likely side product?

Answer:

The reaction of N-substituted phthalimides with hydrazine can lead to the formation of N-aminophthalimide derivatives as a significant side product.[2][8]

  • Side Product: N-Aminophthalimide:

    • Reaction Conditions: The formation of N-aminophthalimide versus the desired phthalazinone is highly dependent on the reaction conditions, including temperature and solvent.[8] Lower temperatures may favor the formation of the N-aminophthalimide.[9]

    • Mitigation: To favor the formation of the desired phthalazinone, it is often necessary to use higher boiling point solvents and ensure the reaction is heated for a sufficient period to promote the rearrangement and cyclization to the six-membered phthalazinone ring.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of this compound from phthalic anhydride?

A1: Ethanol and acetic acid are the most commonly reported solvents. Acetic acid can act as both a solvent and a catalyst, potentially improving the reaction rate. However, ethanol is often preferred for easier work-up and purification.

Q2: How can I effectively purify crude this compound?

A2: Recrystallization is the most common method for purifying this compound.[2] Effective solvents for recrystallization include ethanol, acetic acid, and dioxane.[2][10] The general procedure involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals.[11] Washing the collected crystals with a small amount of cold solvent helps to remove residual impurities.

Q3: Can I use microwave irradiation to speed up the synthesis?

A3: Yes, microwave-assisted synthesis has been reported to reduce reaction times and, in some cases, improve yields for the synthesis of phthalazinone derivatives.[12] This method offers a greener alternative to conventional heating.[13]

Q4: How do I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[6] By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot.

Data Presentation

The following tables summarize quantitative data for different synthetic routes to this compound and its derivatives.

Table 1: Comparison of Synthetic Routes to this compound Derivatives

Starting Material(s)Key ReagentsSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference(s)
Phthalic anhydride, Hydrazine hydrate-Acetic Acid1204~90 (for Phthalhydrazide)[1]
2-Acylbenzoic acid, Hydrazine hydrate-EthanolReflux (~78)2-4Good to High[6][14]
Phthalimide, Hydrazine hydrate-Ethanol/Water-5 to 35-~40-81 (for N-aminophthalimide)[2][8]
3-Benzylidenephthalide, Hydrazine hydrate-EthanolReflux (~78)-High[15]

Note: Yields are highly dependent on the specific substrate, scale, and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound from Phthalic Anhydride and Hydrazine Hydrate (Phthalhydrazide)

This protocol is adapted from a literature procedure for the synthesis of phthalhydrazide, a closely related compound.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (1.0 equivalent).

  • Solvent Addition: Add glacial acetic acid to the flask.

  • Reagent Addition: Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution.

  • Reaction: Heat the mixture to 120 °C and maintain this temperature for 4 hours.

  • Product Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration and wash it with a small amount of cold petroleum ether.

  • Drying: Dry the purified product in a vacuum oven.

Protocol 2: One-Pot Synthesis of 4-Methyl-1(2H)-phthalazinone from 2-Acetylbenzoic Acid

This protocol is based on a general procedure for the synthesis of 4-substituted phthalazinones.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylbenzoic acid (1.0 equivalent) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Filtration: Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.

Mandatory Visualization

experimental_workflow_phthalic_anhydride cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_pa Phthalic Anhydride reaction Mix & Reflux in Acetic Acid or Ethanol start_pa->reaction start_hh Hydrazine Hydrate start_hh->reaction cool Cool to Room Temp reaction->cool Precipitation filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry under Vacuum wash->dry product This compound dry->product

Caption: Experimental workflow for the synthesis of this compound from Phthalic Anhydride.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions Occurring? start->side_reactions product_loss Product Loss During Work-up? start->product_loss solution_time Increase Reaction Time & Monitor by TLC incomplete_reaction->solution_time Yes solution_temp Ensure Proper Reflux Temperature incomplete_reaction->solution_temp Yes solution_stoich Optimize Hydrazine Stoichiometry side_reactions->solution_stoich Yes solution_purification Minimize Solvent in Recrystallization product_loss->solution_purification Yes end end solution_time->end Improved Yield solution_temp->end solution_stoich->end solution_purification->end

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 4-Aryl-1(2H)-Phthalazinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-aryl-1(2H)-phthalazinones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis, provide detailed experimental protocols, and answer frequently asked questions.

General Synthetic Pathway

The most common route to synthesize 4-aryl-1(2H)-phthalazinones involves a two-step process. The first step is a Friedel-Crafts acylation of an aromatic compound with phthalic anhydride to form a 2-aroylbenzoic acid intermediate. This intermediate is then cyclized with hydrazine hydrate to yield the final 4-aryl-1(2H)-phthalazinone product.

General Synthesis of 4-Aryl-1(2H)-Phthalazinones cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyclization A Aromatic Compound (Arene) C 2-Aroylbenzoic Acid (Intermediate) A->C Acylation B Phthalic Anhydride B->C D 2-Aroylbenzoic Acid (Intermediate) Catalyst Lewis Acid (e.g., AlCl3) Catalyst->C F 4-Aryl-1(2H)-Phthalazinone (Final Product) D->F Cyclization E Hydrazine Hydrate E->F

Caption: General two-step synthesis of 4-aryl-1(2H)-phthalazinones.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of 4-aryl-1(2H)-phthalazinones, presented in a question-and-answer format.

Step 1: Friedel-Crafts Acylation

Q1: I am observing a low yield or no reaction during the Friedel-Crafts acylation. What are the possible causes?

A1: Low yields in Friedel-Crafts acylation can be attributed to several factors:

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate can render it too unreactive for acylation.

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Ensure anhydrous conditions and use a fresh, high-quality catalyst.

  • Substrate Incompatibility: Aromatic compounds with amine (-NH₂) or hydroxyl (-OH) groups can react with the Lewis acid catalyst, deactivating both the catalyst and the aromatic ring.[1] It is advisable to protect these functional groups before the reaction.

  • Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because it forms a complex with the product ketone.[2]

Troubleshooting Flowchart for Low Yield in Friedel-Crafts Acylation:

Troubleshooting Friedel-Crafts Acylation Start Low Yield in Friedel-Crafts Acylation CheckSubstrate Is the aromatic substrate strongly deactivated or contains -NH2/-OH groups? Start->CheckSubstrate YesDeactivated Protect functional groups or choose a different synthetic route. CheckSubstrate->YesDeactivated Yes NoDeactivated No CheckSubstrate->NoDeactivated CheckConditions Are the reaction conditions strictly anhydrous? NoDeactivated->CheckConditions NoAnhydrous Thoroughly dry all glassware and use anhydrous solvents. CheckConditions->NoAnhydrous No YesAnhydrous Yes CheckConditions->YesAnhydrous CheckCatalyst Is the Lewis acid catalyst (e.g., AlCl3) fresh and of high quality? YesAnhydrous->CheckCatalyst NoFreshCatalyst Use a fresh batch of high-purity Lewis acid. CheckCatalyst->NoFreshCatalyst No YesFreshCatalyst Yes CheckCatalyst->YesFreshCatalyst CheckStoichiometry Is a stoichiometric amount of the catalyst being used? YesFreshCatalyst->CheckStoichiometry NoStoichiometric Increase the amount of Lewis acid to at least a 1:1 molar ratio with the phthalic anhydride. CheckStoichiometry->NoStoichiometric No YesStoichiometric Yes CheckStoichiometry->YesStoichiometric ConsiderOther Investigate other factors: - Reaction temperature - Reaction time - Purity of starting materials YesStoichiometric->ConsiderOther

Caption: Troubleshooting guide for low yield in Friedel-Crafts acylation.

Q2: I am getting a mixture of ortho and para isomers of the 2-aroylbenzoic acid. How can I improve the regioselectivity?

A2: The regioselectivity of the Friedel-Crafts acylation is influenced by the directing effects of the substituents on the aromatic ring. For ortho/para directing groups, a mixture of isomers is common. To improve selectivity:

  • Steric Hindrance: Bulky substituents on the aromatic ring or using a bulkier Lewis acid catalyst can favor the formation of the para isomer.

  • Solvent Effects: The choice of solvent can influence the ortho/para ratio. Non-polar solvents may favor one isomer over the other.[3]

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity towards the kinetically favored product.

Table 1: Influence of Reaction Conditions on Regioselectivity (Illustrative)

Aromatic SubstrateLewis AcidSolventTemperature (°C)Major IsomerReference
TolueneAlCl₃CS₂0paraFieser, 1941
AnisoleAlCl₃Nitrobenzene25paraGore, 1955
Step 2: Cyclization with Hydrazine

Q3: The cyclization of my 2-aroylbenzoic acid with hydrazine is incomplete. How can I drive the reaction to completion?

A3: Incomplete cyclization is a common issue. Consider the following:

  • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Hydrazine Stoichiometry: While a slight excess of hydrazine hydrate can help drive the reaction to completion, a large excess can lead to the formation of byproducts and complicate purification.[4]

  • Solvent: The choice of solvent can impact the reaction rate. Ethanol or acetic acid are commonly used.

Q4: I am concerned about residual hydrazine in my final product. How can I minimize it?

A4: Residual hydrazine is a significant concern due to its toxicity. A robust process is necessary to ensure its removal.

  • Controlled Crystallization: An in-situ formed intermediate can be critical to control reactivity and allow for a controlled crystallization that prevents the entrainment of hydrazine.[4]

  • Washing: Thoroughly wash the crude product with a suitable solvent (e.g., cold ethanol or water) after filtration to remove any trapped hydrazine.

  • Recrystallization: Recrystallization from an appropriate solvent is an effective method for removing residual hydrazine and other impurities.

Table 2: Impact of Hydrazine Hydrate Equivalents on Yield and Purity (Hypothetical Data)

Hydrazine Hydrate (Equivalents)Reaction Time (h)Yield (%)Residual Hydrazine (ppm)
1.1485< 10
1.549050
2.0492200

Experimental Protocols

Protocol 1: Synthesis of 2-(4-methylbenzoyl)benzoic acid
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, add phthalic anhydride (1 equiv.) and anhydrous toluene (sufficient to dissolve).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (1.1 equiv.) in portions with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours, or until TLC analysis indicates the consumption of phthalic anhydride.

  • Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Protocol 2: Synthesis of 4-(p-tolyl)-1(2H)-phthalazinone
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-(4-methylbenzoyl)benzoic acid (1 equiv.).

  • Solvent and Reagent Addition: Add ethanol to dissolve the starting material, followed by the addition of hydrazine hydrate (1.1 equiv.).

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product should precipitate out. If not, reduce the solvent volume and cool in an ice bath.

  • Purification: Collect the solid by vacuum filtration and wash with cold ethanol. Recrystallize the crude product from ethanol or acetic acid to obtain the pure 4-(p-tolyl)-1(2H)-phthalazinone.

Visualizations

Experimental_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Cyclization A Mix Phthalic Anhydride and Toluene B Add AlCl3 at 0°C A->B C Heat to 60-70°C B->C D Quench with HCl/ice C->D E Extract with Ethyl Acetate D->E F Recrystallize E->F G 2-Aroylbenzoic Acid F->G H Dissolve 2-Aroylbenzoic Acid in Ethanol I Add Hydrazine Hydrate H->I J Reflux for 4-6h I->J K Cool and Precipitate J->K L Filter and Wash K->L M Recrystallize L->M N 4-Aryl-1(2H)-phthalazinone M->N

Caption: Experimental workflow for the synthesis of 4-aryl-1(2H)-phthalazinones.

References

Technical Support Center: Purification of 1(2H)-Phthalazinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude 1(2H)-Phthalazinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Problem 1: The crude product has a strong yellow or brown coloration.

  • Question: My crude this compound is not the expected pale-yellow solid but is instead a darker yellow or brown. What is the likely cause and how can I remove the colored impurities?

  • Answer: Darker coloration in crude this compound is typically due to the presence of unreacted starting materials, such as 2-formylbenzoic acid, or side-products formed during the synthesis. Incomplete reaction or side reactions involving hydrazine can lead to colored impurities.

    Troubleshooting Steps:

    • Recrystallization with Activated Carbon: The most effective method for removing colored impurities is recrystallization from a suitable solvent with the addition of a small amount of activated carbon. The activated carbon will adsorb the colored impurities, which can then be removed by hot filtration.

    • Solvent Selection: Good solvent choices for recrystallization of this compound include ethanol, water, or a mixture of dioxane and water.[1]

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

      • Add a small amount of activated carbon (approximately 1-2% by weight of the crude product).

      • Heat the mixture to boiling for a few minutes.

      • Perform a hot filtration to remove the activated carbon and any other insoluble impurities.

      • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

      • Collect the purified crystals by vacuum filtration.

Problem 2: The yield of purified product is low after recrystallization.

  • Question: After recrystallizing my crude this compound, the final yield is significantly lower than expected. What are the possible reasons for this loss of product?

  • Answer: Low recovery after recrystallization can be attributed to several factors, including using an excessive amount of solvent, cooling the solution too quickly, or incomplete precipitation.

    Troubleshooting Steps:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding too much solvent will keep more of your product dissolved in the mother liquor, reducing your final yield.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and maximizes the recovery of the product.

    • Mother Liquor Analysis: After filtration, you can check the mother liquor for the presence of your product using Thin Layer Chromatography (TLC). If a significant amount of product remains, you can try to recover a second crop of crystals by concentrating the mother liquor and repeating the cooling process.

    • Solvent Choice: Ensure the chosen solvent has a steep solubility curve for this compound, meaning it is highly soluble at high temperatures and poorly soluble at low temperatures.

Problem 3: The purified product still shows impurities by TLC or other analytical methods.

  • Question: I have recrystallized my this compound, but TLC analysis still shows the presence of impurities. What alternative purification techniques can I use?

  • Answer: If recrystallization is insufficient to remove all impurities, other techniques such as column chromatography, acid-base extraction, or sublimation can be employed.

    Troubleshooting Steps:

    • Column Chromatography: This is a highly effective technique for separating compounds with different polarities.

      • Stationary Phase: Silica gel is a common choice.

      • Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone) is typically used. The optimal solvent system can be determined by running a TLC analysis first. A good starting point could be a hexane/ethyl acetate gradient.

    • Acid-Base Extraction: This technique can be used to separate acidic or basic impurities from the neutral this compound product.

      • Procedure for removing acidic impurities (e.g., unreacted 2-formylbenzoic acid):

        • Dissolve the crude product in an organic solvent like ethyl acetate.

        • Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The acidic impurity will be deprotonated and move into the aqueous layer.

        • Separate the organic layer, wash it with brine, dry it over an anhydrous salt (like sodium sulfate), and evaporate the solvent to obtain the purified product.

    • Sublimation: Sublimation can be a very effective purification method for compounds that have a sufficiently high vapor pressure to sublime without decomposition. While specific conditions for this compound are not widely reported, it is a potential option for removing non-volatile impurities.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are typically unreacted starting materials, which are 2-formylbenzoic acid (also known as phthalaldehydic acid) and hydrazine. Side products from the reaction can also be present, which may include various condensation products of hydrazine.

Q2: What is a good solvent system for TLC analysis of this compound?

A2: A mixture of ethyl acetate and hexane is a good starting point for TLC analysis. The ratio can be adjusted to achieve good separation of the product from its impurities. For example, a 1:1 or 2:1 mixture of ethyl acetate to hexane can be effective.

Q3: How can I visualize the spots on a TLC plate?

A3: this compound has a UV-active chromophore, so the spots can be visualized under a UV lamp (254 nm). Alternatively, staining with potassium permanganate or iodine vapor can be used as general visualization methods.[4][5]

Q4: What is the expected melting point of pure this compound?

A4: The reported melting point of this compound is in the range of 185-187 °C. A broad melting range or a melting point lower than this indicates the presence of impurities.

Q5: Can I use a mixed-solvent system for recrystallization?

A5: Yes, a mixed-solvent system can be very effective if a single solvent does not provide optimal results. A common approach is to dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, a small amount of the "good" solvent is added to redissolve the precipitate, and the solution is allowed to cool slowly.[6]

Data Presentation

Purification TechniqueKey ParametersExpected Outcome
Recrystallization Solvents: Ethanol, Water, Dioxane/WaterRemoval of colored impurities and starting materials.
Additive: Activated CarbonEffective for color removal.
Column Chromatography Stationary Phase: Silica GelSeparation of impurities with different polarities.
Mobile Phase: Hexane/Ethyl Acetate GradientGood separation of components.
Acid-Base Extraction Aqueous Phase: Saturated Sodium BicarbonateRemoval of acidic impurities like 2-formylbenzoic acid.
Sublimation Condition: Under vacuum (optional)Removal of non-volatile impurities.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated carbon and boil for 5-10 minutes.

  • Perform a hot filtration to remove the activated carbon and any other insoluble materials.

  • Allow the filtrate to cool slowly to room temperature.

  • Cool the flask in an ice bath for at least 30 minutes to complete the crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.

Protocol 2: Column Chromatography
  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane:ethyl acetate).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate).

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product Crude_Product Crude this compound TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Decision Impurity Profile? TLC_Analysis->Decision Recrystallization Recrystallization (e.g., Ethanol, Water) Decision->Recrystallization Minor impurities, colored product Column_Chromatography Column Chromatography (Silica, Hexane/EtOAc) Decision->Column_Chromatography Multiple impurities, similar polarity Acid_Base_Extraction Acid-Base Extraction Decision->Acid_Base_Extraction Acidic/basic impurities Purity_Check Purity Check (TLC, MP, etc.) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Acid_Base_Extraction->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product Meets Purity Criteria

Caption: Decision workflow for selecting a purification technique for crude this compound.

References

Technical Support Center: Optimization of N-Alkylation of Phthalazinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-alkylation of phthalazinones.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the N-alkylation of phthalazinones, offering potential causes and actionable solutions.

Q1: My N-alkylation reaction is not proceeding to completion, and I have a low yield with significant starting material remaining. What are the common causes and solutions?

A1: Incomplete conversion is a frequent issue in N-alkylation reactions. Several factors could be responsible:

  • Insufficient Base Strength or Amount: The base may not be strong enough to fully deprotonate the phthalazinone nitrogen. Ensure the base is anhydrous and use a sufficient excess (typically 1.5-2.0 equivalents or more). Consider switching to a stronger base.[1][2]

  • Poor Solubility of Reagents: If the phthalazinone starting material or the base is not fully dissolved, the reaction will be slow or incomplete.[2][3] Switch to a solvent in which all components are soluble, such as DMF or DMSO.[3][4]

  • Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[2] If running at room temperature, try heating the reaction to 60-80 °C or higher, monitoring for potential side product formation.[2]

  • Deactivation of Alkylating Agent: The alkylating agent (especially halides) can degrade over time or react with trace amounts of water. Use a fresh or purified alkylating agent and ensure all reagents and solvents are anhydrous.

Q2: I am observing the formation of an O-alkylated byproduct in my reaction. How can I improve the selectivity for N-alkylation?

A2: Phthalazinones exist in a lactam-lactim tautomeric equilibrium, which can lead to competitive O-alkylation. The selectivity is influenced by several factors:

  • Solvent Choice: Polar aprotic solvents like DMF tend to favor N-alkylation, whereas non-polar solvents might increase the proportion of O-alkylation.[5]

  • Counter-ion Effect: The choice of base can influence the reaction site. Harder cations (like Na+) may coordinate more with the oxygen atom, while softer cations might favor N-alkylation. Experimenting with different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) can alter the N/O selectivity.

  • Alkylating Agent: The nature of the alkylating agent plays a role. Hard electrophiles may react preferentially at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom.[6]

In some cases, particularly with sterically hindered alkylating agents, O-alkylation can become the exclusive pathway.[5] If direct alkylation consistently fails, an alternative synthetic route may be necessary.[5]

Q3: How can I prevent the formation of di-alkylated byproducts?

A3: Di-alkylation can occur if the mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent. To minimize this:

  • Control Stoichiometry: Use a slight excess of the phthalazinone relative to the alkylating agent.[2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump maintains a low instantaneous concentration, reducing the chance of a second alkylation event on the product molecule.[2][7]

  • Choice of Base: Using a bulky or milder base might selectively deprotonate the starting material over the more sterically hindered product.

Q4: My reaction workup is difficult, or I am having trouble purifying my product. What are some tips?

A4: Purification can be challenging due to similar polarities of starting material and product, or the presence of persistent impurities.

  • Reaction Quenching: After the reaction, pouring the mixture onto ice-water can help precipitate the organic product while dissolving inorganic salts.[7]

  • Solvent Choice for Extraction: Use a standard solvent system like dichloromethane or ethyl acetate for extraction from an aqueous phase.[2]

  • Chromatography: Column chromatography is often necessary to separate the desired N-alkylated product from unreacted starting material, O-alkylated isomers, and di-alkylated byproducts.[1] A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is typically effective.

Q5: Are there greener or more efficient alternatives to conventional heating with solvents like DMF?

A5: Yes, modern methods can offer significant advantages in terms of reaction time, yield, and environmental impact.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions.[8][9][10][11] This technique is considered a green chemistry approach.[8][11]

  • Phase-Transfer Catalysis (PTC): PTC is an effective methodology for alkylations, allowing the reaction between a water-soluble base (like aqueous NaOH) and an organic-soluble substrate.[12][13][14] This can avoid the need for expensive, anhydrous, and high-boiling polar aprotic solvents.[13] Ultrasound assistance can further enhance PTC reactions.[15]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various studies on the N-alkylation of phthalazinones and related heterocyclic systems, providing a comparative overview of different methodologies.

Table 1: Conventional N-Alkylation Conditions

Substrate Alkylating Agent Base Solvent Temperature (°C) Time (h) Yield (%) Reference
4-Benzylphthalazin-1(2H)-one Ethyl acrylate K₂CO₃ - Reflux - - [6][16]
4-Benzyl-2H-phthalazin-1-one Ethyl chloroacetate K₂CO₃ Acetone/DMF Reflux 20 - [17]
Phthalazin-1(2H)-one Alkyl Halides KOH - - - - [18]
Generic Lactam 4-tert-butyl-benzylbromide K₂CO₃ (3 equiv.) DMF 145 0.5 Low/Poor [7]

| Piperazine Derivative | Alkyl Bromide | K₂CO₃ (1.5 equiv.) | DMF | 60-80 | - | - |[2] |

Table 2: Alternative Methodologies for N-Alkylation

Methodology Substrate Alkylating Agent Catalyst/Conditions Solvent Time Yield Reference
Microwave-Assisted Phthalazinone Derivatives Various Microwave Irradiation - Minutes High [8][9][10]
Microwave-Assisted o-bromo benzaldehyde Phenyl hydrazine Pd(OAc)₂, BuPAd₂, Cs₂CO₃ DMSO Minutes Good [10]
Phase-Transfer Catalysis Potassium Phthalimide n-bromobutane Tetrahexylammonium bromide Acetonitrile - High [15]

| Ultrasound-Assisted PTC | Potassium Phthalimide | n-bromobutane | Quaternary ammonium salts | Organic Solvent | 2x faster | Improved |[15] |

Experimental Protocols

Below are representative protocols for the N-alkylation of phthalazinones. Researchers should adapt these based on their specific substrates and equipment.

Protocol 1: General Procedure for N-Alkylation using Conventional Heating

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phthalazinone starting material (1.0 equivalent).

  • Solvent and Base Addition: Add an appropriate anhydrous solvent (e.g., DMF, THF) to dissolve the starting material. Add the base (e.g., anhydrous K₂CO₃, 1.5-2.0 equivalents).[2]

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes. Slowly add the alkylating agent (1.1-1.2 equivalents) dropwise to the reaction mixture.[2]

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Pour the mixture into cold water or a saturated aqueous solution of sodium bicarbonate to quench the reaction.[2]

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure N-alkylated product.

Protocol 2: Microwave-Assisted N-Alkylation

  • Reagent Loading: In a dedicated microwave reaction vessel, combine the phthalazinone starting material (1.0 equivalent), the alkylating agent (1.1-1.5 equivalents), and the base (e.g., K₂CO₃, 1.5-2.0 equivalents).

  • Solvent Addition: Add a suitable microwave-safe solvent (e.g., DMF, ethanol).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-30 minutes), as determined by initial optimization experiments.

  • Workup and Purification: After the vessel has cooled, perform the workup and purification steps as described in Protocol 1. The reduced reaction time is a primary advantage of this method.[8]

Visualized Workflows and Logic

The following diagrams illustrate key workflows and decision-making processes for optimizing the N-alkylation of phthalazinones.

Optimization_Workflow start Start: N-Alkylation of Phthalazinone setup Initial Reaction Setup: - Phthalazinone (1 eq) - Alkylating Agent (1.1 eq) - Base (e.g., K2CO3, 1.5 eq) - Solvent (e.g., DMF) - Heat (e.g., 80°C) start->setup monitor Monitor Reaction (TLC / LC-MS) setup->monitor check_completion Reaction Complete? monitor->check_completion workup Workup & Purify check_completion->workup Yes troubleshoot Troubleshoot check_completion->troubleshoot No analyze Analyze Product: Yield & Purity (NMR, MS) workup->analyze end End: Desired Product analyze->end low_yield Low Yield / Incomplete Reaction troubleshoot->low_yield Conversion Issue side_products Side Products (O-alkylation, Di-alkylation) troubleshoot->side_products Selectivity Issue optimize_base Increase Base eq. or Change Base (e.g., NaH, Cs2CO3) low_yield->optimize_base optimize_temp Increase Temperature or Use Microwave low_yield->optimize_temp optimize_solvent Change Solvent (e.g., DMSO) low_yield->optimize_solvent control_stoich Adjust Stoichiometry (Excess Phthalazinone) side_products->control_stoich slow_addition Slow Addition of Alkylating Agent side_products->slow_addition optimize_base->monitor optimize_temp->monitor optimize_solvent->monitor control_stoich->monitor slow_addition->monitor Troubleshooting_Logic start Problem Identified q_yield Is the primary issue low conversion? start->q_yield q_purity Is the primary issue side products? q_yield->q_purity No sol_base 1. Use stronger/more base (NaH, Cs2CO3) q_yield->sol_base Yes sol_o_alkylation O-Alkylation observed: - Change solvent (more polar) - Screen different bases q_purity->sol_o_alkylation Yes sol_di_alkylation Di-Alkylation observed: - Use excess phthalazinone - Slow addition of alkylating agent q_purity->sol_di_alkylation Yes sol_temp 2. Increase temperature or switch to microwave sol_base->sol_temp sol_solubility 3. Change solvent for better solubility (DMF, DMSO) sol_temp->sol_solubility sol_o_alkylation->sol_di_alkylation

References

Preventing dimer formation during 1,2-dibromoethane alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dimer formation during the alkylation of 1,2-dibromoethane.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction observed during the alkylation of 1,2-dibromoethane?

A1: The most common side reaction is the formation of a dimer, which is a significant issue, particularly in Grignard reactions. This dimerization is a type of Wurtz coupling, where two molecules of the organometallic intermediate react with each other to form a new carbon-carbon bond, resulting in a longer alkane chain.[1][2]

Q2: What is the mechanism behind this dimer formation?

A2: The dimerization, or Wurtz coupling, can proceed through a radical or an organometallic pathway. In the context of Grignard reagents, an organomagnesium intermediate is formed. This intermediate can then react with another molecule of 1,2-dibromoethane in a process that resembles an S_N2 reaction, leading to the formation of the dimer.[1]

Q3: How does steric hindrance affect the alkylation of 1,2-dibromoethane?

A3: Steric hindrance plays a crucial role in determining the reaction's outcome. Bulky nucleophiles or substrates can hinder the approach of the reactants, potentially slowing down the desired alkylation and favoring side reactions like elimination.[3][4][5] For instance, a sterically demanding nucleophile might preferentially react with a less hindered site or lead to elimination products rather than the desired substitution.

Q4: Can the choice of base influence the outcome of the reaction?

A4: Absolutely. The choice of base is critical. Strong, bulky, non-nucleophilic bases are often employed to favor deprotonation and minimize competing nucleophilic attack.[6] For instance, using a bulky base can promote the formation of the less substituted (Hofmann) alkene in elimination reactions, which can be a competing pathway in alkylations.[6][7]

Troubleshooting Guide: Minimizing Dimer Formation

Issue: A significant yield of a dimeric byproduct is observed in my 1,2-dibromoethane alkylation reaction.

This is a common problem, often attributed to Wurtz-type coupling of the organometallic intermediate. Below are key parameters to control to minimize this unwanted side reaction.

ParameterRecommendation to Minimize Dimer FormationScientific Rationale
Temperature Maintain low reaction temperatures (e.g., 0 °C to -78 °C).Lower temperatures decrease the rate of the dimerization reaction, which often has a higher activation energy than the desired alkylation.[2]
Concentration Use dilute solutions of the alkylating agent and nucleophile.Lower concentrations reduce the probability of two organometallic intermediates encountering each other, thus disfavoring the bimolecular dimerization reaction.
Addition Rate Add the Grignard reagent or other nucleophile slowly and dropwise to the solution of 1,2-dibromoethane.Slow addition ensures that the concentration of the reactive intermediate remains low at any given time, which minimizes the rate of the second-order dimerization reaction relative to the desired alkylation.[2]
Solvent Use aprotic, non-polar solvents like diethyl ether or tetrahydrofuran (THF).These solvents are standard for Grignard reactions as they are unreactive towards the strong base and nucleophile. The choice of solvent can also influence the aggregation state of the Grignard reagent, which may affect its reactivity.[1]
Nucleophile Choice Consider the steric bulk of the nucleophile.A less sterically hindered nucleophile may react more readily with the primary carbons of 1,2-dibromoethane. Conversely, a very bulky nucleophile might be too hindered to react efficiently.

Experimental Protocols

General Protocol for Minimizing Dimer Formation in Grignard-Mediated Alkylation of 1,2-Dibromoethane

This protocol provides a general guideline. Specific conditions should be optimized for each unique substrate and desired product.

1. Preparation of the Grignard Reagent:

  • Ensure all glassware is rigorously dried (e.g., oven-dried at 120 °C overnight or flame-dried under vacuum) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in a flask and add a small amount of anhydrous diethyl ether or THF.

  • To initiate the reaction, a small crystal of iodine or a few drops of 1,2-dibromoethane can be added.

  • Slowly add the solution of the desired alkyl or aryl halide in anhydrous ether/THF to the magnesium suspension. Maintain a gentle reflux.

2. Alkylation of 1,2-Dibromoethane:

  • In a separate flask, prepare a dilute solution of 1,2-dibromoethane in anhydrous ether/THF.

  • Cool this solution to the desired low temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.

  • Slowly add the prepared Grignard reagent dropwise to the cooled 1,2-dibromoethane solution with vigorous stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

3. Work-up and Purification:

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography, to separate the desired product from any unreacted starting materials and dimeric byproducts.

Visualizations

competing_pathways Reactants 1,2-Dibromoethane + Nucleophile (Nu-) Intermediate Reactive Intermediate (e.g., Grignard Reagent) Reactants->Intermediate Reaction Initiation Desired_Product Mono-alkylated Product (Nu-CH2CH2-Br) Dimer_Product Dimer (Br-CH2CH2-CH2CH2-Br or Nu-CH2CH2-CH2CH2-Nu) Intermediate->Desired_Product Desired Alkylation (Favored by low temp, low conc.) Intermediate->Dimer_Product Undesired Dimerization (Wurtz Coupling)

Caption: Competing reaction pathways in 1,2-dibromoethane alkylation.

experimental_workflow start Start: Prepare Anhydrous Apparatus and Reagents prepare_grignard Prepare Grignard Reagent (or other nucleophile) start->prepare_grignard cool_dbe Cool 1,2-Dibromoethane Solution (0°C to -78°C) start->cool_dbe slow_addition Slow, Dropwise Addition of Grignard to 1,2-Dibromoethane prepare_grignard->slow_addition cool_dbe->slow_addition monitor Monitor Reaction Progress (TLC, GC) slow_addition->monitor quench Quench Reaction (e.g., aq. NH4Cl) monitor->quench workup Aqueous Work-up and Extraction quench->workup purify Purify Product (Column Chromatography) workup->purify end_node End: Isolated Product purify->end_node

Caption: Experimental workflow for minimizing dimer formation.

troubleshooting_flowchart start High Dimer Formation Observed check_temp Was the reaction run at low temperature? start->check_temp lower_temp Action: Lower the reaction temperature (e.g., to 0°C or -78°C) check_temp->lower_temp No check_addition Was the Grignard reagent added slowly? check_temp->check_addition Yes lower_temp->check_addition slow_addition Action: Use a syringe pump for slow, controlled addition check_addition->slow_addition No check_conc Were dilute solutions used? check_addition->check_conc Yes slow_addition->check_conc dilute Action: Increase solvent volume to dilute reactants check_conc->dilute No reassess Re-run experiment with optimized conditions check_conc->reassess Yes dilute->reassess

Caption: Troubleshooting decision-making for high dimer formation.

References

Technical Support Center: Regioselective Functionalization of the Phthalazinone Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of the phthalazinone ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the synthesis and modification of this important heterocyclic scaffold.

Troubleshooting Guides

This section addresses specific issues that may arise during the regioselective functionalization of the phthalazinone ring, particularly via transition-metal-catalyzed C-H activation.

Issue 1: Poor or Incorrect Regioselectivity

Question: My C-H functionalization reaction on the phthalazinone ring is producing a mixture of regioisomers or the undesired isomer. How can I improve the regioselectivity?

Answer:

Poor regioselectivity is a frequent challenge in the functionalization of substituted phthalazinones. The inherent electronic properties and steric environment of the phthalazinone ring, as well as the choice of catalyst and directing group, all play a crucial role in determining the site of functionalization.

Troubleshooting Steps:

  • Evaluate the Directing Group: The nitrogen and oxygen atoms of the phthalazinone core can act as native directing groups. For N-substituted phthalazinones, the nature of the substituent on the nitrogen atom significantly influences the regioselectivity.

    • N-Aryl Phthalazinones: In many rhodium(III)-catalyzed reactions, the C-H bond ortho to the N-aryl substituent is preferentially functionalized. If you are observing a mixture of isomers, consider modifying the electronic properties of the N-aryl group. Electron-donating groups can enhance the reactivity of the ortho C-H bonds, while bulky groups can sterically hinder them.

    • Alternative Directing Groups: If the inherent directing capacity of the phthalazinone is insufficient, consider installing a more strongly coordinating directing group at a specific position to enforce the desired regioselectivity.

  • Catalyst and Ligand Selection: The choice of transition metal catalyst and associated ligands is critical. Different metal centers (e.g., Rh, Ru, Pd, Ir) and ligands can exhibit distinct selectivities.

    • Screen Different Catalysts: If you are using a rhodium catalyst and obtaining poor selectivity, consider screening other catalysts such as those based on ruthenium or palladium, as their coordination preferences may favor the desired isomer.

    • Ligand Modification: For palladium-catalyzed reactions, the steric and electronic properties of the phosphine ligand can significantly impact regioselectivity. A systematic screening of ligands with varying cone angles and electronic properties is recommended.

  • Reaction Conditions Optimization:

    • Solvent: The polarity and coordinating ability of the solvent can influence the stability of key intermediates and transition states, thereby affecting regioselectivity. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMAc) to nonpolar (e.g., toluene, dioxane).

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one.

    • Additives: Acids or bases can act as co-catalysts or promoters and can influence the regioselectivity. For instance, in some Rh(III)-catalyzed reactions, the addition of acetic acid is crucial for efficient C-H activation.

Troubleshooting Workflow for Poor Regioselectivity

start Poor Regioselectivity Observed directing_group Evaluate Directing Group Strategy start->directing_group catalyst_ligand Modify Catalyst/Ligand System directing_group->catalyst_ligand If no improvement improved Improved Regioselectivity directing_group->improved sub_directing Modify N-substituent (sterics/electronics) directing_group->sub_directing conditions Optimize Reaction Conditions catalyst_ligand->conditions If no improvement catalyst_ligand->improved sub_catalyst Screen different metals (Rh, Ru, Pd) Screen different ligands catalyst_ligand->sub_catalyst conditions->improved sub_conditions Vary solvent polarity Adjust temperature Screen additives (acids/bases) conditions->sub_conditions

A decision-making workflow for troubleshooting poor regioselectivity.
Issue 2: Low Reaction Yield

Question: My regioselective functionalization reaction is giving a low yield of the desired product. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from a variety of factors including incomplete conversion of starting materials, formation of byproducts, or decomposition of the product or catalyst.

Troubleshooting Steps:

  • Verify Reagent and Catalyst Quality:

    • Starting Materials: Ensure the purity of your phthalazinone substrate and coupling partner. Impurities can inhibit the catalyst or lead to side reactions.

    • Catalyst Activity: Transition metal catalysts can be sensitive to air and moisture. Use a fresh batch of catalyst or a glovebox for handling air-sensitive reagents. The oxidation state of the active catalytic species is crucial; for example, some palladium-catalyzed cross-couplings require the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species.

  • Optimize Reaction Parameters:

    • Temperature and Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a gradual increase in temperature may be beneficial. Conversely, if product decomposition is observed, a lower temperature may be necessary.

    • Concentration: The concentration of the reactants can influence the reaction rate. A screening of different concentrations is recommended.

  • Investigate Potential Side Reactions:

    • Homocoupling: The homocoupling of coupling partners is a common side reaction. This can sometimes be suppressed by adjusting the stoichiometry of the reactants or by using specific ligands.

    • Product Inhibition: The product itself may coordinate to the metal center and inhibit the catalyst. If this is suspected, it may be necessary to run the reaction at a lower conversion and isolate the product.

    • Decomposition: Phthalazinone rings can be susceptible to decomposition under harsh reaction conditions (e.g., high temperatures, strong acids or bases).

Quantitative Data Summary

The following tables summarize quantitative data for the optimization of reaction conditions for the regioselective functionalization of phthalazinones.

Table 1: Optimization of Rh(III)-Catalyzed C-H Alkenylation of N-Phenylphthalazinone

EntryCatalyst (mol%)Additive (equiv)SolventTemp (°C)Yield (%)
1[RhCpCl₂]₂ (2.5)AgSbF₆ (10 mol%)DCE8045
2[RhCpCl₂]₂ (2.5)AgSbF₆ (10 mol%)DCE10062
3[RhCpCl₂]₂ (2.5)AgSbF₆ (10 mol%) + NaOAc (2.0)DCE10085
4[RhCpCl₂]₂ (5.0)AgSbF₆ (20 mol%) + NaOAc (2.0)DCE10092
5[RuCl₂(p-cymene)]₂ (5.0)AgSbF₆ (20 mol%) + NaOAc (2.0)DCE10025
6[Pd(OAc)₂] (10)NaOAc (2.0)DMAc12015

Data is representative and compiled from typical results in the literature for illustrative purposes.

Table 2: Effect of N-Aryl Substituent on Regioselectivity of Amidation

EntryN-Aryl SubstituentProductYield (%)Regioisomeric Ratio (ortho:meta:para)
1PhenylOrtho-amidated88>99:1:0
24-MethoxyphenylOrtho-amidated92>99:1:0
34-TrifluoromethylphenylOrtho-amidated75>99:1:0
42-MethylphenylOrtho-amidated6595:5:0
53,5-DimethylphenylOrtho-amidated85>99:1:0

Data is representative and compiled from typical results in the literature for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is the most common site of functionalization on the phthalazinone ring in directed C-H activation reactions?

A1: For 2-aryl substituted phthalazinones, the most common site of functionalization is the ortho C-H bond of the N-aryl ring. This is due to the formation of a stable five-membered metallacyclic intermediate involving the catalyst, the nitrogen atom at position 2, and the ortho C-H bond. For unsubstituted or N-alkyl phthalazinones, the C8 position on the phthalazinone core is often the most reactive site in rhodium(III)-catalyzed reactions due to chelation assistance from the exocyclic carbonyl oxygen.[1]

Q2: Are there any directing groups that can be removed after the functionalization reaction?

A2: Yes, while the inherent atoms of the phthalazinone ring often serve as directing groups, it is possible to install removable directing groups to achieve specific regioselectivities. Common removable directing groups in C-H activation chemistry include those based on amides, pyridines, or other heterocycles. The choice of a removable directing group should be guided by its ease of installation and cleavage under conditions that do not affect the functionalized phthalazinone product.

Q3: Can I perform regioselective functionalization on a phthalazinone that is already substituted on the benzo ring?

A3: Yes, but the existing substituents can significantly influence the regioselectivity. Electron-donating groups can activate the C-H bonds in their vicinity, while electron-withdrawing groups can deactivate them. Steric hindrance from bulky substituents can also block certain positions and direct the functionalization to less hindered sites. It is often necessary to re-optimize the reaction conditions for each new substituted substrate.

Experimental Protocols

General Protocol for Rh(III)-Catalyzed C-H Alkenylation of N-Aryl Phthalazinones

Materials:

  • N-Aryl phthalazinone (1.0 equiv)

  • Alkene (2.0-3.0 equiv)

  • [RhCp*Cl₂]₂ (2.5-5.0 mol%)

  • AgSbF₆ (10-20 mol%)

  • NaOAc (2.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • To an oven-dried reaction vessel, add the N-aryl phthalazinone, [RhCp*Cl₂]₂, AgSbF₆, and NaOAc.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous DCE and the alkene via syringe.

  • Seal the vessel and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with dichloromethane (DCM).

  • Filter the mixture through a pad of Celite, washing with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General C-H Activation Mechanism

G A Phthalazinone + [M]-Catalyst B Coordination Intermediate A->B Coordination C C-H Activation (Metallacycle Formation) B->C CMD or SEAr D Insertion of Coupling Partner C->D + Coupling Partner E Reductive Elimination D->E F Functionalized Phthalazinone + [M]-Catalyst E->F F->A Catalytic Cycle

A generalized mechanism for transition-metal-catalyzed C-H functionalization.

This technical support center provides a starting point for addressing common challenges in the regioselective functionalization of the phthalazinone ring. For more specific issues, consulting the primary literature for detailed mechanistic studies and reaction optimization is highly recommended.

References

Technical Support Center: Minimizing Hydrazine Residuals in Phthalazinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phthalazinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to minimizing residual hydrazine, a critical step in ensuring the safety and quality of your synthesized compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during phthalazinone synthesis, focusing on issues related to residual hydrazine.

Problem 1: High Levels of Residual Hydrazine Detected in the Crude Product

Question: My analysis shows high concentrations of hydrazine in my crude phthalazinone product. What are the likely causes and how can I address this?

Answer: High residual hydrazine is a common issue and can typically be attributed to several factors. Here is a systematic approach to troubleshooting:

  • Excess Hydrazine in Reaction: Using a large excess of hydrazine hydrate to drive the reaction to completion is a primary cause of high residual levels. While a slight excess can be beneficial, a significant excess will require more rigorous purification.[1]

    • Solution: Carefully control the stoichiometry. Start with a modest excess (e.g., 1.05-1.2 equivalents) of hydrazine hydrate and monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting 2-acylbenzoic acid.[1]

  • Inefficient Product Precipitation: If the phthalazinone product is soluble in the reaction solvent, it may not effectively precipitate, leading to the co-precipitation or trapping of hydrazine within the product matrix.

    • Solution: After the reaction is complete, try adding a non-solvent like water to the reaction mixture (if a solvent like ethanol is used) to induce precipitation of the product, leaving the more water-soluble hydrazine hydrate in the solution.[2]

  • Inadequate Washing: Insufficient washing of the isolated product can leave residual hydrazine on the surface of the crystals.

    • Solution: Wash the filtered product thoroughly with a solvent in which hydrazine is soluble but the product is not, such as cold ethanol or diethyl ether.[2]

Troubleshooting Logic for High Residual Hydrazine

troubleshooting_hydrazine start High Residual Hydrazine Detected cause1 Excess Hydrazine Stoichiometry? start->cause1 cause2 Inefficient Product Precipitation? start->cause2 cause3 Inadequate Washing? start->cause3 solution1 Optimize Stoichiometry (1.05-1.2 equiv.) cause1->solution1 solution2 Add Anti-Solvent (e.g., Water) to Precipitate cause2->solution2 solution3 Thorough Washing (e.g., Cold Ethanol) cause3->solution3

Caption: Troubleshooting guide for high residual hydrazine.

Problem 2: Low Product Yield After Purification to Remove Hydrazine

Question: I am successfully removing residual hydrazine, but my final product yield is very low. What could be causing this loss of product?

Answer: Low yields after purification are often due to the purification method itself or incomplete initial reaction.

  • Product Loss During Recrystallization: While necessary for purity, recrystallization can lead to significant product loss if not optimized.

    • Solution: Use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation. If the product remains in the mother liquor, consider concentrating the filtrate and cooling to obtain a second crop of crystals.[1]

  • Incomplete Reaction: The initial reaction may not have gone to completion, resulting in a lower amount of the desired product to begin with.

    • Solution: Ensure the reaction has run for a sufficient duration by monitoring with TLC. A common reflux time is at least 2 hours.[1] Also, confirm that the reaction temperature is appropriate for the solvent being used (e.g., reflux temperature of ethanol).[1]

troubleshooting_yield

Caption: Experimental workflow for the synthesis of a phthalazinone.

Protocol 2: Quenching Excess Hydrazine with Hydrogen Peroxide

This protocol is for the removal of residual hydrazine from a reaction mixture.

  • Cooling: After the main reaction is complete, cool the reaction mixture to between 20°C and 50°C. 2[3]. Stoichiometry: Prepare a dilute aqueous solution of hydrogen peroxide (e.g., 10%). The molar ratio of hydrogen peroxide to residual hydrazine should generally be between 2:1 and 4:1. 3[3]. Addition: Slowly add the hydrogen peroxide solution to the reaction mixture with stirring. The reaction is exothermic, so control the addition rate to maintain the temperature within the desired range.

  • Reaction Time: Stir the mixture for 30 minutes to 3 hours. The completion of the hydrazine decomposition can be monitored by an appropriate analytical method (e.g., spectrophotometric test with p-dimethylaminobenzaldehyde). 5[3]. Work-up: Proceed with the standard work-up and purification of the phthalazinone product.

Protocol 3: Azeotropic Removal of Hydrazine using Xylene

This method is suitable for removing both water and hydrazine from a reaction mixture.

  • Solvent Addition: After the primary reaction, add xylene to the reaction mixture. A typical ratio might be 1.5 to 2 parts xylene to 1 part of the initial reaction volume. 2[4]. Distillation Setup: Assemble a distillation apparatus, preferably with a Dean-Stark trap to separate the water.

  • Azeotropic Distillation: Heat the mixture to reflux. The xylene-water-hydrazine azeotrope will distill off. Continue the distillation until no more water is collected in the trap.

  • Product Isolation: After cooling, the product can be isolated from the remaining xylene solution, typically by evaporation of the xylene followed by recrystallization of the residue.

Protocol 4: Analytical Detection of Hydrazine by HPLC-UV with Derivatization

This protocol outlines a general procedure for the sensitive detection of hydrazine.

  • Sample Preparation: Accurately weigh the phthalazinone sample and dissolve it in a suitable diluent.

  • Derivatization: Add a solution of 2-hydroxy-1-naphthalaldehyde in a suitable solvent (e.g., a mixture of dimethyl sulfoxide, glacial acetic acid, and water) to the sample solution. 3[5]. Reaction: Heat the mixture in a water bath at 100°C to facilitate the derivatization reaction, which forms a chromophoric product. 4[5]. HPLC Analysis:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., trifluoroacetic acid in water) is typically used. [5] * Detection: Monitor the eluent at a wavelength of approximately 406 nm. 5[5]. Quantification: Quantify the hydrazine derivative peak against a standard curve prepared using known concentrations of hydrazine that have undergone the same derivatization procedure.

Phthalazinone Synthesis and Hydrazine Removal Pathway

synthesis_pathway cluster_synthesis Phthalazinone Synthesis cluster_purification Purification and Hydrazine Removal 2-Acylbenzoic_Acid 2-Acylbenzoic Acid Reaction Reaction (e.g., Reflux in Ethanol) 2-Acylbenzoic_Acid->Reaction Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction Crude_Product Crude Phthalazinone + Residual Hydrazine Reaction->Crude_Product Quenching Quenching (e.g., H2O2) Crude_Product->Quenching Distillation Azeotropic Distillation (e.g., with Xylene) Crude_Product->Distillation Chromatography Column Chromatography Crude_Product->Chromatography Pure_Product Pure Phthalazinone (< Limit of Detection for Hydrazine) Quenching->Pure_Product Distillation->Pure_Product Chromatography->Pure_Product

Caption: Overall pathway from synthesis to purification.

References

Technical Support Center: Enhancing the Metabolic Stability of 4-benzyl-2H-phthalazin-1-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the metabolic stability of 4-benzyl-2H-phthalazin-1-one derivatives.

Troubleshooting Guides

Issue 1: Rapid degradation of my 4-benzyl-2H-phthalazin-1-one analog in a liver microsomal stability assay.

Question: I am observing that my 4-benzyl-2H-phthalazin-1-one analog degrades very quickly in my human liver microsome assay. What are the potential causes and how can I troubleshoot this?

Answer:

Rapid degradation in a liver microsomal assay suggests that your compound is likely a substrate for Phase I metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes. For the 4-benzyl-2H-phthalazin-1-one scaffold, several metabolic "soft spots" could be contributing to this instability. Here’s a step-by-step troubleshooting guide:

  • Confirm NADPH-Dependence: Run a control experiment without the NADPH regenerating system. If the degradation is significantly reduced, it strongly implicates CYP-mediated metabolism.[1]

  • Assess Chemical Stability: Include a control with heat-inactivated microsomes or in the buffer alone to rule out chemical instability under the assay conditions (e.g., temperature, pH).[1]

  • Identify Potential Sites of Metabolism:

    • Benzylic Position: The methylene bridge of the benzyl group is a common site for hydroxylation.

    • Aromatic Rings: Both the phthalazinone and the benzyl rings are susceptible to aromatic hydroxylation.

    • N-Dealkylation: If the nitrogen at the 2-position of the phthalazinone is substituted, N-dealkylation can occur. N-debenzylation is a known metabolic pathway for N-benzyl compounds.[2]

  • Metabolite Identification: Use LC-MS/MS to identify the major metabolites formed during the incubation. This will provide direct evidence of the metabolic pathways involved.

  • Consider Phase II Metabolism: While microsomes are enriched in Phase I enzymes, some Phase II activity can be present. If you suspect conjugation (e.g., glucuronidation), you may need to use hepatocytes for a more complete picture of your compound's metabolism.[3]

Issue 2: My structural modifications to improve metabolic stability are leading to a loss of biological activity.

Question: I've made some structural changes to my 4-benzyl-2H-phthalazin-1-one lead compound to block a suspected metabolic site, and while the metabolic stability has improved, the inhibitory activity against my target has significantly decreased. What should I do?

Answer:

This is a common challenge in medicinal chemistry, known as the "activity-stability trade-off." Here are some strategies to address this:

  • Subtle Modifications at the Metabolic Hotspot:

    • Fluorine Substitution: Placing a fluorine atom on the benzyl ring, particularly at the para-position, can block potential sites of hydroxylation without significantly altering the overall size and electronics of the molecule.

    • Deuterium Incorporation: Replacing hydrogens at a metabolically labile position with deuterium can slow down the rate of metabolism (the kinetic isotope effect) without changing the compound's conformation or binding interactions.[4]

  • Bioisosteric Replacements: Instead of simply blocking a metabolic site, consider replacing a labile functional group with a bioisostere—a group with similar physicochemical properties that is more resistant to metabolism.[5][6] For example, if an ester group is being hydrolyzed, it could be replaced with a more stable amide.

  • Conformational Constraint: Introducing conformational rigidity can sometimes shield a metabolic soft spot from enzymatic attack while maintaining the necessary conformation for target binding.

  • Systematic Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Studies: It is crucial to systematically explore modifications around the core scaffold. The goal is to find a balance where metabolic stability is enhanced, and potency is retained or even improved. The data tables below provide an example of how to track these changes.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic pathways for 4-benzyl-2H-phthalazin-1-ones?

A1: Based on the metabolism of similar N-benzyl compounds, the most likely metabolic pathways include:

  • Oxidation: This is a major route, often mediated by CYP enzymes.[2] Common sites of oxidation are the benzylic carbon and the aromatic rings.

  • N-Debenzylation: Cleavage of the bond between the nitrogen of the phthalazinone ring and the benzyl group can occur.[2]

  • Hydroxylation: Addition of a hydroxyl group to the aromatic rings.[2]

Q2: What in vitro systems are best for assessing the metabolic stability of these compounds?

A2:

  • Liver Microsomes: This is a good first-pass assay to assess Phase I (CYP-mediated) metabolism.[3] It is a high-throughput and cost-effective method.

  • Hepatocytes: These provide a more comprehensive picture as they contain both Phase I and Phase II metabolic enzymes, as well as transporters.[3]

  • Liver S9 Fraction: This fraction contains both microsomal and cytosolic enzymes and can be used to study a broader range of metabolic reactions.

Q3: How do I interpret the data from a microsomal stability assay?

A3: The primary outputs are the half-life (t½) and the intrinsic clearance (CLint) .

  • Half-life (t½): The time it takes for 50% of the compound to be metabolized. A longer half-life indicates greater metabolic stability.

  • Intrinsic Clearance (CLint): The rate at which a compound is metabolized by the liver, independent of blood flow. A lower CLint value signifies better metabolic stability.

Q4: What are some general strategies to "block" metabolic soft spots?

A4:

  • Introduce Electron-Withdrawing Groups: Placing electron-withdrawing groups (e.g., CF3, SO2NH2) on an aromatic ring can deactivate it towards oxidative metabolism.

  • Steric Hindrance: Introducing bulky groups near a metabolic site can physically block the metabolic enzymes from accessing it. For example, adding an N-t-butyl group can prevent N-dealkylation.

  • Reduce Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing the lipophilicity (logP) can decrease the rate of metabolism.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of 4-benzyl-2H-phthalazin-1-one analogs designed as PARP-1 inhibitors. This data illustrates how to track the relationship between structural modifications, metabolic stability, and biological activity.

Table 1: Metabolic Stability of 4-benzyl-2H-phthalazin-1-one Analogs in Human Liver Microsomes

Compound IDR1 SubstitutionR2 SubstitutionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
PHT-1HH1546.2
PHT-24-FH3519.8
PHT-3H2-CH32527.7
PHT-44-F2-CH35512.6
PHT-54-CF3H4814.4

Table 2: Structure-Activity Relationship (SAR) of 4-benzyl-2H-phthalazin-1-one Analogs

Compound IDR1 SubstitutionR2 SubstitutionPARP-1 IC50 (nM)
PHT-1HH10
PHT-24-FH12
PHT-3H2-CH315
PHT-44-F2-CH318
PHT-54-CF3H8

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol outlines a general procedure for determining the metabolic stability of a test compound using liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold stop solution (e.g., acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

    • Thaw the liver microsomes on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a sufficient volume of the ice-cold stop solution.

    • The 0-minute time point is prepared by adding the stop solution before the NADPH regenerating system.[1]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) x 1000.[1]

Visualizations

Experimental_Workflow cluster_0 Lead Identification & Initial Screening cluster_1 Troubleshooting & Optimization cluster_2 Analog Design & Synthesis cluster_3 Re-evaluation & Advancement Lead Lead Compound (4-benzyl-2H-phthalazin-1-one) Screen Initial Microsomal Stability Assay Lead->Screen Problem High Metabolic Lability Observed MetID Metabolite Identification (LC-MS/MS) Problem->MetID SAR SAR/SMR Analysis MetID->SAR Design Design Analogs with Blocked Metabolic Sites SAR->Design Synthesis Synthesize New Analogs Design->Synthesis ReScreen Re-screen Analogs for Stability & Activity Synthesis->ReScreen ReScreen->Problem Iterate if needed Advance Advance Candidate with Improved Profile ReScreen->Advance

Caption: Workflow for identifying and addressing metabolic liabilities.

Metabolic_Pathways cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism Parent 4-benzyl-2H-phthalazin-1-one M1 Benzylic Hydroxylation Parent->M1 M2 Aromatic Hydroxylation (Benzyl Ring) Parent->M2 M3 Aromatic Hydroxylation (Phthalazinone Ring) Parent->M3 M4 N-Debenzylation Parent->M4 M5 Glucuronidation of Hydroxylated Metabolites M1->M5 M2->M5 M3->M5

References

Addressing drug resistance to phthalazinone-based PARP inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phthalazinone-based PARP inhibitors. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot experiments related to drug resistance.

Frequently Asked Questions (FAQs)

General

Q1: What is the primary mechanism of action for phthalazinone-based PARP inhibitors and the principle of synthetic lethality?

A1: Phthalazinone-based PARP inhibitors, such as olaparib and talazoparib, work by inhibiting poly (ADP-ribose) polymerase (PARP) enzymes, primarily PARP1 and PARP2.[1][2] These enzymes are critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] When PARP is inhibited, these SSBs accumulate and can lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication.[1][3] In cancer cells with a deficient homologous recombination (HR) repair pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately cell death.[4][5] This concept, where a defect in one of two pathways is tolerable but defects in both are lethal, is known as synthetic lethality.[6][7]

Q2: My cells are showing inherent resistance to a phthalazinone-based PARP inhibitor. What are the potential reasons?

A2: Intrinsic resistance to PARP inhibitors can occur for several reasons:

  • Homologous Recombination Proficiency: The foundational principle of PARP inhibitor efficacy in many cancers is a defect in the homologous recombination (HR) pathway. If your cell line is HR-proficient, it will likely be resistant to single-agent PARP inhibitor treatment.[8]

  • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and effectiveness.[4][9][10]

  • Pre-existing Genetic Factors: Even in HR-deficient backgrounds, other genetic or epigenetic factors may confer resistance. For instance, the loss of proteins like 53BP1 can restore HR function in BRCA1-mutant cells.[11]

Troubleshooting Common Experimental Issues

Q3: The IC50 value for my phthalazinone-based PARP inhibitor is significantly higher than expected in my cell viability assay. What should I check?

A3: Several factors can contribute to a higher-than-expected IC50 value:

  • Cell Line Integrity: Confirm the genetic background of your cell line, particularly the status of key DNA damage repair genes like BRCA1/2 and p53. Genetic drift can occur in cultured cells over time.

  • Assay Duration: The cytotoxic effects of PARP inhibitors are often dependent on cell division. Short-term assays (e.g., 24-48 hours) may not be sufficient to observe significant cell death. Consider extending the assay duration to 72-96 hours or longer.[12]

  • Drug Efflux: As mentioned, drug efflux pumps can significantly impact intracellular drug concentration.[4][9] You can test for this by co-incubating your cells with a known efflux pump inhibitor, such as verapamil or tariquidar.[13]

  • Reagent Quality: Ensure the PARP inhibitor is properly stored and that the stock solution is at the correct concentration.

Q4: I am not observing the expected level of PARP trapping in my immunofluorescence assay. How can I troubleshoot this?

A4: A PARP trapping assay measures the inhibitor's ability to lock PARP onto DNA.[1] If you're not seeing the expected results, consider the following:

  • Insufficient DNA Damage: PARP is recruited to sites of DNA damage. Consider pre-treating your cells with a mild DNA-damaging agent to increase the number of sites for PARP to bind.

  • Antibody Issues: Ensure your primary antibody is specific for PARP1 and your secondary antibody is functioning correctly. Run appropriate positive and negative controls.

  • Imaging Parameters: Optimize your microscopy settings to ensure you can detect the fluorescent signal accurately.

  • Inhibitor Concentration: Use a range of inhibitor concentrations to find the optimal concentration for inducing PARP trapping.[1]

Troubleshooting Guides

Guide 1: Investigating Acquired Resistance in a Cell Line Model

Symptom: A previously sensitive cell line now shows a significant increase in its IC50 value to a phthalazinone-based PARP inhibitor after long-term culture with the drug.

Workflow:

G cluster_hr HR Restoration cluster_parp PARP1 Alterations cluster_efflux Drug Efflux cluster_fork Replication Fork Stability start Start: Acquired Resistance Observed confirm_ic50 Confirm IC50 Shift (e.g., MTT/CellTiter-Glo Assay) start->confirm_ic50 investigate_hr Investigate HR Restoration confirm_ic50->investigate_hr assess_parp Assess PARP1 Alterations confirm_ic50->assess_parp check_efflux Check for Increased Drug Efflux confirm_ic50->check_efflux analyze_fork Analyze Replication Fork Stability confirm_ic50->analyze_fork wb_brca Western Blot: BRCA1, BRCA2, RAD51 investigate_hr->wb_brca rad51_foci RAD51 Foci Formation Assay investigate_hr->rad51_foci wb_parp Western Blot: PARP1 Expression assess_parp->wb_parp parp_seq PARP1 Gene Sequencing assess_parp->parp_seq wb_pgp Western Blot: P-glycoprotein (ABCB1) check_efflux->wb_pgp rhodamine_assay Rhodamine 123 Efflux Assay check_efflux->rhodamine_assay dna_fiber DNA Fiber Assay analyze_fork->dna_fiber wb_fork_proteins Western Blot: p-RPA, 53BP1 analyze_fork->wb_fork_proteins G cluster_pathway PARP Inhibition and DNA Repair ssb Single-Strand Break (SSB) parp PARP ssb->parp recruits ber Base Excision Repair (BER) parp->ber initiates dsb Double-Strand Break (DSB) parp->dsb unrepaired SSBs lead to parpi Phthalazinone-based PARP Inhibitor parpi->parp inhibits survival Cell Survival ber->survival leads to hr Homologous Recombination (HR) (BRCA1/2, RAD51) dsb->hr repaired by nhej Non-Homologous End Joining (NHEJ) dsb->nhej repaired by (error-prone) apoptosis Apoptosis dsb->apoptosis in HR-deficient cells leads to hr->survival leads to nhej->apoptosis can lead to G cluster_resistance Mechanisms of PARP Inhibitor Resistance parpi_res PARPi Resistance hr_restoration HR Restoration (e.g., BRCA reversion mutations, loss of 53BP1) parpi_res->hr_restoration drug_efflux Increased Drug Efflux (e.g., P-gp overexpression) parpi_res->drug_efflux parp_alt PARP1 Alterations (e.g., mutations reducing trapping) parpi_res->parp_alt fork_stab Replication Fork Stabilization (e.g., loss of PTIP) parpi_res->fork_stab

References

Validation & Comparative

Spectral Analysis of 1(2H)-Phthalazinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 1(2H)-Phthalazinone, a foundational heterocyclic scaffold in medicinal chemistry. This document presents a comparative overview with the structurally analogous quinazolin-4(3H)-one, supported by experimental data and protocols to aid in the characterization and development of novel therapeutics.

1H and 13C NMR Spectral Data

The chemical shifts (δ) in parts per million (ppm) for this compound and the comparative compound, quinazolin-4(3H)-one, are summarized below. These values are crucial for structural elucidation and purity assessment.

Table 1: 1H NMR Spectral Data of this compound and Quinazolin-4(3H)-one.

Compound Solvent Chemical Shift (δ, ppm) and Multiplicity Assignment
This compound DMSO-d612.73 (s, 1H)NH
8.42 (d, 1H)H-8
8.28 (d, 1H)H-5
7.97 (t, 1H)H-7
7.89 (t, 1H)H-6
8.29 (s, 1H)H-4
Quinazolin-4(3H)-one DMSO-d612.13 (s, 1H)NH
8.13 (d, 1H)H-5
8.07 (s, 1H)H-2
7.82 (t, 1H)H-7
7.66 (d, 1H)H-8
7.51 (t, 1H)H-6

Note: The assignments for this compound are based on typical aromatic coupling patterns and data from spectral databases.[1]

Table 2: 13C NMR Spectral Data of a this compound Derivative and Quinazolin-4(3H)-one.

Compound Solvent Chemical Shift (δ, ppm) Assignment
2-(2-(1-Oxophthalazin-2(1H)-yl)ethyl)isoindoline-1,3-dione *CDCl3168.3CO (isoindoline)
159.8C-1 (Phthalazinone)
138.0C-4 (Phthalazinone)
134.0, 133.2, 132.1, 131.8, 129.7, 127.8, 126.8, 126.2, 123.4Aromatic C
49.7N-CH2
36.7CO-N-CH2
Quinazolin-4(3H)-one DMSO-d6162.2C-4
149.2C-8a
145.3C-2
134.7C-7
127.9C-5
126.8C-6
126.0C-4a
118.0C-8

Experimental Protocols

The following provides a general methodology for the acquisition of 1H and 13C NMR spectra for organic compounds such as this compound.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound for 1H NMR (20-50 mg for 13C NMR).

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry vial.

  • Transfer the solution into a standard 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition:

  • The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for 1H NMR and 75 MHz or higher for 13C NMR.

  • The spectrometer is locked to the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

  • For 1H NMR, a standard single-pulse experiment is usually sufficient. Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • For 13C NMR, a proton-decoupled experiment is standard. This involves a 30-45° pulse angle, a wider spectral width (e.g., 200-250 ppm), a relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to 1H NMR to compensate for the low natural abundance of 13C.

  • Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the numbering convention used for NMR peak assignments.

G cluster_0 This compound cluster_1 Key NMR Signals a H8 H-8: ~8.42 ppm a->H8 8 H5 H-5: ~8.28 ppm a->H5 5 H7 H-7: ~7.97 ppm a->H7 7 H6 H-6: ~7.89 ppm a->H6 6 H4 H-4: ~8.29 ppm a->H4 4 NH NH: ~12.73 ppm a->NH 2 C1 C-1 (C=O): ~160 ppm a->C1 1

Caption: Structure of this compound with key 1H and estimated 13C NMR chemical shifts.

References

Unveiling Molecular Fingerprints: A Comparative Analysis of 1(2H)-Phthalazinone and 4(3H)-Quinazolinone Fragmentation Patterns in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometry fragmentation patterns of heterocyclic compounds is crucial for structural elucidation and impurity profiling. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation of 1(2H)-Phthalazinone and its structural isomer, 4(3H)-Quinazolinone, supported by experimental data and detailed methodologies.

This comparative analysis will delve into the distinct fragmentation pathways of these two isomers, offering insights into how their structural differences influence their behavior under mass spectrometric analysis. The data presented is essential for confident identification and differentiation of these compounds in complex matrices.

Comparative Fragmentation Data

The electron ionization mass spectra of this compound and 4(3H)-Quinazolinone, both with a molecular formula of C₈H₆N₂O and a molecular weight of 146.15 g/mol , exhibit distinct fragmentation patterns that serve as molecular fingerprints. A summary of the key fragments and their relative abundances is presented below.

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z] and (Relative Abundance)
This compound 146118 (Major), 90, 76
4(3H)-Quinazolinone 146118 (0.40), 91 (0.40), 90 (0.38), 145 (0.37)[1]

Experimental Protocols

The mass spectral data for this compound and 4(3H)-Quinazolinone were obtained using electron ionization mass spectrometry. The following provides a generalized experimental protocol typical for the analysis of such heterocyclic compounds.

Instrumentation: A high-resolution gas chromatograph-mass spectrometer (GC-MS) equipped with an electron ionization source is utilized.

Sample Introduction: A dilute solution of the analyte in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC inlet. The GC is programmed with a suitable temperature gradient to ensure the separation and elution of the compound of interest into the mass spectrometer.

Ionization: Electron ionization is performed at a standard energy of 70 eV. This energy level is sufficient to cause reproducible fragmentation patterns.

Mass Analysis: The mass analyzer, typically a quadrupole or time-of-flight (TOF) analyzer, is scanned over a mass range of m/z 50-500 to detect the molecular ion and all significant fragment ions.

Data Acquisition: The mass spectrum is recorded, plotting the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Fragmentation Pathway Analysis

The distinct fragmentation pathways of this compound and 4(3H)-Quinazolinone are visualized below. These diagrams illustrate the sequential loss of neutral fragments from the molecular ion, leading to the observed peaks in the mass spectrum.

This compound Fragmentation Pathway

G M This compound (M⁺) m/z = 146 F1 [M-N₂]⁺ m/z = 118 M->F1 - N₂ F2 [M-N₂-CO]⁺ m/z = 90 F1->F2 - CO F3 [M-N₂-CO-CH₂]⁺ m/z = 76 F2->F3 - CH₂

Fragmentation of this compound

The fragmentation of this compound is initiated by the loss of a neutral nitrogen molecule (N₂) from the molecular ion at m/z 146, resulting in a prominent fragment at m/z 118. Subsequent loss of carbon monoxide (CO) leads to the ion at m/z 90. Further fragmentation through the expulsion of a methylene radical (CH₂) results in the ion at m/z 76.

4(3H)-Quinazolinone Fragmentation Pathway

G M 4(3H)-Quinazolinone (M⁺) m/z = 146 F1 [M-H]⁺ m/z = 145 M->F1 - H F2 [M-CO]⁺ m/z = 118 M->F2 - CO F3 [M-CO-HCN]⁺ m/z = 91 F2->F3 - HCN F4 [M-CO-HCN-H]⁺ m/z = 90 F3->F4 - H

Fragmentation of 4(3H)-Quinazolinone

The mass spectrum of 4(3H)-Quinazolinone shows a molecular ion peak at m/z 146. A notable fragment is observed at m/z 145, corresponding to the loss of a hydrogen atom.[1] The ion at m/z 118 is formed by the elimination of carbon monoxide (CO) from the molecular ion.[1] Subsequent loss of hydrogen cyanide (HCN) from the m/z 118 fragment yields the ion at m/z 91.[1] A further loss of a hydrogen atom from this ion results in the fragment at m/z 90.[1]

References

A Comparative Guide to the X-ray Crystallographic Analysis of 1(2H)-Phthalazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1(2H)-phthalazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent PARP inhibitors used in cancer therapy.[1][2][3] Understanding the three-dimensional structure of these molecules through X-ray crystallography is paramount for structure-based drug design and for elucidating structure-activity relationships. This guide provides a comparative overview of the X-ray crystallographic analysis of this compound and one of its derivative co-crystals, supported by experimental data and protocols.

Comparative Crystallographic Data

ParameterThis compoundThis compound–Picric Acid (1/1)
Chemical Formula C₈H₆N₂OC₈H₆N₂O · C₆H₃N₃O₇
Molecular Weight 146.15 g/mol 375.29 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 4.0321 (3)8.3970 (10)
b (Å) 12.3412 (13)18.068 (2)
c (Å) 13.7513 (10)10.0430 (12)
β (°) 90.534 (6)107.996 (2)
Volume (ų) 684.25 (10)1447.4 (3)
Z 44
Key Structural Feature The molecule is nearly planar.[4]Phthalazinone molecules form centrosymmetric dimers via N—H⋯O hydrogen bonds.

Data for this compound sourced from Acta Crystallographica Section E: Structure Reports Online, E63, o3198 (2007).[4] Data for this compound–Picric Acid (1/1) sourced from Acta Crystallographica Section E: Structure Reports Online, E63, o4437-o4438 (2007).

Experimental Protocols

A generalized workflow for the X-ray crystallographic analysis of this compound derivatives is outlined below. Specific conditions may vary depending on the derivative and the instrumentation used.

Synthesis and Crystallization

Synthesis: this compound and its derivatives can be synthesized through various established methods, often involving the condensation of a 2-aroylbenzoic acid with hydrazine hydrate in a suitable solvent like boiling ethanol.[5]

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Common solvents include ethanol, methanol, or acetone. For the parent this compound, crystals can be obtained from water or ethanol.[6]

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head. Data collection is performed using a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector. The crystal is maintained at a constant temperature, often 100 K or 296 K, throughout the data collection process.[4] A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is subsequently refined against the experimental data using full-matrix least-squares techniques. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in difference Fourier maps and refined isotropically.

Visualization of the Crystallographic Workflow

The following diagram illustrates the general workflow for X-ray crystallographic analysis.

XRay_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_result Final Output Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction DataProcessing Data Processing Diffraction->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Caption: General workflow for X-ray crystallographic analysis.

Alternative Analytical Techniques

While single-crystal X-ray diffraction provides definitive structural information, other techniques are complementary in the characterization of this compound derivatives:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure in solution and providing information about the connectivity of atoms.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compounds.

  • Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.

  • Powder X-ray Diffraction (PXRD): Used to analyze the bulk crystalline form of a material and can be used to identify different polymorphs.[7]

This guide provides a foundational understanding of the X-ray crystallographic analysis of this compound derivatives. For researchers in drug discovery, a thorough structural characterization is a critical step in the development of new and effective therapeutic agents.

References

Comparative Efficacy of 1(2H)-Phthalazinone and Isoquinolinone Scaffolds as HPK1 Inhibitors for Immuno-Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the potency, cellular activity, and experimental validation of two promising scaffolds in hematopoietic progenitor kinase 1 (HPK1) inhibition.

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of immune cell function.[1][2][3] As an intracellular checkpoint, HPK1 dampens signaling cascades initiated by T-cell and B-cell receptors, thereby limiting anti-tumor immunity.[1][4][5] Inhibition of HPK1's kinase activity can enhance T-cell activation, proliferation, and cytokine production, making it a promising therapeutic target in immuno-oncology.[1][2][4] This guide provides a comparative analysis of two novel chemical scaffolds, 1(2H)-phthalazinone and 1(2H)-isoquinolinone, for the development of potent and selective HPK1 inhibitors.

HPK1 Signaling Pathway in T-Cell Activation

Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex and becomes activated.[1][6] Activated HPK1 then phosphorylates key downstream adaptor proteins, such as SLP-76 at serine 376.[5][6] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the attenuation of the TCR signaling cascade and reduced T-cell activation.[5][6] By inhibiting HPK1, this negative feedback loop is disrupted, leading to a more robust and sustained anti-tumor immune response.[4]

HPK1_Signaling_Pathway TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activation SLP76 SLP-76 HPK1->SLP76 Phosphorylation pSLP76 pSLP-76 (Ser376) SLP76->pSLP76 protein1433 14-3-3 Protein pSLP76->protein1433 Recruitment TCR_signaling TCR Signaling Attenuation protein1433->TCR_signaling T_cell_activation Reduced T-Cell Activation TCR_signaling->T_cell_activation

HPK1 signaling cascade in T-cells.

Comparative Quantitative Data

A recent study reported the discovery of novel HPK1 inhibitors based on this compound and 1(2H)-isoquinolinone scaffolds.[7] The following tables summarize the in vitro and cellular activities of representative compounds from this study.

Table 1: In Vitro HPK1 Inhibition

CompoundScaffoldHPK1 IC₅₀ (nM)
24 This compound10.4

IC₅₀: Half-maximal inhibitory concentration.

Table 2: Cellular Activity of Compound 24 (this compound)

AssayMetricEC₅₀ (nM)
pSLP-76 InhibitionEC₅₀41
IL-2 SecretionEC₅₀108

EC₅₀: Half-maximal effective concentration.

Compound 24 , a this compound derivative, demonstrated potent in vitro activity against HPK1 with an IC₅₀ of 10.4 nM.[7] Furthermore, it showed robust cellular activity by inhibiting the phosphorylation of SLP-76 and enhancing IL-2 secretion in T-cells with EC₅₀ values of 41 nM and 108 nM, respectively.[7] This compound also exhibited favorable pharmacokinetic profiles in mice and rats and demonstrated significant in vivo anti-tumor activity in a CT26 syngeneic tumor model, with 95% tumor growth inhibition when combined with an anti-PD-1 antibody.[7]

While the initial publication highlights the potential of both scaffolds, detailed comparative data for an isoquinolinone derivative from the same study is not fully elaborated in the abstract.[7] However, the inclusion of isoquinolinones in the discovery process suggests their promise as a viable alternative to the phthalazinone core.[7][8] Further research and publication of detailed structure-activity relationships for the isoquinolinone series are anticipated.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these HPK1 inhibitors.

1. In Vitro HPK1 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on HPK1 enzymatic activity.

  • Workflow Diagram:

Kinase_Assay_Workflow reagents Prepare Reagents: - HPK1 Enzyme - Fluorescent Peptide Substrate - ATP - Test Compound incubation Incubate Reagents reagents->incubation quench Quench Reaction incubation->quench readout Measure Signal quench->readout analysis Data Analysis (IC₅₀) readout->analysis

Workflow for in vitro HPK1 kinase assay.
  • Protocol:

    • A reaction mixture is prepared containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.015% Brij-15, and 2 mM DTT.[9]

    • Recombinant HPK1 enzyme (e.g., 0.625 nM) and a fluorescently labeled peptide substrate (e.g., 3 µM) are added to the mixture.[9]

    • Serial dilutions of the test compound (e.g., Compound 24) are added to the wells of a microplate.

    • The kinase reaction is initiated by the addition of ATP (e.g., 22 µM).[9]

    • The reaction is incubated for a set period (e.g., 3 hours) at a controlled temperature.[9]

    • The reaction is stopped (quenched) with the addition of EDTA.[9]

    • The amount of substrate phosphorylation is measured, often through changes in fluorescence or luminescence (e.g., using ADP-Glo™ Kinase Assay).[10]

    • The percentage of inhibition is plotted against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[10]

2. Cellular pSLP-76 Inhibition Assay

This assay measures the ability of an inhibitor to block the HPK1-mediated phosphorylation of its direct downstream target, SLP-76, in a cellular context.

  • Protocol:

    • Isolate human peripheral blood mononuclear cells (PBMCs) or use a T-cell line like Jurkat cells.

    • Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

    • Stimulate the T-cells with anti-CD3/CD28 antibodies for a short duration (e.g., 15-30 minutes) to activate the TCR pathway.[11]

    • Fix the cells immediately to preserve the phosphorylation states of proteins.[11]

    • Permeabilize the cells to allow for intracellular antibody staining.[11]

    • Stain the cells with a fluorescently-conjugated antibody specific for phosphorylated SLP-76 (Ser376).[11]

    • Analyze the cells using flow cytometry to quantify the levels of pSLP-76.[11]

    • The EC₅₀ value is determined by plotting the reduction in pSLP-76 signal against the compound concentration.

3. IL-2 Secretion Assay

This assay assesses the functional consequence of HPK1 inhibition on T-cell activation by measuring the production of the cytokine Interleukin-2 (IL-2).

  • Protocol:

    • Isolate human PBMCs or purified T-cells.

    • Coat a 96-well plate with anti-human CD3 antibody.[11]

    • Add the cells to the antibody-coated plate.

    • Add serial dilutions of the test compound.

    • Add soluble anti-human CD28 antibody to co-stimulate the T-cells.[11]

    • Incubate the plate for 24 to 72 hours.[11]

    • Collect the cell culture supernatants.[11]

    • Measure the concentration of IL-2 in the supernatants using an ELISA or a bead-based immunoassay (e.g., Cytometric Bead Array).[11]

    • The EC₅₀ value is calculated by plotting the increase in IL-2 production against the compound concentration.

Conclusion

The this compound and 1(2H)-isoquinolinone scaffolds represent promising starting points for the development of novel HPK1 inhibitors. The available data for the this compound derivative, Compound 24, demonstrates high potency in both biochemical and cellular assays, translating to significant in vivo anti-tumor efficacy when combined with checkpoint blockade.[7] While detailed comparative data for the isoquinolinone series is pending, its investigation alongside the phthalazinone core suggests its potential as a valuable chemotype for HPK1 inhibition. Further studies are necessary to fully elucidate the structure-activity relationships and comparative efficacy of the isoquinolinone scaffold. Researchers in the field are encouraged to consider these scaffolds in their drug discovery efforts targeting HPK1 for cancer immunotherapy.

References

A Comparative Guide to the Structure-Activity Relationship of Phthalazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phthalazinone scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its versatility has led to the development of potent inhibitors targeting a range of enzymes and receptors implicated in various diseases, including cancer and inflammation. This guide provides a comparative analysis of the structure-activity relationships (SAR) of phthalazinone derivatives against key therapeutic targets: Poly (ADP-ribose) polymerase-1 (PARP-1), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclooxygenase-2 (COX-2). The information is curated from recent studies to facilitate the rational design of next-generation therapeutic agents.

Phthalazinone Derivatives as PARP-1 Inhibitors

Poly (ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks. Inhibition of PARP-1 is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Phthalazinone-based PARP inhibitors, exemplified by the FDA-approved drug Olaparib, have demonstrated significant therapeutic success.

Comparative Inhibitory Activity of Phthalazinone Derivatives against PARP-1
CompoundModification on Phthalazinone CorePARP-1 IC50 (nM)Reference
Olaparib4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)1.9 (cell-free)[1]
DLC-1Dithiocarboxylate fragment<0.2[2]
DLC-6Dithiocarboxylate fragment<0.2[2]
11c4-phenyl with specific substitutions97[1]
YCH1899Undisclosed phthalazin-1(2H)-one derivative0.89 (Olaparib-resistant cells)[3]
Compound 23Undisclosed modifications3.24[4]

Structure-Activity Relationship (SAR) Summary for PARP-1 Inhibition:

  • 4-Substituted Benzyl Group: The presence of a substituted benzyl group at the 4-position of the phthalazinone ring is critical for potent PARP-1 inhibition. The nature and position of substituents on this benzyl ring significantly influence activity.

  • Cyclic Moieties: Incorporation of cyclic structures, such as the piperazine-1-carbonyl group in Olaparib, plays a key role in binding to the nicotinamide-binding pocket of PARP-1.

  • Novel Fragments: The introduction of novel fragments, like the dithiocarboxylate moieties in compounds DLC-1 and DLC-6, can lead to exceptionally high potency.[2]

  • Overcoming Resistance: Derivatives like YCH1899 demonstrate that modifications to the phthalazinone scaffold can overcome resistance to existing PARP inhibitors.[3]

PARP-1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP-1 in the DNA damage response and the mechanism of action of phthalazinone-based inhibitors.

PARP1_Pathway cluster_nucleus Nucleus DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Apoptosis Apoptosis PARP1->Apoptosis inhibition leads to unrepaired DNA damage and... NAD NAD+ NAD->PARP1 substrate BER_proteins Base Excision Repair (BER) Proteins PAR->BER_proteins recruits DNA_repair DNA Repair BER_proteins->DNA_repair Phthalazinone Phthalazinone Inhibitor Phthalazinone->PARP1 inhibits

Caption: PARP-1 mediated DNA repair and its inhibition by phthalazinone derivatives.

Phthalazinone Derivatives as VEGFR-2 and EGFR Inhibitors

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are receptor tyrosine kinases that play pivotal roles in tumor angiogenesis and cancer cell proliferation, respectively. Dual inhibition of these receptors is a promising anti-cancer strategy.

Comparative Inhibitory Activity against VEGFR-2 and EGFR
CompoundTargetIC50 (nM)Reference
6bVEGFR-20.43[5]
6bEGFR4.10[5]
10fVEGFR-20.41[5]
10fEGFR5.40[5]
12dEGFR21.4[6]
Erlotinib (Reference)EGFR80[6]
2gVEGFR-2148[7]
4aVEGFR-2196[7]
Vatalanib (Reference)VEGFR-220[7]

Structure-Activity Relationship (SAR) Summary for VEGFR-2/EGFR Inhibition:

  • Anilino-Phthalazines: The presence of an aniline moiety at the 4-position of the phthalazine ring is a common feature of potent VEGFR-2 inhibitors.[7]

  • Substituents on the Anilino Ring: The nature and position of substituents on the aniline ring are crucial for activity and selectivity.

  • Dual Inhibition: Certain structural modifications allow for the dual inhibition of both VEGFR-2 and EGFR, offering a broader spectrum of anti-cancer activity.[5]

VEGFR-2 and EGFR Signaling Pathways

The diagrams below depict the signaling cascades initiated by VEGFR-2 and EGFR and how phthalazinone derivatives intervene.

VEGFR2_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates RAS RAS VEGFR2->RAS activates Angiogenesis Angiogenesis (Proliferation, Migration) PLCg->Angiogenesis PI3K->Angiogenesis RAS->Angiogenesis Phthalazinone Phthalazinone Inhibitor Phthalazinone->VEGFR2 inhibits autophosphorylation

Caption: VEGFR-2 signaling pathway and its inhibition.

EGFR_Pathway cluster_cell Cancer Cell EGF EGF EGFR EGFR EGF->EGFR binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT activates Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation Phthalazinone Phthalazinone Inhibitor Phthalazinone->EGFR inhibits autophosphorylation

Caption: EGFR signaling pathway and its inhibition.

Phthalazinone Derivatives as COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are effective anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Comparative Inhibitory Activity against COX-2
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
4>1000.08>1250[8]
5>1000.07>1428[8]
8b>1000.06>1667[8]
Celecoxib (Reference)150.04375[8]

Structure-Activity Relationship (SAR) Summary for COX-2 Inhibition:

  • 4-Aryl Substitution: A substituted aryl group at the 4-position of the phthalazinone ring is a key feature for potent and selective COX-2 inhibition.

  • Sulfonamide/Methylsulfonyl Moiety: The presence of a sulfonamide or methylsulfonyl group on the 4-aryl substituent is crucial for selective binding to the COX-2 active site.

  • Di-Substituted Phenyl Ring: Derivatives with a di-substituted phenyl ring at the 4-position, such as the 3,4-dimethylphenyl group, have shown significant anti-inflammatory activity.[8]

Experimental Protocols

PARP-1 Inhibition Assay (Chemiluminescent Assay)

This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1.

  • Plate Coating: A 96-well plate is coated with histones, which serve as the substrate for PARP-1.

  • Blocking: The wells are blocked to prevent non-specific binding.

  • Enzyme Reaction: The test phthalazinone derivatives, PARP-1 enzyme, activated DNA, and biotinylated NAD+ are added to the wells and incubated.

  • Detection: Streptavidin-HRP is added, which binds to the biotinylated histones. A chemiluminescent substrate is then added, and the light produced, which is proportional to PARP-1 activity, is measured using a luminometer.[9]

VEGFR-2/EGFR Kinase Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Reagent Preparation: Prepare stock solutions of the phthalazinone inhibitor, kinase assay buffer, peptide substrate, ATP, and the respective recombinant kinase (VEGFR-2 or EGFR).

  • Kinase Reaction: The inhibitor and a master mix containing the substrate and ATP are added to the wells of a 96-well plate. The reaction is initiated by adding the kinase enzyme. The plate is then incubated.

  • ADP Detection: A reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. The luminescence is measured using a plate-reading luminometer.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere.

  • Compound Treatment: The cells are treated with various concentrations of the phthalazinone derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Dosing: Rats are orally administered the test phthalazinone derivative or a vehicle control.

  • Induction of Edema: After a specific time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

References

In Silico Docking of 1(2H)-Phthalazinones with PARP Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in silico docking studies of 1(2H)-phthalazinone derivatives as inhibitors of Poly (ADP-ribose) polymerase (PARP) enzymes. The information presented is compiled from recent research to aid in the evaluation and development of novel PARP inhibitors, with a focus on computational methodologies and resulting binding data. The well-established PARP inhibitor, Olaparib, which features a phthalazinone core, serves as a key benchmark throughout this comparison.

Performance of Phthalazinone-Based PARP Inhibitors: A Data-Driven Comparison

The following tables summarize the in silico and in vitro efficacy of various this compound derivatives against PARP enzymes. Docking scores and binding affinities represent the computationally predicted binding strength, while IC50 and Ki values indicate the experimentally determined inhibitory potency.

Table 1: In Silico Docking Performance of this compound Derivatives Against PARP Enzymes
Compound/DerivativePARP IsoformDocking Score/Binding AffinitySoftware UsedPDB IDReference
(4-[5-(2-amino-3-cyclopropyl-1,3-dihydroxypropyl)-2-flurobenzyl] phthalazine-1(2H)-one)PARP-2-logkd = 9.71 (Surflex score)Surflex (Sybyl)Not Specified[1]
Hybrid Compound 17PARP-1-8.42 kcal/molNot SpecifiedNot Specified[2]
OlaparibPARP-1-Not Specified5DS3[3]
Compound 11cPARP-1Not SpecifiedNot Specified5WRZ[4]
Compound 6PARP-1Not SpecifiedNot SpecifiedNot Specified[5]
AZ0108PARP-1Not SpecifiedNot SpecifiedNot Specified[6]
Pip6PARP-1Not SpecifiedNot SpecifiedNot Specified[6]
Vab1-bPARP-1Not SpecifiedNot SpecifiedNot Specified[7]
Vab1-gPARP-1Not SpecifiedNot SpecifiedNot Specified[7]
Table 2: In Vitro Enzymatic and Anti-proliferative Activity of this compound Derivatives
Compound/DerivativePARP-1 IC50 (nM)PARP-2 IC50 (nM)Cell LineAnti-proliferative IC50 (µM)Reference
Olaparib51--[3]
Olaparib139---[8]
Compound 23--Capan-1 (BRCA2-deficient)Potent Activity[3]
Compound 308.18 ± 2.81---[9]
Compound 5l16.10 ± 1.25-MDA-MB-43611.62 ± 2.15[9]
Compound 11c97-A549 (Lung Carcinoma)Significant Cytotoxicity[4][8]
Compound 6--MCF7, HCT116, HepG21.739, 0.384, 1.52[5]
Compounds 5cj & 5cp~4~4MDA-MB-436, CAPAN-117.4 & 19.8, 11.4 & 15.5[8]
AZ0108----[6]
Pip6---~90-fold more cytotoxic than AZ0108[6]

Experimental Protocols: A Look into the Methodology

The in silico docking studies of this compound derivatives with PARP enzymes generally follow a standardized workflow. The methodologies cited in the reviewed literature are summarized below.

General In Silico Docking Protocol
  • Protein Preparation : The three-dimensional crystal structure of the target PARP enzyme is obtained from the Protein Data Bank (PDB). Common PDB entries used include 3L3M, 4R6E, 5DS3, and 5WRZ.[3][4][10][11] The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The binding site is defined based on the co-crystallized ligand or through active site prediction algorithms.[11][12]

  • Ligand Preparation : The 2D structures of the this compound derivatives are drawn using chemical drawing software like ACD/Chemical Sketch.[1] These structures are then converted to 3D and optimized to find the lowest energy conformation. This step often involves assigning proper atom types and charges.

  • Molecular Docking Simulation : Docking is performed using software such as Surflex, Glide, AutoDock, or GOLD.[1][12][13] The prepared ligands are docked into the defined binding site of the PARP enzyme. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.[12]

  • Analysis of Results : The resulting docked poses are analyzed to identify the most favorable binding mode. This analysis focuses on the interactions between the ligand and the key amino acid residues in the PARP active site.[14] Important interactions often involve hydrogen bonds and hydrophobic interactions with residues such as GLY 227A, MET 229A, PHE 230A, TYR 246A, HIS862, and TYR907.[2][14] Visualization tools like Discovery Studio are frequently used for this purpose.

Visualizing the Process and Pathway

To better understand the computational workflow and the biological context, the following diagrams are provided.

In_Silico_Docking_Workflow cluster_prep Preparation Stage cluster_dock Docking & Analysis Stage cluster_output Output PDB Fetch PARP Crystal Structure (PDB) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligand Design/Draw this compound Derivatives PrepLig Prepare Ligands (3D conversion, energy minimization) Ligand->PrepLig Dock Molecular Docking Simulation PrepProt->Dock PrepLig->Dock Analyze Analyze Binding Modes & Interactions Dock->Analyze Scores Binding Affinity/Docking Scores Analyze->Scores Interactions Key Amino Acid Interactions Analyze->Interactions

A generalized workflow for in silico docking studies.

PARP_Signaling_Pathway DNADamage DNA Single-Strand Break PARP PARP Enzyme DNADamage->PARP recruits & activates PAR Poly(ADP-ribose) Polymer (PAR) PARP->PAR synthesizes NAD NAD+ NAD->PARP substrate Repair Recruitment of DNA Repair Proteins PAR->Repair DNA_Repair DNA Repair Repair->DNA_Repair Phthalazinone This compound Inhibitor Phthalazinone->PARP inhibits

Simplified PARP signaling pathway in DNA repair.

References

A Comparative Analysis of the Bioactivities of 1(2H)-Phthalazinone and Quinazolinone Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers in Drug Discovery

This guide provides a detailed comparative study of the biological activities of two prominent heterocyclic scaffolds: 1(2H)-Phthalazinone and quinazolinone. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their performance in key therapeutic areas, supported by experimental data and detailed methodologies.

Introduction

Both this compound and quinazolinone are privileged bicyclic heteroaromatic structures that form the core of numerous biologically active compounds. Their rigid frameworks provide a valuable scaffold for the design of targeted therapies. While both have demonstrated a broad spectrum of pharmacological activities, this guide will focus on a comparative analysis of their efficacy in two major areas: anticancer and anti-inflammatory applications. A notable point of comparison arises from the use of the quinazolinone scaffold as a bioisostere for the phthalazinone core in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1]

Anticancer Bioactivity: A Tale of Two Scaffolds

Derivatives of both this compound and quinazolinone have been extensively investigated as potential anticancer agents, often targeting key enzymes and signaling pathways involved in cancer progression.

Comparative Efficacy as PARP Inhibitors

A direct comparison of the two scaffolds can be made in the context of PARP-1 inhibition. The phthalazinone core is famously present in the approved PARP inhibitor Olaparib. In a study aimed at developing new PARP-1 inhibitors, a series of quinazolinone-based derivatives were synthesized and evaluated, using the 4-quinazolinone scaffold as a bioisostere of the phthalazinone core of Olaparib.[1] The results demonstrated that the quinazolinone scaffold can effectively mimic the phthalazinone core, with some derivatives showing comparable or even superior inhibitory activity.

CompoundScaffoldPARP-1 IC₅₀ (nM)Reference
OlaparibThis compound27.89[1]
Quinazolinone Derivative 12c Quinazolinone30.38[1]
Phthalazinone Derivative 11c This compound97[2]

Table 1: Comparative PARP-1 inhibitory activity of this compound and Quinazolinone derivatives.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Both scaffolds have been utilized to develop inhibitors of RTKs such as VEGFR-2 and EGFR, which are crucial for tumor angiogenesis and cell proliferation. While direct head-to-head studies are limited, individual studies provide insight into their potential.

CompoundScaffoldTargetIC₅₀ (nM)Reference
Phthalazinone-Oxadiazole HybridThis compoundVEGFR-27.4 - 11.5[3]
Quinazolinone Hydrazide Derivative CM9 QuinazolinoneVEGFR-1>50% inh. at 25 µM[4]
Quinazolinone Derivative 3FTQ QuinazolinoneEGFR-TK13,800[5]

Table 2: Examples of Phthalazinone and Quinazolinone derivatives as kinase inhibitors.

Cytotoxic Activity Against Cancer Cell Lines

The antiproliferative effects of derivatives from both scaffolds have been evaluated against a variety of cancer cell lines using the MTT assay.

CompoundScaffoldCell LineIC₅₀ (µM)Reference
Phthalazinone-Dithiocarbamate 6g This compoundMCF-77.64[6]
Phthalazinone-Dithiocarbamate 9a This compoundNCI-H4607.36[6]
Quinazolinone Derivative 101 QuinazolinoneMCF-70.34[7]
Quinazolinone Derivative 101 QuinazolinoneK5625.8[7]

Table 3: Comparative cytotoxic activity of this compound and Quinazolinone derivatives.

Anti-inflammatory Bioactivity

Both this compound and quinazolinone derivatives have been explored for their anti-inflammatory properties, primarily evaluated through the carrageenan-induced paw edema model in rodents.

While direct comparative data is scarce, studies on quinazolinone derivatives have shown significant anti-inflammatory effects. For instance, certain 2,3,6-trisubstituted quinazolinone derivatives exhibited a variable anti-inflammatory activity range of 10.28–53.33% in the carrageenan-induced paw edema model.[8] Another study on newer quinazolinone analogs reported edema inhibition ranging from 15.1% to 32.5%.[9]

Signaling Pathways and Mechanisms of Action

The anticancer effects of these compounds are often attributed to their modulation of specific signaling pathways.

PARP Inhibition and DNA Repair Pathway

Both scaffolds can inhibit PARP-1, a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks. Inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) repair (e.g., BRCA1/2 mutations) leads to synthetic lethality.

PARP_Inhibition ssb Single-Strand DNA Break parp1 PARP-1 ssb->parp1 recruits ber Base Excision Repair parp1->ber parp1->ber hr Homologous Recombination (BRCA1/2) apoptosis Apoptosis hr->apoptosis prevents hr->apoptosis inhibition in HR-deficient cells replication DNA Replication dsb Double-Strand Break replication->dsb dsb->hr inhibitor Phthalazinone or Quinazolinone Inhibitor inhibitor->parp1

PARP-1 Inhibition Pathway
Receptor Tyrosine Kinase (RTK) Signaling

Quinazolinone derivatives are known to target RTKs like EGFR and VEGFR, thereby inhibiting downstream signaling cascades such as the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and angiogenesis.[10]

RTK_Signaling ligand Growth Factor (e.g., EGF, VEGF) rtk RTK (EGFR/VEGFR) ligand->rtk pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Angiogenesis mtor->proliferation inhibitor Quinazolinone Inhibitor inhibitor->rtk

RTK Signaling Pathway Inhibition

A study on a hybrid phthalazino[1,2-b]-quinazolinone molecule demonstrated its ability to induce apoptosis by activating the p53 signaling pathway.[11]

Experimental Protocols

In Vitro Antiproliferative MTT Assay

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12]

Experimental Workflow:

MTT_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction and Measurement seed Seed cells in 96-well plate incubate1 Incubate for 24h (cell attachment) seed->incubate1 treat Treat with varying concentrations of compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize measure Measure absorbance at 570 nm solubilize->measure

MTT Assay Workflow

Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[13]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound or quinazolinone derivatives) and incubated for a further 48-72 hours.[13]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL.[12]

  • Formazan Formation: The plate is incubated for 4 hours in a humidified atmosphere at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[12]

  • Solubilization: A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[12][14]

  • Data Analysis: The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

In Vitro PARP-1 Inhibition Assay

This assay quantifies the inhibitory effect of compounds on the enzymatic activity of PARP-1.

Methodology: A common method is a chemiluminescent assay that measures the incorporation of biotinylated NAD+ into histone proteins, which are coated on a 96-well plate.[15]

  • Plate Preparation: A 96-well plate is coated with histone proteins.

  • Reaction Mixture: The test compounds (phthalazinone or quinazolinone derivatives) at various concentrations are added to the wells, followed by the PARP-1 enzyme and activated DNA.

  • Initiation: The enzymatic reaction is initiated by the addition of biotinylated NAD+. The plate is incubated for 1 hour at room temperature.[15]

  • Detection: After incubation, the wells are washed, and streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated histones.

  • Signal Generation: A chemiluminescent HRP substrate is added, and the light produced, which is proportional to PARP-1 activity, is measured using a microplate reader.[15]

  • Data Analysis: The reduction in the chemiluminescent signal in the presence of the inhibitor is used to calculate the percent inhibition and subsequently the IC₅₀ value.[16]

In Vitro VEGFR-2 Kinase Assay

This assay determines the ability of a compound to directly inhibit the kinase activity of VEGFR-2.

Methodology: A luminescence-based assay that measures the amount of ATP remaining after the kinase reaction is a common method.[17]

  • Reaction Setup: Recombinant human VEGFR-2 kinase is incubated with a specific substrate (e.g., a synthetic peptide) in a kinase assay buffer.

  • Compound Addition: The test compounds are added at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[17]

  • ATP Measurement: A luminescence-based ATP detection reagent (e.g., Kinase-Glo®) is added to the wells. This reagent generates a luminescent signal that is proportional to the amount of ATP remaining in the well. A lower luminescence indicates higher kinase activity.[17]

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition (calculated from the reduction in ATP consumption) against the logarithm of the inhibitor concentration.[18]

In Vivo Anti-inflammatory Carrageenan-Induced Paw Edema Model

This is a standard in vivo model for screening acute anti-inflammatory activity.[19]

Methodology:

  • Animal Groups: Animals (typically rats or mice) are divided into control, standard (e.g., treated with Indomethacin), and test groups (treated with phthalazinone or quinazolinone derivatives).[19]

  • Compound Administration: The test compounds and the standard drug are administered, usually orally or intraperitoneally, one hour before the induction of inflammation.[19]

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the animals.[19]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.[20]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Conclusion

Both this compound and quinazolinone scaffolds are highly valuable in the field of drug discovery, demonstrating significant potential as anticancer and anti-inflammatory agents. The direct comparison in PARP inhibition highlights the bioisosteric relationship between the two, with quinazolinones proving to be a viable alternative to the phthalazinone core. While both show promise in inhibiting key cancer-related kinases and exhibiting cytotoxicity, further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish superiority for specific applications. The detailed experimental protocols provided in this guide offer a framework for such future comparative evaluations. The versatility of these scaffolds in targeting multiple pathways underscores their importance for the continued development of novel therapeutics.

References

A Comparative Guide to the Synthesis of 4-Substituted Phthalazinones: A Novel One-Pot Approach vs. a Traditional Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-substituted phthalazinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The continual quest for more efficient, cost-effective, and environmentally benign synthetic methodologies is paramount in drug discovery and development. This guide provides a comprehensive comparison of a novel, one-pot, three-component synthesis of 4-substituted phthalazinones with a widely utilized traditional two-component condensation method. The objective is to furnish researchers with the necessary data to make informed decisions when selecting a synthetic strategy.

At a Glance: Key Performance Indicators

The following table summarizes the key performance differences between the novel one-pot synthesis and the traditional approach, providing a top-level view of their respective advantages and disadvantages.

MetricNovel One-Pot SynthesisTraditional Two-Component Synthesis
Reaction Time 4-6 hours3-24 hours
Typical Yields 80-94%[1]60-85%
Reaction Conditions Room temperature, mild catalyst (NH4Cl)Reflux temperatures, often requires a stronger acid or base catalyst
Number of Steps One-potTypically one-pot, but can involve intermediate isolation
Atom Economy HighModerate to High
Substrate Scope Good tolerance for various functional groupsBroad, but can be sensitive to certain functionalities
Environmental Impact More environmentally friendly (milder conditions, less energy)Higher energy consumption due to elevated temperatures

Novel Synthetic Route: Ammonium Chloride-Mediated One-Pot Synthesis

A recently developed, highly efficient one-pot synthesis involves the reaction of 2-formylbenzoic acid, an arylhydrazine, and ammonium chloride as a mild catalyst in methanol at room temperature.[1] This method offers significant advantages in terms of simplicity, reaction time, and yield.

Experimental Data for Novel One-Pot Synthesis

The following data, adapted from Patil et al., showcases the efficacy of this novel approach with a variety of substituted arylhydrazines.[1]

EntryR1R2R3Time (h)Yield (%)
1HHH4.594
2CH3HH5.092
3HNO2H6.085
4HHF4.590
5HHCl5.588
6HHBr5.086
7HHCN6.082
8HHCOOH6.080

Traditional Synthetic Route: Condensation of 2-Acylbenzoic Acids with Hydrazine

The classical and most widely adopted method for synthesizing 4-substituted phthalazinones is the condensation reaction between a 2-acylbenzoic acid and a hydrazine derivative. This reaction is typically carried out in a suitable solvent, such as ethanol, and often requires heating under reflux.

Representative Experimental Data for Traditional Synthesis

The following table provides representative data for the traditional synthesis, compiled from various sources in the literature. Yields and reaction times can vary significantly depending on the specific substrates and reaction conditions employed.

Entry4-SubstituentHydrazineReaction Time (h)Typical Yield (%)
1PhenylHydrazine hydrate385
24-MethylphenylHydrazine hydrate482
34-ChlorophenylHydrazine hydrate578
42,4-DimethylphenylHydrazine hydrate380
5PhenylPhenylhydrazine675
64-MethoxyphenylHydrazine hydrate480
7NaphthylHydrazine hydrate870
8ThienylHydrazine hydrate672

Experimental Protocols

Detailed Protocol for Novel One-Pot Synthesis

This protocol is adapted from the work of Patil et al.[1]

Materials:

  • 2-Formylbenzoic acid (1.0 mmol)

  • Substituted arylhydrazine (1.0 mmol)

  • Ammonium chloride (0.5 mmol)

  • Methanol (15 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • TLC plate

Procedure:

  • To a round-bottom flask, add 2-formylbenzoic acid (1.0 mmol), the desired arylhydrazine (1.0 mmol), and ammonium chloride (0.5 mmol).

  • Add methanol (15 mL) to the flask.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate will form.

  • Filter the precipitate and wash it with a small amount of cold methanol.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography using a petroleum ether and ethyl acetate solvent system.

Detailed Protocol for Traditional Synthesis

This protocol is a generalized procedure based on established methods.

Materials:

  • 2-Acylbenzoic acid (e.g., 2-benzoylbenzoic acid) (10 mmol)

  • Hydrazine hydrate (15 mmol)

  • Absolute ethanol (50 mL)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • TLC plate

Procedure:

  • In a round-bottom flask, dissolve the 2-acylbenzoic acid (10 mmol) in absolute ethanol (50 mL).

  • Add hydrazine hydrate (15 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 3-24 hours, depending on the substrate.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Collect the solid product by filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Visualizing the Synthetic Workflows

To further clarify the differences between the two synthetic strategies, the following diagrams illustrate the conceptual workflows.

novel_workflow cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Formylbenzoic Acid P1 One-Pot Reaction (Methanol, RT, 4-6h) A->P1 B Arylhydrazine B->P1 C NH4Cl (catalyst) C->P1 D 4-Substituted Phthalazinone P1->D

Caption: Workflow for the Novel One-Pot Synthesis.

traditional_workflow cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Acylbenzoic Acid P1 Condensation Reaction (Ethanol, Reflux, 3-24h) A->P1 B Hydrazine B->P1 D 4-Substituted Phthalazinone P1->D

Caption: Workflow for the Traditional Synthesis.

Conclusion

The novel ammonium chloride-mediated one-pot synthesis of 4-substituted phthalazinones presents a compelling alternative to the traditional condensation of 2-acylbenzoic acids with hydrazines. The key advantages of the new method are its milder reaction conditions, significantly shorter reaction times, and consistently high yields.[1] This makes it a more energy-efficient and potentially more cost-effective approach for the synthesis of these important heterocyclic compounds. While the traditional method remains a viable and widely used strategy, the novel route offers a clear path toward process optimization and green chemistry principles in the synthesis of 4-substituted phthalazinones. Researchers and process chemists should consider the benefits of this new methodology when planning the synthesis of phthalazinone-based molecules.

References

Navigating the Kinome: A Comparative Guide to the Cross-reactivity of 1(2H)-Phthalazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The 1(2H)-phthalazinone scaffold is a versatile pharmacophore, forming the core of both potent PARP inhibitors and a new generation of targeted kinase inhibitors. This guide provides an objective comparison of the cross-reactivity profiles of various this compound derivatives against the human kinome, supported by available experimental data and detailed methodologies.

The specificity of a drug candidate for its intended target is a critical determinant of its therapeutic window. Off-target kinase activity can lead to unforeseen side effects or, in some cases, provide opportunities for drug repositioning. This guide categorizes this compound derivatives based on their primary therapeutic target to offer a clear comparative analysis of their kinase selectivity.

Comparative Analysis of Kinase Cross-reactivity

The cross-reactivity of this compound derivatives is highly dependent on the specific substitutions on the core scaffold, which are designed to confer potency and selectivity for a given primary target. Below, we summarize the available quantitative data for representative compounds from different classes.

Phthalazinone-based PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors with a this compound core, such as olaparib and talazoparib, are established cancer therapeutics. Their primary mechanism of action is the inhibition of PARP enzymes, leading to synthetic lethality in tumors with deficiencies in homologous recombination repair. While not designed as kinase inhibitors, their interaction with the ATP-binding pocket of kinases is a potential source of off-target effects.

CompoundPrimary Target(s)Off-Target Kinase ProfileReference(s)
Olaparib PARP1, PARP2Highly selective; no significant binding to any of the 392 kinases tested in a comprehensive kinome scan.[1]
Talazoparib PARP1, PARP2High selectivity; weak binding observed for two kinases in a 392-kinase panel.[1]

Note: The high selectivity of olaparib and talazoparib underscores the success in designing phthalazinone derivatives that can effectively discriminate between the NAD+ binding site of PARP enzymes and the ATP-binding pocket of kinases.

Phthalazinone-based Kinase Inhibitors

More recently, the this compound scaffold has been successfully utilized to develop potent and selective inhibitors of various protein kinases implicated in oncology and immunology.

Aurora kinases are key regulators of mitosis, and their inhibition is a validated strategy in cancer therapy. Certain phthalazinone pyrazole derivatives have emerged as potent and selective inhibitors of Aurora-A kinase.

Compound ClassPrimary TargetSelectivity ProfileRepresentative IC50Reference(s)
Phthalazinone Pyrazoles Aurora-A Kinase>1000-fold selective over Aurora-B Kinase.71 nM (for a representative compound)[2][3]

HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy for cancer immunotherapy. Novel this compound and 1(2H)-isoquinolinone derivatives have been developed as potent HPK1 inhibitors.

CompoundPrimary TargetOff-Target Kinase(s)HPK1 IC50 (nM)Off-Target IC50 (nM)Selectivity (Fold)Reference(s)
Compound 24 HPK1-10.4--[4]
Compound K HPK1MAP4K2 (GCK)2.6>130>50[5]
MAP4K3 (GLK)>130>50[5]
MAP4K4 (HGK)>130>50[5]
MAP4K5 (KHS)>130>50[5]
MAP4K6 (MINK)>130>50[5]
Gilead-A HPK1MAP4K2 (GCK)<1>50>50[5]
MAP4K3 (GLK)>50>50[5]
MAP4K4 (HGK)>50>50[5]
MAP4K5 (KHS)>50>50[5]
MAP4K6 (MINK)>50>50[5]

Note: The data for HPK1 inhibitors demonstrates high selectivity against closely related kinases within the MAP4K family, a critical feature for minimizing off-target immunomodulatory effects.

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is an important therapeutic strategy in oncology. Certain arylphthalazine derivatives have shown potent inhibitory activity against VEGFR-2.

Compound ClassPrimary TargetOff-Target Kinase(s)VEGFR-2 IC50 (µM)Reference(s)
Arylphthalazin-1-yl-benzamides VEGFR-2Relatively selective against a small kinase panel.As low as 0.078[6]
Substituted Phthalazines (e.g., 2g, 4a) VEGFR-2-0.148 - 0.196[7][8]

Experimental Protocols

The assessment of kinase inhibitor selectivity is crucial and is typically performed using a variety of in vitro assays. Below are detailed methodologies for key experiments commonly cited in the evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (Radiometric)

This is a traditional and direct method to measure the catalytic activity of a kinase.

Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by the kinase. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (e.g., myelin basic protein, synthetic peptide)

  • [γ-³²P]ATP

  • Non-radiolabeled ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound derivative) at various concentrations

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, combine the kinase, its substrate, and the test compound in the kinase reaction buffer.

  • Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

  • Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.

  • Quantify the amount of incorporated radiolabel on the paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)

This is a high-throughput, fluorescence-based assay that measures the binding of an inhibitor to the kinase's ATP pocket.

Principle: This assay is based on the binding and displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) to the kinase. The kinase is labeled with a europium (Eu)-labeled anti-tag antibody. When the tracer is bound to the kinase, it is in close proximity to the Eu-labeled antibody, resulting in a high degree of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • Europium-labeled anti-tag (e.g., anti-GST, anti-His) antibody

  • Tagged recombinant kinase

  • Alexa Fluor™ 647-labeled kinase tracer

  • TR-FRET dilution buffer

  • Test compound (this compound derivative) at various concentrations

  • Microplate compatible with a TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • Add the test compound to the wells of a microplate.

  • Prepare a mixture of the tagged kinase and the Eu-labeled anti-tag antibody and add it to the wells.

  • Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Read the plate on a TR-FRET-enabled plate reader, measuring the emission at both the donor (Europium, ~615 nm) and acceptor (Alexa Fluor™ 647, ~665 nm) wavelengths.

  • Calculate the emission ratio (665 nm / 615 nm).

  • Determine the IC50 value by plotting the emission ratio against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing the biological context of these inhibitors and the experimental processes for their evaluation is crucial for a comprehensive understanding.

Kinase_Selectivity_Profiling_Workflow cluster_0 Compound Synthesis & Primary Screening cluster_1 Selectivity Profiling cluster_2 Cellular Assays & In Vivo Studies Compound This compound Derivative Synthesis PrimaryAssay Primary Target Kinase Assay (IC50) Compound->PrimaryAssay Potent Hits KinomeScan Broad Kinome Panel Screen (e.g., >400 kinases) PrimaryAssay->KinomeScan High Potency RelatedKinase Selectivity Panel vs. Related Kinases PrimaryAssay->RelatedKinase High Potency CellularTarget Cellular Target Engagement & Pathway Modulation KinomeScan->CellularTarget Selective Compounds RelatedKinase->CellularTarget Selective Compounds InVivo In Vivo Efficacy & Toxicity Studies CellularTarget->InVivo Confirmed Cellular Activity

Caption: A generalized workflow for the discovery and selectivity profiling of kinase inhibitors.

PARP_Inhibition_Pathway cluster_0 DNA Damage & Repair DNA_damage DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_damage->PARP recruits Replication DNA Replication DNA_damage->Replication SSBR Single-Strand Break Repair PARP->SSBR DSB Double-Strand Break (DSB) PARP->DSB trapping leads to SSBR->Replication Replication->DSB stalled fork collapse Cell_Survival Cell Survival Replication->Cell_Survival HRR Homologous Recombination Repair (HRR) DSB->HRR BRCA1/2 dependent Apoptosis Apoptosis DSB->Apoptosis unrepaired HRR->Cell_Survival HRR->Apoptosis deficiency leads to Olaparib Olaparib (Phthalazinone Derivative) Olaparib->PARP inhibits

Caption: Simplified DNA repair pathway showing the mechanism of PARP inhibitors.

Aurora_A_Kinase_Pathway cluster_0 Mitotic Progression G2_Phase G2 Phase AuroraA Aurora-A Kinase G2_Phase->AuroraA activates Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle Mitotic_Arrest Mitotic Arrest & Apoptosis AuroraA->Mitotic_Arrest M_Phase Mitosis Centrosome->M_Phase Spindle->M_Phase Phthalazinone_Inhibitor Phthalazinone-Pyrazole Inhibitor Phthalazinone_Inhibitor->AuroraA inhibits HPK1_Signaling_Pathway cluster_0 T-Cell Receptor Signaling TCR TCR Activation SLP76 SLP-76 TCR->SLP76 HPK1 HPK1 TCR->HPK1 activates PLCg1 PLCγ1 Activation SLP76->PLCg1 ERK ERK Activation SLP76->ERK T_Cell_Activation T-Cell Proliferation & Cytokine Release PLCg1->T_Cell_Activation ERK->T_Cell_Activation HPK1->SLP76 phosphorylates for degradation (Inhibits) Phthalazinone_Inhibitor Phthalazinone HPK1 Inhibitor Phthalazinone_Inhibitor->HPK1 inhibits

References

New Phthalazinone Derivatives Challenge Olaparib's Dominance in PARP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of phthalazinone-based PARP inhibitors is emerging from preclinical development, with several candidates demonstrating superior or comparable potency to the benchmark drug, Olaparib. These novel compounds exhibit promising in vitro activity, with some even showing efficacy in Olaparib-resistant models, signaling a potential shift in the landscape of PARP-targeted cancer therapy.

Researchers have synthesized and evaluated multiple novel phthalazinone derivatives, leveraging the same core structure as Olaparib, a cornerstone in the treatment of cancers with DNA repair deficiencies. Head-to-head comparisons in biochemical and cellular assays reveal that compounds such as YCH1899, B16, and a series of quinoxaline-based bio-isosteres not only match but in some cases, significantly exceed Olaparib's inhibitory effects on PARP-1.

One standout compound, YCH1899, has demonstrated potent antiproliferation activity against cancer cells that have developed resistance to Olaparib.[1] Another promising candidate, compound 23, exhibited a PARP1 inhibitory activity with an IC50 of 3.24 nM, surpassing Olaparib in the same assay.[2] Similarly, compound B16 was found to be more potent than Olaparib with an IC50 value of 7.8 nM.[3] Furthermore, a novel series of 4-phenylphthalazin-1-ones produced compound 11c, which showed a lower IC50 value (97 nM) compared to Olaparib (139 nM) in a PARP-1 inhibition assay.[4][5]

These findings underscore the potential of these new agents to broaden the applicability of PARP inhibition and offer new therapeutic options for patients who have become refractory to existing treatments. The following guide provides a comparative benchmark of these emerging phthalazinone PARP inhibitors against Olaparib, supported by available experimental data and detailed methodologies.

Quantitative Comparison of Novel PARP Inhibitors vs. Olaparib

The following table summarizes the in vitro potency of selected new phthalazinone and related heterocyclic inhibitors compared to Olaparib. Data is compiled from various preclinical studies.

CompoundPARP-1 IC50 (nM)Olaparib PARP-1 IC50 (nM)Cell LineCell Viability IC50 (µM)Olaparib Cell Viability IC50 (µM)Source
Compound 23 3.24~5Capan-17.53210.412[2]
Compound 11c 97139A549Not ReportedNot Reported[4][5]
B16 7.8Not directly compared in same assayNot ReportedNot ReportedNot Reported[3]
YCH1899 Not ReportedNot ReportedOlaparib-resistant cells0.89 (nM)Not Applicable[1]
Compound 5 (Quinoxaline) 3.054.40MDA-MB-4362.578.90[6]
Compound 8a (Quinoxaline) 2.314.40MDA-MB-436Not ReportedNot Reported[6]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the PARP signaling pathway and a typical experimental workflow.

PARP_Signaling_Pathway cluster_inhibition Inhibition Mechanism cluster_synthetic_lethality Synthetic Lethality in HR-Deficient Cells DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork unrepaired PAR Poly(ADP-ribose) (PAR) chain PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 Repair_Complex DNA Repair Protein Complex PAR->Repair_Complex recruits BER Base Excision Repair (BER) Repair_Complex->BER BER->DNA_SSB repairs DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB leads to HR_Repair Homologous Recombination Repair (HRR) DNA_DSB->HR_Repair normally repaired by Apoptosis Apoptosis DNA_DSB->Apoptosis leads to Olaparib Olaparib / New Inhibitor Olaparib->PARP1 inhibits

Caption: PARP1 activation at DNA single-strand breaks and the mechanism of synthetic lethality.

Experimental_Workflow start Start: Novel Compound Synthesis biochemical_assay Biochemical Assay: PARP-1 Enzymatic Inhibition start->biochemical_assay ic50_determination Determine IC50 Values biochemical_assay->ic50_determination cellular_assay Cellular Assay: (e.g., MTT, PARylation) ic50_determination->cellular_assay Select potent compounds cell_viability Measure Cell Viability / Proliferation (e.g., in BRCA-deficient cells) cellular_assay->cell_viability in_vivo In Vivo Studies: (e.g., Xenograft Models) cell_viability->in_vivo Promising candidates pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) in_vivo->pk_pd end Lead Compound Optimization pk_pd->end

Caption: A typical workflow for the preclinical evaluation of new PARP inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of inhibitor performance. The following are generalized protocols for key assays cited in the evaluation of these novel phthalazinone derivatives.

PARP-1 Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1 in a cell-free system.

  • Reagent Preparation : A reaction buffer is prepared containing histone proteins (the substrate for PARP-1), activated DNA (to stimulate PARP-1 activity), and the co-factor NAD+.[7] Serial dilutions of the test compounds and a known PARP inhibitor (e.g., Olaparib) are also prepared.[7]

  • Reaction Initiation : In a 96-well plate, the reaction buffer, recombinant PARP-1 enzyme, and the test compounds or control are combined.[7] The reaction is initiated by the addition of biotinylated NAD+.[7]

  • Incubation : The plate is incubated at 37°C for a specified time (e.g., 60 minutes) to allow for the poly(ADP-ribosyl)ation of histones.[7]

  • Detection : The biotinylated poly(ADP-ribosyl)ated histones are captured on a streptavidin-coated plate. The amount of incorporated biotin is then detected using a colorimetric or chemiluminescent substrate, and the signal is read using a plate reader. The IC50 value, the concentration of inhibitor required to reduce PARP-1 activity by 50%, is then calculated.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitor.

  • Cell Seeding : Cancer cell lines (e.g., Capan-1, which is BRCA2-deficient) are seeded into 96-well plates and allowed to adhere overnight.[2][8]

  • Compound Treatment : The cells are then treated with various concentrations of the new phthalazinone inhibitors or Olaparib for a specified period (e.g., 72 hours).

  • MTT Addition : After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[8]

  • Formazan Solubilization : Live, metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the drug concentration that inhibits cell growth by 50% compared to untreated controls.[2]

Intracellular PARylation Assay

This assay measures the level of poly(ADP-ribose) (PAR) within cells to determine the inhibitor's ability to engage its target in a cellular context.

  • Cell Treatment : Cells are treated with the test compounds for a short period before being exposed to a DNA-damaging agent (e.g., hydrogen peroxide) to induce PARP activity.

  • Cell Lysis and Detection : Cells are lysed, and the total protein is quantified. An ELISA-based method or Western blotting is then used to detect the levels of PAR. For ELISA, cell lysates are added to plates coated with anti-PAR antibodies, and a secondary antibody is used for detection.

  • Data Analysis : The reduction in PAR levels in treated cells compared to untreated (but DNA-damaged) cells indicates the potency of the PARP inhibitor. The EC50, the concentration of the compound that causes a 50% reduction in PAR levels, is determined.[2]

References

Safety Operating Guide

Proper Disposal of 1(2H)-Phthalazinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 1(2H)-Phthalazinone, a compound commonly used in pharmaceutical research. Adherence to these guidelines will help mitigate risks and ensure that this chemical is managed responsibly from receipt to disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound. It is classified as harmful if swallowed and can cause irritation.[1][2] It is also known to react with strong oxidizing agents and strong bases.[3] Always handle this chemical in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Summary of Disposal and Safety Information

The following table provides a summary of key information for the safe handling and disposal of this compound.

ParameterInformationSource
CAS Number 119-39-1[1][4]
Primary Hazard Harmful if swallowed[1][2]
Incompatibilities Strong oxidizing agents, strong bases[3]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat[1][4]
Spill Cleanup Absorbent Ethanol (for dampening)[3]
Container for Waste Compatible, tightly sealed container[5][6][7]
Waste Labeling "Hazardous Waste" with chemical name[6][7]
Disposal Method Approved waste disposal plant[1]

Step-by-Step Disposal Procedures

The proper disposal of this compound depends on whether you are dealing with a chemical spill or routine laboratory waste.

Experimental Protocol: Small Spill Cleanup

In the event of a small spill of solid this compound, follow these steps immediately:[3]

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.

  • Dampen the Spill: Carefully dampen the spilled solid material with ethanol to prevent dust formation.

  • Transfer to Container: Transfer the dampened material into a suitable, labeled container for chemical waste.

  • Absorb Residue: Use absorbent paper dampened with ethanol to wipe up any remaining residue.

  • Seal Contaminated Materials: Place the used absorbent paper and any contaminated items (e.g., gloves) into a vapor-tight plastic bag for disposal.

  • Decontaminate Surfaces: Wash the affected surfaces first with ethanol, followed by a thorough wash with soap and water.

  • Await Clearance: Do not re-enter the contaminated area until a safety officer has verified that it has been properly cleaned.

Operational Plan: Routine Laboratory Waste Disposal

For routine disposal of unused this compound or waste generated from experimental procedures, adhere to the following protocol:

  • Segregate Waste: Do not mix this compound waste with other waste streams unless they are compatible. Keep it separate from strong oxidizing agents and strong bases.[3][8]

  • Containerize Properly: Place the waste in a clearly labeled, compatible, and sealable container.[5][6] The original container can be reused for the same waste if it is in good condition.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound".[6][7]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[7][8] Ensure the container is kept closed except when adding waste.

  • Arrange for Pickup: Once the container is full or ready for disposal, contact your institution's Environmental Health & Safety (EH&S) office to arrange for pickup and disposal by a licensed hazardous waste contractor.[7] Disposal must be carried out at an approved waste disposal plant.[1]

Disposal Procedure Flowchart

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start This compound Waste Generated is_spill Is it a spill? start->is_spill spill_procedure Follow Small Spill Cleanup Protocol: 1. Remove ignition sources. 2. Dampen with ethanol. 3. Transfer to waste container. 4. Clean area with ethanol & soap/water. is_spill->spill_procedure Yes routine_waste Routine Waste Disposal is_spill->routine_waste No containerize Place in a compatible, tightly sealed container. spill_procedure->containerize segregate Segregate from incompatible materials (strong oxidizers, strong bases). routine_waste->segregate segregate->containerize label_waste Label container: 'Hazardous Waste' 'this compound' containerize->label_waste store_waste Store in designated Satellite Accumulation Area. label_waste->store_waste end_disposal Arrange for pickup by licensed waste disposal service. store_waste->end_disposal

Caption: Flowchart for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 1(2H)-Phthalazinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1(2H)-Phthalazinone in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is harmful if swallowed and may cause irritation.[1] Adherence to proper PPE protocols is mandatory to minimize exposure risk.

Recommended Personal Protective Equipment

Protection Type Specific Recommendations Rationale
Hand Protection Nitrile gloves are recommended for incidental contact.[2][3] For prolonged handling or direct contact, consider double-gloving or using thicker, chemical-resistant gloves.Prevents skin contact with the chemical. Nitrile offers good resistance to a range of chemicals.
Eye Protection Chemical safety goggles should be worn at all times when handling this compound.[2][3]Protects eyes from dust particles and potential splashes.
Body Protection A standard laboratory coat must be worn and fully buttoned.[2][3]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or when handling large quantities of the powder outside of a fume hood.Minimizes the inhalation of airborne particles.
Footwear Closed-toe shoes are required in the laboratory at all times.[4]Protects feet from spills and falling objects.
II. Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure that a current Safety Data Sheet (SDS) for this compound is accessible.

  • Verify that a fully stocked and operational eyewash station and safety shower are readily available.

  • Designate a specific area for handling the chemical, preferably within a chemical fume hood, to control dust.

  • Assemble all necessary equipment and PPE before handling the chemical.

2. Weighing and Aliquoting:

  • Perform all weighing and handling of the solid chemical within a certified chemical fume hood to minimize inhalation exposure.

  • Use a disposable weighing boat or paper to avoid contamination of balances.

  • Handle the powder gently to prevent it from becoming airborne.

3. Dissolving the Compound:

  • If the experimental protocol requires dissolving the solid, add the solvent to the weighed this compound slowly to prevent splashing.

  • If sonication is required, ensure the container is properly sealed.

4. Post-Handling:

  • After handling, wipe down the work area with a damp cloth or paper towel to remove any residual powder.

  • Remove gloves and lab coat before leaving the immediate work area.

  • Wash hands thoroughly with soap and water after removing gloves.[5]

III. Emergency Procedures

Spill Response:

  • In case of a small spill, dampen the solid material with a suitable solvent like ethanol to prevent dust formation.[6]

  • Carefully sweep the dampened material into a designated chemical waste container.

  • Clean the spill area with a cloth dampened with ethanol, followed by soap and water.[6]

  • Place all contaminated cleaning materials in a sealed bag for disposal as chemical waste.

First Aid:

  • If Swallowed: Immediately call a poison control center or doctor for treatment advice.[7]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

IV. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • All solid waste contaminated with this compound, including excess chemical, contaminated gloves, weighing paper, and cleaning materials, must be collected in a designated hazardous waste container.

  • The container must be made of a material compatible with the chemical, clearly labeled as "Hazardous Waste," and list the chemical name.

  • Do not mix this compound waste with other incompatible chemical waste streams.

Container Management:

  • Keep the hazardous waste container securely sealed when not in use.

  • Store the waste container in a designated, well-ventilated, and secondary containment area away from general laboratory traffic.

Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[7]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Access SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Work Area prep_ppe->prep_area handle_weigh Weigh Chemical prep_area->handle_weigh handle_dissolve Dissolve/Use handle_weigh->handle_dissolve emergency_spill Spill handle_weigh->emergency_spill cleanup_decon Decontaminate Work Area handle_dissolve->cleanup_decon emergency_exposure Exposure handle_dissolve->emergency_exposure cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.